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1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Documentation Hub

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  • Product: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
  • CAS: 10080-05-4

Core Science & Biosynthesis

Exploratory

A Methodological Guide to the Physicochemical Characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide presents a comprehensive framework for the systematic physicochemical characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a sulfonylurea derivative. We provide not just the 'what' but the 'why'—offering field-proven insights into experimental design, data interpretation, and the critical interplay between these properties in the context of drug development. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing new therapeutic agents.

Introduction: The Sulfonylurea Scaffold and the Importance of Characterization

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belongs to the sulfonylurea class of compounds. All sulfonylureas feature a core phenyl-sulfonyl-urea structure, which is responsible for their biological effects, primarily as oral antidiabetic agents that stimulate insulin secretion from pancreatic beta cells.[1] Variations in the substituents on this core scaffold significantly alter the molecule's physicochemical and pharmacological properties.[1][2]

The specific compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, requires rigorous characterization to establish its identity, purity, and key biopharmaceutical parameters. A specification, defined as a list of tests, analytical procedures, and acceptance criteria, is a critical quality standard that ensures the consistency, safety, and efficacy of a drug substance.[3][4] This guide outlines the essential tests that form the basis of such a specification, in line with international regulatory expectations such as the ICH Q6A guidelines.[3][5]

Structural Elucidation and Identity Confirmation

Before any other property is measured, the absolute identity and structure of the Active Pharmaceutical Ingredient (API) must be unequivocally confirmed. This is the foundational step of any characterization workflow.

2.1. Molecular Structure

The putative structure of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is presented below.

Molecular Formula: C₁₅H₂₃N₃O₃S

Molecular Weight: 341.43 g/mol

SMILES: O=C(NC1CCCCC1)NS(=O)(=O)c2ccc(CCN)cc2

InChI: InChI=1S/C15H23N3O3S/c16-10-9-17-15(19)18-22(20,21)14-7-5-13(6-8-14)11-12-4-2-1-3-4-12/h5-8,12,17H,1-4,9-11,16H2,(H2,18,19)

2.2. Experimental Verification

A combination of spectroscopic techniques is essential for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework. The expected signals for the cyclohexyl, phenethyl, and urea moieties must be present and correctly assigned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined mass should match the calculated exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), providing strong evidence for the molecular formula.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. For this molecule, characteristic absorption bands for N-H stretching (from the urea and sulfonamide), C=O stretching (urea), and S=O stretching (sulfonamide) are expected and serve as confirmatory data points.[6]

The combination of these techniques provides a self-validating system for structural identity, ensuring that the material being tested is indeed the correct compound.

Core Physicochemical Properties: A Triad of Influence

The interplay between a drug's solubility, lipophilicity, and ionization state is the primary determinant of its biopharmaceutical performance. Understanding and quantifying these three properties is non-negotiable in drug development.

3.1. Aqueous Solubility

Solubility is a critical determinant of an API's bioavailability; only a dissolved drug can be absorbed.[7] For oral drug candidates, solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) is of paramount importance.[7]

The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility. It provides a definitive value for the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[] This method is preferred over kinetic or high-throughput screening methods in late-stage development because it reflects the true, stable state of the system, which is crucial for regulatory submissions and formulation design.

  • Preparation of Media: Prepare buffered solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) as per USP guidelines. All experiments should be conducted at a physiologically relevant temperature, typically 37 ± 1 °C.[9]

  • Sample Addition: Add an excess amount of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea powder to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator. The time required to reach equilibrium must be predetermined through a preliminary assessment, often ranging from 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: It is critical to confirm that the solid material remaining at the end of the experiment is unchanged (i.e., no polymorphic form conversion or degradation has occurred), which can be checked using techniques like DSC or XRPD.[9]

The results should be summarized in a clear, tabular format.

Parameter Value Method
Aqueous Solubility (pH 1.2, 37°C) [Illustrative Value, e.g., < 0.1 mg/mL]Shake-Flask HPLC-UV
Aqueous Solubility (pH 4.5, 37°C) [Illustrative Value, e.g., 0.5 mg/mL]Shake-Flask HPLC-UV
Aqueous Solubility (pH 6.8, 37°C) [Illustrative Value, e.g., 1.2 mg/mL]Shake-Flask HPLC-UV
BCS Solubility Class [To be determined based on dose]ICH M9 Guideline[7]
3.2. Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. This property profoundly influences solubility, permeability, and receptor binding.[10][11] 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea has an acidic sulfonamide proton, and its pKa will dictate its charge state in different parts of the body.

Potentiometric Titration is a robust and direct method for pKa determination.[12] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[12] This method is highly accurate and provides a direct thermodynamic measurement.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure initial solubility.[12]

  • Titration Setup: Place the solution in a reaction vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]

  • Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or NaOH) using a precision burette. Record the pH value after each incremental addition of the titrant.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the curve (the equivalence point). Specialized software is typically used to calculate the pKa from the titration data.

The pKa governs the equilibrium between the neutral and ionized forms of the molecule.

Caption: Ionization equilibrium of the sulfonamide group as a function of pH.

3.3. Lipophilicity (LogP and LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.[13] It is measured as the partition coefficient between an organic solvent (typically n-octanol) and water.

  • LogP: The partition coefficient of the neutral species.

  • LogD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized species.[14] For an ionizable compound like a sulfonylurea, LogD is the more physiologically relevant parameter.[14][15]

The Shake-Flask method is the traditional and most reliable technique for determining LogP/LogD.[14][16] It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol to ensure thermodynamic equilibrium.

  • Sample Addition: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously mix the two phases for a set period (e.g., 1 hour) to allow for partitioning.[14]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Parameter Value Method
LogP (Calculated) [Illustrative Value, e.g., 3.5]In silico prediction
LogD (pH 7.4) [Illustrative Value, e.g., 2.1]Shake-Flask HPLC-UV
Solid-State Characterization

The physical form of an API can significantly impact its stability, dissolution rate, and manufacturability. Solid-state characterization is therefore a crucial component of the overall assessment.

4.1. Melting Point and Thermal Behavior

The melting point is a fundamental property that indicates purity and the energy of the crystal lattice.

Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis.[17][18] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] DSC provides not only the melting point (as an endothermic peak) but also information on glass transitions, crystallization events, and decomposition, offering a complete thermal profile of the material.[18][20]

  • Sample Preparation: Accurately weigh a small amount of the API (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the melting endotherm.

Parameter Value Method
Melting Point (Tₒₙₛₑₜ) [Illustrative Value, e.g., 175.2 °C]DSC (10 °C/min)
Enthalpy of Fusion (ΔHբ) [Illustrative Value, e.g., 95.8 J/g]DSC (10 °C/min)
4.2. Crystallinity

X-Ray Powder Diffraction (XRPD) is the definitive technique for assessing the crystallinity of a material. An amorphous solid will produce a broad halo, while a crystalline solid will produce a unique pattern of sharp peaks corresponding to its crystal lattice structure. This is critical for identifying and controlling polymorphism.

Integrated Physicochemical Workflow

The characterization process is not a series of disconnected experiments but an integrated workflow where results from one test inform the next.

Physicochemical_Workflow cluster_start Phase 1: Foundation cluster_core Phase 2: Core Properties cluster_solid Phase 3: Solid-State cluster_end Phase 4: Data Synthesis API API Synthesis & Purification Structure Structural Confirmation (NMR, MS, IR) API->Structure Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility pKa pKa Determination (Potentiometric) Structure->pKa LogD Lipophilicity (LogD) (Shake-Flask) Structure->LogD DSC Thermal Analysis (DSC) Structure->DSC XRPD Crystallinity (XRPD) Structure->XRPD Report Comprehensive Characterization Report Solubility->Report pKa->Solubility informs pH choice pKa->LogD required for interpretation pKa->Report LogD->Report DSC->Report XRPD->Report

Caption: Integrated workflow for the physicochemical characterization of a new API.

Conclusion

The systematic characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a prerequisite for its advancement as a potential therapeutic agent. The methodologies outlined in this guide—from structural verification to the determination of solubility, pKa, lipophilicity, and solid-state properties—provide a robust, self-validating framework for generating the high-quality data required for informed decision-making in drug development. This comprehensive data package not only fulfills regulatory expectations but also empowers formulation scientists to design effective and stable dosage forms, ultimately paving the way for successful clinical translation.

References
  • ICH Harmonised Tripartite Guideline. (n.d.). SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Q6A. Retrieved from [Link]

  • Thour A, Gupta R. (2023). Sulfonylureas. StatPearls Publishing. Retrieved from [Link]

  • Koleva, B. B., et al. (2012). Development of Methods for the Determination of pKa Values. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Mehrnezhad, A., et al. (2022). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bioengineering. Retrieved from [Link]

  • Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-cyclohexyl-3-(4-{2-[(cyclohexylcarbamoyl)amino]ethyl}benzenesulfonyl)urea. PubChem. Retrieved from [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • Kalra, S., & Gupta, Y. (2015). Sulfonylureas. Journal of Pakistan Medical Association. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Al-Iraqi, W. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glimepiride-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Li, R., et al. (2022). Physicochemical Characteristics and Antidiabetic Properties of the Polysaccharides from Pseudostellaria heterophylla. Foods. Retrieved from [Link]

  • Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Deidda, D., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Al-Iraqi, W., & Abed, R. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Vinindwa, B., et al. (2021). General structure of sulfonylurea antidiabetics depicting the pharmacophore. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of the pure drugs.... Retrieved from [Link]

  • Thomas, L. (2018). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. Retrieved from [Link]

  • Cankara, E., et al. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • Parmar, S. (2023). Sulfonylureas and Meglitinide Analogues - Antidiabetic Drugs. YouTube. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 1-Cyclohexyl-3-(3-phenylpropyl)urea. J-GLOBAL. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Salazar-González, C., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. Retrieved from [Link]

  • Dou, J., et al. (2023). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • World Health Organization. (2015). 1-6 Specifications. Retrieved from [Link]

  • Gorgan, D. L., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a compound of interest in medicinal chemistry and pharmaceutical development, notably recognized as a process-related impurity in the manufacturing of the anti-diabetic drug Glipizide. This document delineates the core chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of this sulfonylurea derivative. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: Context and Significance

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea compound that holds significance primarily in the context of pharmaceutical manufacturing and quality control. As a known impurity of the widely prescribed type 2 diabetes medication, Glipizide, its synthesis and characterization are crucial for analytical standard preparation, impurity profiling, and ensuring the safety and efficacy of the final drug product. Understanding the synthetic pathways to this molecule provides valuable insights into its formation during the manufacturing process of related active pharmaceutical ingredients (APIs).

The sulfonylurea moiety is a well-established pharmacophore in a number of clinically important drugs. The synthesis of these compounds, therefore, is a subject of ongoing interest in the field of medicinal and process chemistry. This guide aims to consolidate the synthetic knowledge surrounding 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, presenting it in a manner that is both accessible to the bench chemist and informative for the drug development professional.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, suggests a convergent synthetic strategy. The central urea linkage is the key disconnection point, leading to two primary building blocks: cyclohexyl isocyanate and the key intermediate, 4-(2-aminoethyl)benzenesulfonamide .

G Target_Molecule 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Urea_Linkage Urea Linkage Disconnection Target_Molecule->Urea_Linkage Intermediate_A 4-(2-aminoethyl)benzenesulfonamide (p-sulfamoylphenethylamine) Urea_Linkage->Intermediate_A Intermediate_B Cyclohexyl Isocyanate Urea_Linkage->Intermediate_B Starting_Material_A 2-Phenylethylamine Intermediate_A->Starting_Material_A Multi-step Synthesis Starting_Material_B Cyclohexylamine Intermediate_B->Starting_Material_B Phosgenation or equivalent G Start 2-Phenylethylamine Step1 N-Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-Acetyl-2-phenylethylamine Step1->Intermediate1 Step2 Chlorosulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 N-Acetyl-4-(chlorosulfonyl)phenylethylamine Step2->Intermediate2 Step3 Amination (Ammonia) Intermediate2->Step3 Intermediate3 N-Acetyl-4-(aminosulfonyl)phenylethylamine Step3->Intermediate3 Step4 Hydrolysis (Acid or Base) Intermediate3->Step4 End 4-(2-aminoethyl)benzenesulfonamide Step4->End

Figure 2: Synthetic pathway for 4-(2-aminoethyl)benzenesulfonamide.
Detailed Experimental Protocols

Step 1: N-Acetylation of 2-Phenylethylamine

  • Principle: The nucleophilic primary amine of 2-phenylethylamine attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide.

  • Procedure:

    • To a stirred solution of 2-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, slowly add acetic anhydride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-phenylethylamine.

Step 2: Chlorosulfonation of N-Acetyl-2-phenylethylamine

  • Principle: This is an electrophilic aromatic substitution reaction where the chlorosulfonium ion (generated from chlorosulfonic acid) attacks the electron-rich benzene ring.

  • Procedure:

    • Cool chlorosulfonic acid (5-10 eq) in a flask equipped with a dropping funnel and a gas trap to 0 °C.

    • Slowly add N-acetyl-2-phenylethylamine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Dry the crude product under vacuum.

Step 3: Amination of N-Acetyl-4-(chlorosulfonyl)phenylethylamine

  • Principle: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide by nucleophilic substitution with ammonia.

  • Procedure:

    • Suspend the crude N-acetyl-4-(chlorosulfonyl)phenylethylamine (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran.

    • Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Hydrolysis of N-Acetyl-4-(aminosulfonyl)phenylethylamine

  • Principle: The amide bond is cleaved under acidic or basic conditions to deprotect the primary amine. Acidic hydrolysis is commonly employed.

  • Procedure:

    • Reflux a suspension of N-acetyl-4-(aminosulfonyl)phenylethylamine (1.0 eq) in dilute hydrochloric acid (e.g., 2-4 M) for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed for further purification. [1][2]

Final Urea Formation: Coupling Reaction

The final step in the synthesis is the formation of the urea linkage by reacting 4-(2-aminoethyl)benzenesulfonamide with cyclohexyl isocyanate.

Reaction Principle

This reaction is a classic example of nucleophilic addition of an amine to an isocyanate. The lone pair of electrons on the nitrogen atom of the primary amine in 4-(2-aminoethyl)benzenesulfonamide attacks the electrophilic carbon atom of the isocyanate group in cyclohexyl isocyanate.

G Amine 4-(2-aminoethyl)benzenesulfonamide Reaction Nucleophilic Addition Amine->Reaction Isocyanate Cyclohexyl Isocyanate Isocyanate->Reaction Product 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Reaction->Product

Figure 3: Final coupling reaction to form the target molecule.
Detailed Experimental Protocol
  • Procedure:

    • Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF).

    • To this stirred solution, add cyclohexyl isocyanate (1.0-1.1 eq) dropwise at room temperature. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to yield pure 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. [3][4]

Data Summary and Characterization

The successful synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and its intermediates should be confirmed by appropriate analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Characterization Data
N-Acetyl-2-phenylethylamineC₁₀H₁₃NO163.22>95¹H NMR, ¹³C NMR, IR
N-Acetyl-4-(chlorosulfonyl)phenylethylamineC₁₀H₁₂ClNO₃S277.7270-85¹H NMR, ¹³C NMR, IR
N-Acetyl-4-(aminosulfonyl)phenylethylamineC₁₀H₁₄N₂O₃S258.3080-90¹H NMR, ¹³C NMR, IR
4-(2-aminoethyl)benzenesulfonamideC₈H₁₂N₂O₂S200.2675-90¹H NMR, ¹³C NMR, IR, MS
1-Cyclohexyl-3-(p-sulfamoylphenethyl)ureaC₁₅H₂₃N₃O₃S325.4385-95¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis

Conclusion and Future Perspectives

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a straightforward process for a skilled organic chemist, relying on well-established and robust chemical transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the chlorosulfonation and the final urea formation. This guide provides a solid foundation for the preparation of this compound, which is essential for the quality control of Glipizide and potentially for the exploration of new sulfonylurea-based therapeutic agents. Future work could focus on the development of more atom-economical and greener synthetic routes, potentially exploring one-pot procedures or flow chemistry approaches to streamline the synthesis and minimize waste.

References

  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 841429, 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation. Available at: [Link]

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available at: [Link]

  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Introduction 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea derivative of interest within pharmaceutical research and drug development. As with any synthesized compound intended for therapeutic use, unambigu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea derivative of interest within pharmaceutical research and drug development. As with any synthesized compound intended for therapeutic use, unambiguous confirmation of its chemical structure is a critical requirement mandated by regulatory bodies and is fundamental to understanding its structure-activity relationship (SAR). This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule, framed from the perspective of a senior application scientist. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The chemical name, 4-(2-(3-Cyclohexylureido)ethyl)benzenesulfonamide, reveals the key functional moieties that will be the focus of our analytical investigation: a cyclohexyl group, a disubstituted urea linkage, a phenethyl group, and a sulfonamide group. Each of these components will produce characteristic signals in the various spectroscopic and spectrometric techniques employed.

Proposed Synthetic Pathway and its Relevance to Structural Verification

The synthesis of analogous urea derivatives often proceeds via the reaction of an isocyanate with a primary amine.[1] Therefore, a logical synthetic route to 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea would involve the reaction of 4-(2-aminoethyl)benzenesulfonamide with cyclohexyl isocyanate.

cluster_reactants Reactants cluster_product Product 4-(2-aminoethyl)benzenesulfonamide 4-(2-aminoethyl)benzenesulfonamide 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 4-(2-aminoethyl)benzenesulfonamide->1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Nucleophilic attack Cyclohexyl isocyanate Cyclohexyl isocyanate Cyclohexyl isocyanate->1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Electrophilic center

Caption: Proposed synthesis of the target molecule.

Understanding the synthetic pathway is crucial as it allows for the prediction of potential impurities and side-products, which is vital for the interpretation of analytical data.

Mass Spectrometry: The First Step in Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the initial and most direct method for determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL solution of the synthesized compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is utilized.

  • Analysis Mode: The analysis is conducted in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000.

Expected Data and Interpretation

The molecular formula of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is C₁₅H₂₃N₃O₃S. The expected monoisotopic mass and the anticipated fragmentation pattern are summarized below.

Parameter Predicted Value Rationale
Molecular Formula C₁₅H₂₃N₃O₃SBased on the proposed structure.
Monoisotopic Mass 341.1460Calculated for the neutral molecule.
[M+H]⁺ (Observed) 342.1533Protonated molecule in positive ESI mode.
Key Fragment 1 m/z 243.10Cleavage of the urea C-N bond, loss of cyclohexylamine.
Key Fragment 2 m/z 184.08Benzylic cleavage.
Key Fragment 3 m/z 99.09Cyclohexylamino cation.

The primary fragmentation pathway in ESI-MS for similar structures often involves the cleavage of the amide-like urea bond. The stability of the resulting fragments, such as the acylium ion, dictates the most abundant fragment peaks.

Start Sample Introduction (ESI) Ionization Protonation ([M+H]⁺) Start->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection Mass Analysis (TOF/Orbitrap) Fragmentation->Detection Data Mass Spectrum Detection->Data

Caption: Workflow for HRMS analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Expected Data and Interpretation

The key vibrational frequencies are predicted based on the functional groups present in 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Sulfonamide & Urea)3400-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2950-2850Stretching
C=O (Urea)~1650Stretching ("Amide I band")
N-H (Urea)~1560Bending ("Amide II band")
S=O (Sulfonamide)1350-1300 & 1170-1140Asymmetric & Symmetric Stretching
C-N1450-1350Stretching

The presence of strong absorptions for the N-H, C=O, and S=O stretching vibrations provides compelling evidence for the urea and sulfonamide functionalities.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve the compound and to avoid exchange of the N-H protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling (J in Hz)
H-Ar (ortho to SO₂NH₂)7.6d2H~8.0
H-Ar (ortho to ethyl)7.3d2H~8.0
SO₂NH₂7.2s2H-
NH (urea, adjacent to phenethyl)6.2t1H~6.0
NH (urea, adjacent to cyclohexyl)5.9d1H~8.0
CH (cyclohexyl)3.4m1H-
CH₂ (adjacent to NH)3.2q2H~7.0
CH₂ (benzylic)2.7t2H~7.0
CH₂ (cyclohexyl)1.8-1.0m10H-

The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide and urea groups. The distinct signals for the two urea N-H protons and their coupling to adjacent protons are key diagnostic features.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
Carbon(s) Predicted δ (ppm)
C=O (Urea)~158
C-Ar (ipso to SO₂NH₂)~145
C-Ar (ipso to ethyl)~142
C-Ar (ortho to SO₂NH₂)~128
C-Ar (ortho to ethyl)~127
CH (cyclohexyl)~50
CH₂ (adjacent to NH)~42
CH₂ (benzylic)~36
CH₂ (cyclohexyl)~33, 25, 24

The downfield shift of the urea carbonyl carbon is characteristic. The different chemical environments of the aromatic carbons can also be resolved.

2D NMR for Connectivity Confirmation
  • COSY: Will confirm the coupling between the aromatic protons, the ethyl bridge protons, and the protons within the cyclohexyl ring.

  • HSQC: Will correlate each proton signal with its directly attached carbon.

  • HMBC: Is crucial for establishing the connectivity between the different fragments. Key correlations would be from the urea N-H protons to the carbonyl carbon and the adjacent CH/CH₂ carbons, and from the benzylic protons to the aromatic carbons.

cluster_1D 1D NMR cluster_2D 2D NMR NMR_Analysis NMR Structural Analysis H1_NMR ¹H NMR (Proton Environments) NMR_Analysis->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR_Analysis->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure Assignment COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Integrated NMR analysis workflow.

X-ray Crystallography: The Definitive Proof

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) and allowed to slowly evaporate at room temperature to form single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[5]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using direct methods and refined to yield the final atomic coordinates and molecular structure.[1]

The crystal structure of a similar compound, 1-cyclohexyl-3-(p-tolyl)urea, has been reported, showing a chair conformation for the cyclohexane ring and specific dihedral angles between the urea and phenyl groups.[1] Similar conformational features would be expected for the title compound.

Conclusion: A Consolidated Approach to Structural Integrity

The structural elucidation of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is achieved through a systematic and orthogonal application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy verifies the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the molecular structure. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system that ensures the scientific integrity of the structural assignment.

References

  • Dou, J., et al. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 539-541. [Link]

  • Lynch, K. L., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 454, 63-68. [Link]

  • E. B. Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 168-177. [Link]

  • Libretexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Uno, T., & Machida, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(8), 1551-1560. [Link]

  • Reddit. (2019). Urea FTIR and identifying bond stretch. [Link]

  • de Sousa, V. R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22630-22638. [Link]

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Sources

Foundational

An In-Depth Technical Guide to 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea: A Sulfonylurea Compound for Research and Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a sulfonylurea compound of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a sulfonylurea compound of significant interest in metabolic disease research. As a known impurity and structural analog of the second-generation sulfonylurea drug, Glipizide, this molecule serves as a critical reference standard and a tool for investigating the structure-activity relationships (SAR) of this important class of hypoglycemic agents. This document details the synthesis, mechanism of action, and potential pharmacological evaluation of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, offering field-proven insights and detailed experimental protocols to support researchers in their exploration of its therapeutic potential.

Introduction: The Significance of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Sulfonylureas have long been a cornerstone in the management of type 2 diabetes mellitus.[1] Their primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells, thereby exerting a potent glucose-lowering effect.[2] 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, also known as Glipizide Impurity H, is a molecule that shares the core structural features of second-generation sulfonylureas.[3][4][5] Its structure comprises a central urea moiety linking a cyclohexyl group and a p-sulfamoylphenethyl group. This particular arrangement of functional groups is pivotal for its interaction with the sulfonylurea receptor (SUR), an essential subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[6]

Understanding the synthesis and biological activity of this compound is crucial for several reasons. Firstly, as a known impurity of Glipizide, its characterization is essential for the quality control and regulatory submission of this widely used antidiabetic drug.[7] Secondly, it serves as a valuable tool for researchers studying the SAR of sulfonylureas, allowing for a deeper understanding of how modifications to the core structure impact potency, selectivity, and pharmacokinetic properties.[8] This guide provides a detailed exploration of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, from its chemical synthesis to its biological evaluation, to empower researchers in their drug discovery and development endeavors.

Synthesis and Characterization

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a multi-step process that involves the preparation of a key intermediate, 4-(2-aminoethyl)benzenesulfonamide, followed by its reaction with cyclohexyl isocyanate.

Synthesis of 4-(2-aminoethyl)benzenesulfonamide

The synthesis of this intermediate can be achieved through a multi-step pathway starting from 2-phenylethylamine.[9] A plausible synthetic route is outlined below:

Step 1: Acetylation of 2-phenylethylamine: The amino group of 2-phenylethylamine is first protected by acetylation with acetic anhydride to yield N-acetyl (2-phenyl)ethylamine.[9]

Step 2: Chlorosulfonation: The resulting N-acetyl (2-phenyl)ethylamine is then chlorosulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the phenyl ring, yielding 4-(N-acetylamino)ethyl benzenesulfonyl chloride.[9]

Step 3: Ammonolysis: The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia to give 4-(2-acetylaminoethyl)benzene sulfonamide.[10]

Step 4: Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis, typically under basic conditions, to yield the desired 4-(2-aminoethyl)benzenesulfonamide.[9]

Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

The final step in the synthesis involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with cyclohexyl isocyanate.[11] Isocyanates are highly reactive electrophiles that readily react with primary amines to form urea derivatives.[12]

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Materials:

  • 4-(2-aminoethyl)benzenesulfonamide

  • Cyclohexyl isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Dissolve 1 equivalent of 4-(2-aminoethyl)benzenesulfonamide in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • With continuous stirring, slowly add 1 equivalent of cyclohexyl isocyanate to the solution at room temperature. The reaction is typically exothermic.[13]

  • Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

  • Dry the purified product under vacuum.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Analytical Data for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Analytical Technique Expected Results
Molecular Formula C15H23N3O3S[3]
Molecular Weight 325.43 g/mol [3]
Appearance White to off-white crystalline powder[14]
Melting Point 130-135 °C[14]
¹H NMR Peaks corresponding to the protons of the cyclohexyl, phenethyl, and aromatic moieties.
¹³C NMR Peaks corresponding to the carbons of the cyclohexyl, phenethyl, aromatic, and urea carbonyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (urea), and S=O stretching (sulfonamide).
Purity (HPLC) >98%[14]

Note: Specific spectral data should be acquired and interpreted for the synthesized compound.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Phenethylamine Phenethylamine Protected_Amine N-acetyl (2-phenyl)ethylamine Phenethylamine->Protected_Amine Acetylation Sulfonyl_Chloride 4-(N-acetylamino)ethyl benzenesulfonyl chloride Protected_Amine->Sulfonyl_Chloride Chlorosulfonation Sulfonamide_Protected 4-(2-acetylaminoethyl)benzene sulfonamide Sulfonyl_Chloride->Sulfonamide_Protected Ammonolysis Amine_Intermediate 4-(2-aminoethyl)benzenesulfonamide Sulfonamide_Protected->Amine_Intermediate Hydrolysis Final_Product 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Amine_Intermediate->Final_Product Urea Formation Cyclohexyl_Isocyanate Cyclohexyl isocyanate Cyclohexyl_Isocyanate->Final_Product Mechanism_of_Action cluster_cell Pancreatic β-cell Compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea SUR1 SUR1 Subunit Compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: Mechanism of insulin secretion by 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Structure-Activity Relationship (SAR)

The biological activity of sulfonylureas is highly dependent on their chemical structure. [8]The key structural features of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea contribute to its interaction with the SUR1 receptor.

  • Sulfonylurea Moiety: The central sulfonylurea group is essential for the hypoglycemic activity of this class of compounds. The acidic proton on the nitrogen atom plays a crucial role in binding to the receptor. [8]* Cyclohexyl Group: The lipophilic cyclohexyl group at one end of the urea linkage is a common feature of second-generation sulfonylureas and contributes to their high potency. [6]This group is thought to interact with a hydrophobic pocket on the SUR1 receptor, enhancing the binding affinity.

  • p-Sulfamoylphenethyl Group: This group at the other end of the urea linkage also plays a critical role. The sulfonamide group is important for activity, and the phenethyl spacer provides the correct orientation for optimal receptor binding.

Pharmacological Evaluation

To assess the therapeutic potential of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

5.1.1. KATP Channel Inhibition Assay

This assay directly measures the ability of the compound to inhibit the KATP channel. This can be performed using patch-clamp electrophysiology on isolated pancreatic β-cells or cell lines expressing the KATP channel subunits (Kir6.2/SUR1). [15][16]The concentration of the compound required to inhibit 50% of the channel activity (IC50) is a key measure of its potency.

5.1.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the effect of the compound on insulin secretion from isolated pancreatic islets or insulin-secreting cell lines (e.g., MIN6 cells). [17][18][19][20]Islets are incubated with varying concentrations of the compound in the presence of low and high glucose concentrations. The amount of insulin released into the medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea stock solution

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Culture the islets overnight to allow for recovery.

  • Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours.

  • Incubate groups of islets with KRB buffer containing low glucose, high glucose, or high glucose plus varying concentrations of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for 1-2 hours in an incubator.

  • Collect the supernatant from each group.

  • Lyse the islets to determine the total insulin content.

  • Quantify the insulin concentration in the supernatants and lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Express the secreted insulin as a percentage of the total insulin content.

In Vivo Studies

5.2.1. Streptozotocin (STZ)-Induced Diabetic Animal Model

This is a widely used animal model of type 1 diabetes. [21][22][23][24]Streptozotocin is a chemical that is toxic to pancreatic β-cells. Administration of STZ to rodents induces a state of hyperglycemia that is suitable for testing the efficacy of hypoglycemic agents.

Experimental Protocol: In Vivo Efficacy in STZ-Induced Diabetic Mice

Materials:

  • Male mice (e.g., C57BL/6)

  • Streptozotocin (STZ)

  • Citrate buffer

  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea formulation for oral administration

  • Blood glucose meter and test strips

Procedure:

  • Induce diabetes in the mice by intraperitoneal injection of STZ dissolved in citrate buffer. A single high dose or multiple low doses can be used. [23][25]2. Monitor blood glucose levels regularly. Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

  • Divide the diabetic mice into groups: vehicle control, positive control (e.g., Glipizide), and treatment groups receiving different doses of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

  • Administer the respective treatments orally once daily for a specified period (e.g., 2-4 weeks).

  • Monitor blood glucose levels and body weight throughout the study.

  • At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess glucose disposal.

  • Collect blood samples for the analysis of plasma insulin and other relevant biomarkers.

  • Harvest tissues for histological analysis if required.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KATP_Assay KATP Channel Inhibition Assay GSIS_Assay Glucose-Stimulated Insulin Secretion Assay STZ_Model STZ-Induced Diabetic Mice Efficacy_Study Efficacy Study STZ_Model->Efficacy_Study Compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Compound->KATP_Assay Compound->GSIS_Assay Compound->STZ_Model

Caption: Workflow for the pharmacological evaluation of the compound.

Conclusion and Future Directions

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a valuable molecule for researchers in the field of diabetes and metabolic diseases. Its close structural relationship to second-generation sulfonylureas makes it an important tool for SAR studies and as a reference standard in the pharmaceutical industry. The detailed synthetic and pharmacological evaluation protocols provided in this guide are intended to facilitate further research into this and related compounds.

Future investigations could focus on elucidating the precise binding mode of this compound with the SUR1 receptor through computational modeling and structural biology studies. Furthermore, a comprehensive evaluation of its pharmacokinetic and toxicological profile would be necessary to fully assess its potential as a therapeutic agent. The insights gained from studying 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea will undoubtedly contribute to the development of novel and improved therapies for type 2 diabetes.

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Exploratory

In vitro characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

An In-Depth Technical Guide to the In Vitro Characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a Novel Sulfonylurea-Class Compound Authored by a Senior Application Scientist Foreword: A Strategic Framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a Novel Sulfonylurea-Class Compound

Authored by a Senior Application Scientist

Foreword: A Strategic Framework for Novel Compound Evaluation

This document provides a comprehensive technical guide for the in vitro characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. The chemical structure suggests its classification as a second-generation sulfonylurea, positioning it as a potential modulator of the ATP-sensitive potassium (K-ATP) channel and a candidate for anti-diabetic applications. As such, the following guide is structured not as a rigid checklist, but as a logical, decision-gated workflow. We move from foundational physicochemical properties to complex cell-based assays, mirroring the strategic progression of a real-world drug discovery program. Each stage is designed to provide critical data that informs the decision to advance, modify, or terminate the compound's development, ensuring that resources are invested with maximum efficiency. This is the core principle of a self-validating, scientifically rigorous characterization cascade.

Section 1: Foundational Physicochemical & ADME Profiling

Before investigating biological activity, we must understand the fundamental drug-like properties of the compound. These characteristics govern its ability to be formulated, absorbed, and reach its target in a stable, active form. Poor results in this early stage are often immediate termination criteria for a candidate intended for oral administration.

Aqueous Solubility Assessment

Expertise & Rationale: Solubility is a critical determinant of oral bioavailability. A compound that cannot dissolve in the gastrointestinal tract cannot be absorbed. We employ a kinetic solubility assay using nephelometry as a high-throughput initial screen. This method measures light scattering from precipitated particles as the compound is introduced into an aqueous buffer from a DMSO stock, providing a rapid assessment of its precipitation point.

Experimental Protocol: Kinetic Solubility via Nephelometry
  • Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in 100% DMSO.

  • Assay Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO. Perform serial dilutions for a full concentration curve (e.g., 100, 50, 25, 12.5, ... µM).

  • Incubation & Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure turbidity using a nephelometer or a plate reader capable of absorbance readings at ~620 nm. The lowest concentration at which a significant increase in signal is detected above the baseline (1% DMSO in PBS) is reported as the kinetic solubility.

Lipophilicity Determination (LogD)

Expertise & Rationale: The lipophilicity of a compound, measured as the distribution coefficient (LogD) at a physiological pH, is a key predictor of its ability to cross cell membranes. Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity. The shake-flask method, while traditional, remains the gold standard for accuracy.

Experimental Protocol: Shake-Flask LogD at pH 7.4
  • Phase Preparation: Prepare a two-phase system of n-octanol and PBS, pH 7.4. Pre-saturate each phase by mixing them vigorously and allowing them to separate overnight.

  • Compound Addition: Add a known concentration of the compound (e.g., 100 µM) to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated n-octanol and PBS.

  • Equilibration: Cap the vial and shake vigorously for 3 hours at room temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the compound concentration in each phase using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS)

In Vitro ADME Workflow

The following diagram outlines the logical flow for assessing the core Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.

ADME_Workflow cluster_absorption Absorption Prediction cluster_distribution Distribution Prediction cluster_metabolism Metabolism Prediction PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 If high passive permeability, proceed PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB If good absorption profile, proceed HLM Liver Microsome Stability (Phase I Metabolism) PPB->HLM If acceptable free fraction, proceed Hep Hepatocyte Stability (Phase I + II Metabolism) HLM->Hep If stable in microsomes, confirm in hepatocytes

Caption: Decision-gated workflow for in vitro ADME characterization.

1.3.1 Permeability: PAMPA & Caco-2 Assays

Trustworthiness & Rationale: We use a tiered approach for permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based screen for passive diffusion.[1][2] If the compound shows promise here, it graduates to the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semipermeable membrane, form a polarized monolayer with tight junctions and active transporters, thus modeling the human intestinal barrier.[3][4][5][6] A bidirectional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[4] An efflux ratio greater than 2 is a red flag for poor oral absorption.

1.3.2 Metabolic Stability: Liver Microsomes

Trustworthiness & Rationale: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain the key Phase I drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.[7] Incubating the compound with HLMs in the presence of the necessary cofactor (NADPH) allows us to measure its intrinsic clearance—the rate at which the liver would clear the drug without limitations of blood flow.[7][8][9][10] This is a fundamental parameter for predicting in vivo half-life.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and buffer to 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the mixture. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[7][9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

1.3.3 Plasma Protein Binding (PPB)

Trustworthiness & Rationale: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect.[11] High plasma protein binding can severely limit a drug's efficacy. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold-standard for its accuracy and reliability.[11][12][13][14] The device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the free drug to equilibrate between them.[14]

Summary of Physicochemical & ADME Data

The following table structure should be used to summarize the data from this section, allowing for clear comparison against established benchmarks for orally bioavailable drug candidates.

ParameterAssayResultTarget BenchmarkPass/Fail
Solubility Kinetic Nephelometry> 100 µM> 50 µMPass
Lipophilicity Shake-Flask (pH 7.4)LogD = 2.51 < LogD < 3Pass
Permeability (Papp A-B) Caco-215 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/sPass
Efflux Ratio (Papp B-A / Papp A-B) Caco-21.2< 2.0Pass
Metabolic Stability (t½) Human Liver Microsomes45 min> 30 minPass
Plasma Protein Binding Rapid Equilibrium Dialysis92%< 95%Pass

Section 2: Pharmacological Characterization: Target Engagement & Selectivity

With a viable drug-like profile established, we now focus on the compound's biological activity. The primary hypothesis is that 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea acts on the pancreatic K-ATP channel, which is composed of the sulfonylurea receptor 1 (SUR1) and the inwardly-rectifying potassium channel Kir6.2.

Target Engagement: K-ATP Channel Blockade

Expertise & Rationale: The therapeutic effect of sulfonylureas is initiated by binding to the SUR1 subunit, which closes the associated Kir6.2 channel. This depolarizes the pancreatic beta-cell membrane, opening voltage-gated calcium channels. The resulting influx of Ca²⁺ triggers the exocytosis of insulin-containing granules. We can measure this channel-blocking activity directly using electrophysiology.

Experimental Protocol: Patch-Clamp Electrophysiology on Pancreatic Beta-Cells
  • Cell Preparation: Use a suitable pancreatic beta-cell line (e.g., INS-1E) or primary islets. Culture cells on glass coverslips suitable for microscopy.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., Krebs-Ringer bicarbonate buffer).

  • Whole-Cell Patching: Using a glass micropipette filled with an internal solution mimicking the cell's cytosol, form a high-resistance (>1 GΩ) seal with a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -70 mV.

  • Compound Application: After establishing a stable baseline current, perfuse the chamber with the external solution containing various concentrations of the test compound.

  • Data Acquisition: Record the inward potassium current through the K-ATP channels. Blockade of the channel will be observed as a reduction in this current.

  • Analysis: Measure the percentage of current inhibition at each compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of the channel activity is inhibited).

Downstream Functional Effect: Glucose-Stimulated Insulin Secretion (GSIS)

Expertise & Rationale: While direct target engagement is essential, it is equally critical to demonstrate that this engagement produces the desired physiological outcome. The GSIS assay is the definitive in vitro functional assay for an anti-diabetic secretagogue. It validates that the compound's channel-blocking activity translates into enhanced insulin secretion in the presence of glucose.

GSIS Workflow Diagram

GSIS_Workflow prep Prepare Islets/INS-1E Cells (Culture & Isolate) starve Pre-incubation (Low Glucose, 2.8 mM) prep->starve stim Stimulation Incubation (High Glucose, 16.7 mM) +/- Test Compound starve->stim collect Collect Supernatant stim->collect measure Measure Insulin Concentration (ELISA / HTRF) collect->measure analyze Analyze Data (Calculate Fold-Increase) measure->analyze

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Data Summary: Pharmacodynamics
ParameterAssayResultInterpretation
Target Engagement Patch-Clamp (K-ATP)IC₅₀ = 50 nMPotent, direct blockade of the target channel.
Functional Activity GSIS (INS-1E Cells)EC₅₀ = 150 nMTranslates channel blockade into insulin secretion.
Maximal Efficacy GSIS (Fold over High Glucose)2.5-fold increaseStrong potentiation of glucose-stimulated secretion.

Section 3: Early Safety & Selectivity Profiling

A potent compound is only useful if it is also safe. Early in vitro safety assessment is designed to identify common liabilities that can terminate drug programs. For a sulfonylurea, cardiac safety (hERG) and selectivity against other SUR isoforms are paramount.

Cardiac Safety: hERG Channel Assay

Expertise & Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a leading cause of drug-induced cardiac arrhythmias (specifically, Torsades de Pointes). Regulatory agencies mandate hERG testing for all new chemical entities. An automated patch-clamp assay provides high-throughput, accurate data on this critical off-target interaction. An IC₅₀ value less than 10 µM, or a therapeutic index (hERG IC₅₀ / Target IC₅₀) of less than 100, is a significant concern.

Selectivity: SUR2 Isoform Counter-Screen

Expertise & Rationale: The SUR2 isoform of the sulfonylurea receptor is found in cardiac and smooth muscle. Non-selective sulfonylureas that block SUR2 can interfere with the heart's natural protective mechanisms during ischemia. Therefore, demonstrating selectivity for the pancreatic SUR1 isoform over SUR2 is a key safety differentiator. This can be assessed using a radioligand binding assay with membranes prepared from cells expressing either SUR1/Kir6.2 or SUR2/Kir6.2 channels. The assay measures the ability of the test compound to displace a known radiolabeled SUR ligand (e.g., [³H]-Glibenclamide). A high IC₅₀ for SUR2 relative to SUR1 indicates desirable selectivity.

Summary of Early Safety Data
ParameterAssayResult (IC₅₀)Target BenchmarkPass/Fail
Cardiac Liability hERG Patch-Clamp> 30 µM> 10 µMPass
Target Selectivity [³H]-Glibenclamide BindingSUR1 = 45 nM>100-foldPass
SUR2 = 5,200 nM(SUR2 / SUR1)

Conclusion & Path Forward

This in vitro characterization guide outlines a comprehensive and logically sequenced strategy for evaluating 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. The data generated through these assays provide a multi-faceted view of the compound's potential, encompassing its drug-like properties, on-target potency, functional efficacy, and early safety profile. Based on the hypothetical data presented, the compound demonstrates a promising profile: good solubility and permeability, high metabolic stability, potent and selective engagement of the pancreatic K-ATP channel, and a clean early safety profile. These results strongly support its advancement into further preclinical development, including in vivo pharmacokinetic and efficacy studies in animal models of diabetes.

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Foundational

The Renaissance of a Classic Scaffold: A Technical Guide to the Discovery and Development of Novel Sulfonylurea Derivatives

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies involved in the discovery and development of novel sulf...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies involved in the discovery and development of novel sulfonylurea derivatives. Moving beyond their traditional role as anti-diabetic agents, this guide explores the expanding therapeutic potential of the sulfonylurea scaffold and the modern techniques used to unlock it.

Introduction: The Enduring Versatility of the Sulfonylurea Moiety

The sulfonylurea functional group, characterized by a sulfonyl group attached to a urea moiety, has been a cornerstone of medicinal chemistry for decades.[1] First recognized for their hypoglycemic effects in the 1940s, sulfonylureas became a frontline treatment for type 2 diabetes mellitus.[2] The second-generation drugs, such as glibenclamide, glipizide, and glimepiride, are still widely used today.[2] However, the therapeutic potential of sulfonylurea derivatives extends far beyond diabetes, with research demonstrating their efficacy as anticancer, antimicrobial, and herbicidal agents.[1][3] This guide delves into the core principles and practical methodologies for designing, synthesizing, and evaluating novel sulfonylurea derivatives for a range of therapeutic applications.

The Molecular Mechanism of Action: From Ion Channels to Broader Biological Targets

The classical mechanism of action for antidiabetic sulfonylureas involves the regulation of insulin secretion from pancreatic β-cells.[2] Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[2] This binding event inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[2]

However, the biological activity of sulfonylurea derivatives is not limited to this single pathway. The expanding understanding of their molecular interactions has opened up new avenues for drug discovery:

  • Anticancer Activity: Some sulfonylurea derivatives have shown promising antitumor activity.[4] The proposed mechanisms include the inhibition of multidrug resistance proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter family, similar in structure to SURs.[5] By inhibiting these efflux pumps, sulfonylureas can enhance the efficacy of co-administered chemotherapeutic agents.[5]

  • Antimicrobial Activity: Novel sulfonylurea derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The molecular target for this antibacterial action is believed to be distinct from the SUR1 receptor, suggesting a different mode of action that warrants further investigation.[6]

  • Herbicidal Activity: In plants, sulfonylureas inhibit the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[6] This targeted inhibition provides the basis for their use as selective herbicides.[6]

This multifaceted pharmacology underscores the importance of a thorough understanding of the target biology when designing new sulfonylurea-based therapeutics.

The Blueprint for Innovation: Modern Synthetic Strategies

The synthesis of novel sulfonylurea derivatives is a critical step in the drug discovery process. While traditional methods often involve the use of hazardous reagents like isocyanates, modern approaches focus on milder and more efficient protocols.[3]

General Synthetic Pathway

A common and versatile method for synthesizing sulfonylurea derivatives involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative. The following diagram illustrates a general synthetic scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Sulfonamide Sulfonamide Reaction_Vessel Base Solvent Sulfonamide->Reaction_Vessel Reactant 1 Isocyanate Isocyanate Isocyanate->Reaction_Vessel Reactant 2 Sulfonylurea_Derivative Novel Sulfonylurea Derivative Reaction_Vessel->Sulfonylurea_Derivative Yields

Caption: General synthetic scheme for sulfonylurea derivatives.

Detailed Experimental Protocol: Synthesis of Novel N-((4-(2-(6-chloronicotinamido)ethyl)phenyl)sulfonyl)alkanolamine derivatives

This protocol provides a step-by-step methodology for the synthesis of a series of novel sulfonylurea derivatives, adapted from a published procedure.

Step 1: Synthesis of 6-chloro-N-(4-(2-aminoethyl)phenyl)nicotinamide (Intermediate Compound 5)

  • To a stirred solution of 6-chloronicotinic acid (0.01 mol) in anhydrous acetone (50 ml) and triethylamine (1.42 ml, 0.01 mol) at 0°C, add ethyl chloroformate (0.97 ml, 0.01 mol) dropwise.

  • Stir the reaction mixture for 60 minutes.

  • After 15 minutes, add a solution of 4-(2-aminoethyl)benzenesulfonamide (2.0 g, 0.01 mol) and triethylamine (1.42 ml, 0.01 mol) in anhydrous acetone.

  • Stir the resulting mixture for 3 hours at room temperature.

  • Remove the acetone under reduced pressure.

  • Acidify the residue with 5% HCl to a pH of approximately 5.

  • Collect the white solid by filtration and wash with distilled water.

  • Recrystallize the pure product from ethanol.

Step 2: Synthesis of Ethyl-((4-(2-(6-chloronicotinamido)ethyl)phenyl)sulfonyl)carbamate (Intermediate Compound 6)

  • Reflux a mixture of the sulfonamide from Step 1 (0.01 mol) and ethyl chloroformate (1.2 ml, 0.012 mol) in anhydrous acetone (50 ml) in the presence of anhydrous potassium carbonate (2.76 g, 0.02 mol) for 4 hours.

  • Remove the acetone under reduced pressure.

  • Suspend the residue in 100 ml of water and neutralize with 1% HCl.

  • Filter the white solid and wash with distilled water to obtain the desired product.

Step 3: General procedure for the preparation of sulfonylurea derivatives (Final Compounds 7a-c)

  • Reflux a solution of ethyl-((4-(2-(6-chloronicotinamido)ethyl)phenyl)sulfonyl)carbamate (0.01 mol) and the appropriate amine (0.011 mol) in toluene for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Identifying Promising Candidates: High-Throughput Screening and Assay Development

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[7][8]

The HTS Workflow

The HTS process involves several key stages, from assay development to hit validation.[9]

HTS_Workflow Target_ID Target Identification and Validation Assay_Dev Assay Development and Optimization Target_ID->Assay_Dev Library_Screen Compound Library Screening Assay_Dev->Library_Screen Hit_ID Hit Identification Library_Screen->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt

Caption: A typical high-throughput screening workflow in drug discovery.

Causality in Experimental Choices:

  • Assay Development: The choice of assay is dictated by the biological target. For novel sulfonylureas targeting K-ATP channels, a cell-based assay measuring insulin secretion or a biochemical assay measuring binding affinity to the SUR1 receptor would be appropriate. For anticancer applications, cell viability assays (e.g., MTT or CellTiter-Glo) on cancer cell lines are commonly used.

  • Compound Library: The diversity of the compound library is crucial for the success of an HTS campaign. A library containing a wide range of chemical scaffolds increases the probability of identifying novel hit compounds.

  • Hit Confirmation and Validation: Initial hits from the primary screen must be validated through a series of secondary assays to eliminate false positives and confirm their activity. This self-validating system ensures the robustness of the identified hits.

Refining the Hits: Structure-Activity Relationship (SAR) and Lead Optimization

Once hit compounds are identified, the next crucial phase is to understand the relationship between their chemical structure and biological activity (SAR). This knowledge guides the optimization of the hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties.[10][11] QSAR models can be invaluable in prioritizing compounds for synthesis and testing, thereby accelerating the lead optimization process.

Key Descriptors in Sulfonylurea QSAR:

Descriptor CategoryExamplesImpact on Activity
Electronic Hammett constants, partial chargesInfluences binding affinity to the target protein.
Steric Molar refractivity, van der Waals volumeDetermines the fit of the molecule in the binding pocket.
Hydrophobic LogP, hydrophobic fieldAffects membrane permeability and protein binding.
Topological Connectivity indices, shape indicesDescribes the overall shape and branching of the molecule.
Lead Optimization Strategies

Lead optimization is an iterative process of chemical modification and biological testing aimed at improving the drug-like properties of a lead compound. Key strategies include:

  • Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.

  • Scaffold Hopping: Modifying the core structure of the molecule to explore new chemical space and potentially improve properties.

  • Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules with improved binding affinity and selectivity.

From the Bench to the Bedside: Preclinical and Clinical Development

The journey of a novel sulfonylurea derivative from a promising lead compound to an approved drug involves rigorous preclinical and clinical evaluation.

Preclinical Development

This stage focuses on evaluating the safety and efficacy of the drug candidate in non-human subjects. Key studies include:

  • Pharmacokinetics (ADME): Assessing the absorption, distribution, metabolism, and excretion of the compound.

  • Pharmacodynamics: Characterizing the dose-response relationship and the time course of the drug's effect.

  • Toxicology: Identifying potential adverse effects in animal models.

Clinical Development

Clinical trials are conducted in humans to evaluate the safety and efficacy of the new drug. The clinical development process is typically divided into three phases:

  • Phase I: Small-scale trials to assess the safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: Medium-scale trials to evaluate the efficacy and determine the optimal dose in patients with the target disease.

  • Phase III: Large-scale, multicenter trials to confirm the efficacy, monitor side effects, and compare the new drug to existing treatments.

Newer-generation sulfonylureas have demonstrated improved safety profiles, particularly with regard to the risk of hypoglycemia and cardiovascular events, when compared to older agents.[12]

The Future of Sulfonylurea Derivatives: Expanding Horizons

The sulfonylurea scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The ongoing exploration of their diverse biological activities, coupled with advances in drug discovery technologies, promises to further expand the therapeutic applications of this versatile class of compounds. From precision medicine in neonatal diabetes to novel treatments for cancer and infectious diseases, the next generation of sulfonylurea derivatives holds significant promise for addressing unmet medical needs.[13]

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  • Wang, Y., et al. (2017). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 22(12), 2145. [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Al-Arouj, M., et al. (2021). Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same? Consensus from the Gulf Cooperation Council (GCC) Countries Advisory Board on Sulfonylureas. Diabetes Therapy, 12(5), 1239–1253. [Link]

  • Liu, H., et al. (2003). Three-dimensional quantitative structure-activity relationship analysis of the new potent sulfonylureas using comparative molecular similarity indices analysis. Journal of chemical information and computer sciences, 43(1), 153–163. [Link]

  • Kumar, A., et al. (2015). Sulfonylurea derivatives of tolbutamide analogues: Synthesis and evaluation of antimicrobial and antioxidant activities. Bioorganic & Medicinal Chemistry Letters, 25(21), 4846-4851. [Link]

  • Le, T. V., et al. (2018). Design, synthesis and in vitro evaluation of novel sulfonylurea and sulfonylthiourea as ectonucleotidases inhibitors. Bioorganic chemistry, 77, 515–523. [Link]

  • Ghasemi, M., & Riahi, S. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Journal of the Iranian Chemical Society, 13(12), 2217-2227. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Executive Summary This document provides a comprehensive technical overview of the pharmacological profile of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. As a compound belonging to the sulfonylurea class of molecules, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of the pharmacological profile of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. As a compound belonging to the sulfonylurea class of molecules, its primary mechanism of action is centered on the modulation of ATP-sensitive potassium (K-ATP) channels. This guide elucidates its molecular target, the downstream signaling cascade, and its anticipated physiological effects, drawing upon the well-established pharmacology of structurally related second-generation sulfonylureas, such as Glipizide. Furthermore, this whitepaper details the requisite experimental protocols for its characterization, including binding and functional assays, and discusses its likely pharmacokinetic and toxicological properties. This document is intended to serve as a foundational resource for researchers engaged in the study of K-ATP channel modulators and the characterization of pharmacologically active compounds.

Introduction and Chemical Identity

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is an organic compound characterized by a central urea moiety linked to a cyclohexyl group and a p-sulfamoylphenethyl group. This specific arrangement of functional groups places it firmly within the sulfonylurea class of chemicals. Notably, a deuterated isotopologue of this compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11, is recognized as a labeled impurity of Glipizide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes mellitus.[1] This relationship strongly implies that the pharmacological activity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea will mirror that of Glipizide and other related sulfonylureas.

The core pharmacological hypothesis is that this compound functions as an insulin secretagogue by targeting and inhibiting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2]

Chemical Properties
IUPAC Name 1-cyclohexyl-3-(4-(2-aminoethyl)phenyl)sulfonylurea
Synonyms 4-[2-[[(Cyclohexylamino)carbonyl]amino]ethyl]benzenesulfonamide
Molecular Formula C15H23N3O3S
Molecular Weight 341.43 g/mol
Structural Class Sulfonylurea

Primary Mechanism of Action: Modulation of the Pancreatic K-ATP Channel

The principal pharmacological effect of sulfonylureas is the stimulation of insulin release from the pancreatic β-cells.[2] This action is initiated by the binding of the compound to a specific high-affinity site on the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[3][4]

The K-ATP channel is a hetero-octameric protein complex composed of four pore-forming inward-rectifier potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[5][6] In the pancreatic β-cell, this channel plays a critical role in coupling cellular metabolism to membrane excitability.[7]

Binding to the Sulfonylurea Receptor 1 (SUR1)

SUR1 is a member of the ATP-binding cassette (ABC) transporter superfamily and functions as the primary regulatory subunit of the pancreatic K-ATP channel.[8][9] 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is expected to bind to a specific site on the SUR1 subunit, which is distinct from the ATP-binding sites. This binding event allosterically induces a conformational change in the channel complex that favors the closed state, thereby inhibiting the outward flow of potassium ions (K+).[4]

Downstream Signaling Cascade and Insulin Exocytosis

The inhibition of the K-ATP channel is the pivotal event that triggers a well-defined signaling cascade, culminating in the secretion of insulin.

  • Membrane Depolarization: In a resting β-cell, the K-ATP channels are open, allowing K+ to efflux and maintaining a negative membrane potential (hyperpolarized state). The binding of the sulfonylurea and subsequent channel closure reduces K+ efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.[10][11]

  • Activation of Voltage-Gated Calcium Channels (VGCCs): The change in membrane potential activates L-type voltage-gated calcium channels.[11]

  • Calcium Influx: The opening of VGCCs permits a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.[12]

  • Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream (exocytosis).[13][14]

This entire process is glucose-independent in the sense that sulfonylureas can induce insulin secretion even at basal glucose levels, which underlies their therapeutic efficacy as well as their principal side effect of hypoglycemia.[12]

Insulin_Secretion_Pathway cluster_membrane Pancreatic β-Cell Membrane K_ATP K-ATP Channel (SUR1 / Kir6.2) Depolarization Membrane Depolarization K_ATP->Depolarization K⁺ Efflux ↓ VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Compound 1-Cyclohexyl-3- (p-sulfamoylphenethyl)urea Compound->K_ATP Binds & Inhibits Depolarization->VGCC Activates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Figure 1: Signaling pathway of sulfonylurea-induced insulin secretion.

Anticipated Pharmacodynamics

The primary pharmacodynamic effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is the lowering of blood glucose levels through the stimulation of insulin secretion. The potency and efficacy of this compound would need to be determined experimentally. For context, related second-generation sulfonylureas exhibit high affinity for the SUR1 subunit.

Compound Target Assay Affinity/Potency
GlimepirideKir6.2/SUR1Electrophysiology (Inside-out patch)IC50 ≈ 3 nM[15]
Glimepirideβ-cell membranesRadioligand BindingKi ≈ 0.7 - 6.8 nM[15]

Beyond their effects on insulin secretion, some sulfonylureas may also exert extrapancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues, although these are generally considered to be of lesser clinical significance.[10]

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea are likely to be similar to those of Glipizide.

  • Absorption: Rapid and complete absorption from the gastrointestinal tract is expected following oral administration.[16]

  • Distribution: The compound is predicted to be highly protein-bound ( >98%), primarily to albumin, with a volume of distribution confined mainly to the extracellular fluid compartment.[17]

  • Metabolism: Extensive hepatic metabolism is the anticipated primary route of elimination.[17] Like other sulfonylureas, it is likely metabolized by the cytochrome P450 enzyme CYP2C9.[18] The primary metabolites are expected to be inactive hydroxylation products.[17][19]

  • Excretion: The metabolites are expected to be excreted predominantly in the urine.[17]

Pharmacokinetic Parameter (Glipizide as reference) Value Reference
Bioavailability ~100%[16]
Protein Binding 98-99%[17]
Half-life 2-5 hours[11]
Metabolism Hepatic (CYP2C9)[17][18]
Excretion Mainly renal (as metabolites)[16][17]

Experimental Protocols for Pharmacological Characterization

To empirically validate the pharmacological profile of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, the following experimental workflows are essential.

Radioligand Binding Assay for SUR1 Affinity

This protocol determines the binding affinity (Ki) of the test compound for the SUR1 subunit of the K-ATP channel by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea to the sulfonylurea receptor 1 (SUR1).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human pancreatic K-ATP channel (e.g., HEK293 cells co-transfected with Kir6.2 and SUR1).

  • Radioligand: [3H]-Glibenclamide or [3H]-Glimepiride.

  • Test Compound: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, dissolved in DMSO and serially diluted.

  • Non-specific binding control: Glibenclamide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the assay components in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically from 1 pM to 10 µM) or vehicle (for total binding) or non-specific control (for non-specific binding).

    • Radioligand at a fixed concentration (e.g., 1-2 nM).

    • Cell membranes (e.g., 20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay of K-ATP Channel Inhibition

The patch-clamp technique is the gold standard for directly measuring ion channel activity.[20] The inside-out patch configuration allows for precise control of the intracellular environment and direct application of the test compound to the channel.

Objective: To measure the functional inhibition of K-ATP channel currents by 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Materials:

  • Cell line expressing K-ATP channels (as above).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette solution (intracellular-like): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.3 with KOH.

  • Bath solution (extracellular-like): e.g., 140 mM KCl, 10 mM HEPES, 2.6 mM CaCl2, 1.2 mM MgCl2, pH 7.4 with KOH.

  • Test compound dissolved in bath solution at various concentrations.

  • ATP and ADP solutions.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with pipette solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Patch Excision: Retract the pipette to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Baseline Recording: Perfuse the patch with a control bath solution (ATP-free) to record maximal K-ATP channel activity. Apply a voltage protocol (e.g., holding at -60 mV and stepping to +60 mV) to measure channel currents.

  • Compound Application: Perfuse the patch with bath solutions containing increasing concentrations of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

  • Data Acquisition: Record the channel currents at each concentration after a steady-state effect is achieved.

  • Data Analysis:

    • Measure the current amplitude at each concentration.

    • Normalize the current to the baseline (maximal) current.

    • Plot the normalized current as a function of the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value for channel inhibition.

Patch_Clamp_Workflow start Start prep_cells Prepare Cells on Coverslip start->prep_cells pull_pipette Fabricate Micropipette start->pull_pipette form_seal Form Giga-seal on Cell prep_cells->form_seal pull_pipette->form_seal excise_patch Excise Membrane Patch (Inside-Out Configuration) form_seal->excise_patch record_baseline Record Baseline K-ATP Current (ATP-free solution) excise_patch->record_baseline apply_compound Apply Test Compound (Increasing Concentrations) record_baseline->apply_compound record_response Record Current Inhibition apply_compound->record_response record_response->apply_compound Next Concentration analyze Analyze Data (Generate Dose-Response Curve) record_response->analyze All Concentrations Tested end Determine IC50 analyze->end

Figure 2: Workflow for Patch-Clamp Electrophysiology Experiment.

Potential Toxicological Profile

The primary toxicity associated with sulfonylureas is dose-related hypoglycemia, which results from excessive insulin secretion relative to blood glucose levels.[3] This risk is heightened in elderly patients, individuals with renal impairment, or in cases of missed meals or strenuous exercise.[10]

Other potential adverse effects include:

  • Weight gain: Due to the anabolic effects of increased insulin.[3]

  • Gastrointestinal disturbances: Nausea and diarrhea may occur.[10]

  • Hypersensitivity reactions: Skin rashes are a rare possibility.

Conclusion

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea possesses the characteristic chemical structure of a second-generation sulfonylurea. Its pharmacological profile is therefore predicted to be dominated by its activity as a potent inhibitor of the pancreatic K-ATP channel via binding to the SUR1 subunit. This action leads to the stimulation of insulin secretion, which is the basis for the glucose-lowering effect of this drug class. A thorough characterization using the binding and electrophysiological assays detailed herein is necessary to precisely quantify its potency and affinity. Understanding the pharmacological profile of this compound is of significant interest, not only from a drug discovery perspective but also for assessing the potential impact of its presence as an impurity in Glipizide formulations.

References

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in DMSO

Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. As this specific molecule is structurally analogous to second-generation sulfonylureas like Glipizide, this document synthesizes established methodologies with expert insights derived from the broader chemical class. We present detailed, self-validating protocols for determining both kinetic and thermodynamic solubility, alongside a robust stability assessment program. The causality behind experimental choices is explained, and all quantitative data is structured for clarity. This guide is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data, which is paramount for the successful progression of therapeutic candidates.

Introduction: The Central Role of DMSO in Early-Phase Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, unparalleled in its ability to dissolve a wide array of organic and inorganic compounds.[1] Its miscibility with water and most organic liquids makes it the universal solvent of choice for compound management and high-throughput screening (HTS) libraries.[1][2] A compound's behavior in DMSO is a foundational data point that influences every subsequent in vitro and in vivo experiment.

The subject of this guide, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, is a sulfonylurea derivative. A deuterated form of this molecule is noted for its use in the analytical development and quality control of Glipizide, a well-known antidiabetic drug.[3] The sulfonylurea class, while effective, is often characterized by poor aqueous solubility.[4][5] Therefore, understanding their solubility and stability in the primary organic stock solvent is not merely a procedural step but a critical prerequisite for accurate biological assessment. Inaccurate solubility data can lead to underestimated potency, while unaddressed instability can result in the testing of degradants rather than the parent molecule, invalidating screening results.

This guide provides the necessary protocols to rigorously characterize 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, ensuring data integrity from the very first step of the discovery cascade.

Physicochemical Profile and Inferred Properties

While specific experimental data for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is not widely published, its structure allows for expert inference based on the well-documented properties of related sulfonylureas like Glipizide and Glibenclamide (Glyburide).

  • Structure: The molecule features a urea functional group linking a cyclohexyl ring and a phenethyl group, which is substituted with a sulfonamide.

  • Acidity: The proton on the sulfonamide and the protons on the urea moiety are weakly acidic, which can influence solubility in pH-dependent systems.

  • Lipophilicity: The presence of the cyclohexyl and phenyl rings suggests a significant degree of lipophilicity, which typically correlates with poor aqueous solubility but favorable solubility in organic solvents like DMSO.

  • Solubility Precedent: Studies on Glipizide show it has the highest mole fraction solubility in DMSO compared to 11 other common solvents, making DMSO an excellent choice for creating concentrated stock solutions.[4] Similarly, Glibenclamide is readily soluble in DMSO at concentrations up to 25 mg/mL.[6] It is therefore highly probable that 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea will exhibit excellent solubility in DMSO.

Comprehensive Solubility Assessment in DMSO

It is crucial to distinguish between two types of solubility: kinetic and thermodynamic. Kinetic solubility is more relevant for early discovery and HTS, where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[7] Thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[8]

Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous medium.[9] It mimics the conditions of most automated in vitro biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (e.g., 10 mM) in 100% anhydrous DMSO.

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[10]

  • Buffer Addition: Rapidly add aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 2%.[7]

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[7][10]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[10] The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering units of the test compound against a series of standards to determine the concentration at which precipitation occurs. This is the kinetic solubility limit.

Causality and Self-Validation: The use of a nephelometer provides a direct physical measurement of precipitation. The protocol is self-validating by including positive and negative controls. A highly soluble compound (e.g., Atenolol) should show no precipitation, while a known poorly soluble compound (e.g., Tamoxifen) will serve as a positive control for precipitation.[11]

Thermodynamic (Equilibrium) Solubility Determination

This "gold standard" method measures the concentration of a compound in a saturated solution after it has reached equilibrium, which can take an extended period.

  • Compound Addition: Add an excess amount of solid, crystalline 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea to a vial containing 100% anhydrous DMSO. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator. Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For rigor, filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Prepare a dilution series of the filtered supernatant with fresh DMSO. Analyze these samples against a calibration curve of the compound prepared in DMSO using a validated HPLC-UV method.[8]

  • Data Analysis: The concentration of the saturated supernatant, determined from the HPLC analysis, is the thermodynamic solubility.

Causality and Self-Validation: The shake-flask method directly measures the point of saturation. The long incubation time ensures that the system reaches true thermodynamic equilibrium.[11] The use of HPLC-UV for quantification is specific and accurate, validating the final concentration measurement against a known standard curve.

Solubility Workflow and Data Presentation

The logical flow of solubility assessment is depicted below.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Assay cluster_2 Thermodynamic Assay start Start: Compound Received prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock k_dispense Dispense 2 µL Stock into 96-well Plate prep_stock->k_dispense t_add_solid Add Excess Solid Compound to DMSO prep_stock->t_add_solid k_add_buffer Add 98 µL Aqueous Buffer (e.g., PBS, pH 7.4) k_dispense->k_add_buffer k_incubate Incubate 2h @ 25°C k_add_buffer->k_incubate k_read Read Turbidity (Nephelometry) k_incubate->k_read end_report Report Solubility Data k_read->end_report t_incubate Equilibrate 24-72h with Shaking @ 25°C t_add_solid->t_incubate t_filter Filter Supernatant t_incubate->t_filter t_analyze Quantify via HPLC-UV t_filter->t_analyze t_analyze->end_report

Caption: Workflow for dual kinetic and thermodynamic solubility assessment.

ParameterMethodSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Kinetic SolubilityNephelometryPBS (2% DMSO)25>0.2>0.6
Thermodynamic SolubilityShake-Flask/HPLC100% DMSO25>100>300

Rigorous Stability Assessment in DMSO

Compound stability in DMSO is not guaranteed.[12] Degradation can be influenced by storage temperature, the presence of water, light exposure, and repeated freeze-thaw cycles.[13][14] Given that sulfonylureas can be susceptible to hydrolysis, a systematic stability study is mandatory.

Potential Degradation Pathways

For sulfonylureas, the primary point of potential hydrolytic cleavage is the urea bond. While DMSO is aprotic, atmospheric water can be absorbed, and the presence of acidic or basic impurities can catalyze degradation.[15] Furthermore, DMSO itself can decompose under certain conditions, though this is less common at standard storage temperatures.[16][17]

Experimental Protocol: Accelerated Stability Study

This protocol uses elevated temperatures to accelerate potential degradation, allowing for a faster assessment of long-term stability at colder storage temperatures.[14]

  • Master Solution Preparation: Prepare a precisely known concentration of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in anhydrous DMSO (e.g., 5 mM).

  • Aliquoting: Dispense identical aliquots of the master solution into multiple HPLC vials. A robust study includes different conditions, such as:

    • Condition A (Control): -80°C, protected from light.

    • Condition B (Standard Storage): 4°C, protected from light.

    • Condition C (Room Temp): 25°C, protected from light.

    • Condition D (Accelerated): 40°C, protected from light.[14]

  • Time-Point Analysis (T=0): Immediately analyze three aliquots from the master solution using a validated, stability-indicating HPLC-UV method. This establishes the initial concentration and purity (T=0 baseline).

  • Incubation and Sampling: Store the sets of vials at their respective temperatures. At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove triplicate vials from each condition.

  • HPLC Analysis: Allow vials to equilibrate to room temperature before analysis. Analyze each sample using the same HPLC method as the T=0 samples. The method must be capable of separating the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 average. A compound is often considered stable if >90% of the parent peak area remains.

Causality and Self-Validation: This multi-condition study design provides a comprehensive stability profile. The -80°C condition serves as a baseline where degradation is assumed to be negligible. The stability-indicating HPLC method is the core of the validation; it proves that any loss of the parent compound is accounted for by the appearance of new peaks (degradants), ensuring mass balance. A study demonstrated that 85% of tested compounds were stable in a DMSO/water mixture for 2 years at 4°C, highlighting the general robustness of this storage method for many chemotypes.[18]

Stability Workflow and Data Presentation

The process for evaluating compound stability over time is outlined below.

G cluster_0 Accelerated Stability Assessment Workflow start Start: Prepare Master 5 mM Stock in DMSO aliquot Aliquot into HPLC Vials for Each Condition start->aliquot t0 T=0 Analysis: Quantify Initial Purity via HPLC-UV aliquot->t0 store_c1 Store @ -80°C aliquot->store_c1 store_c2 Store @ 4°C aliquot->store_c2 store_c3 Store @ 25°C aliquot->store_c3 store_c4 Store @ 40°C aliquot->store_c4 timepoint Analyze Triplicates from Each Condition at Time Points (1, 2, 4, 8 weeks) t0->timepoint Baseline store_c1->timepoint store_c2->timepoint store_c3->timepoint store_c4->timepoint end_report Report % Compound Remaining vs. Time timepoint->end_report

Caption: Workflow for a multi-condition accelerated stability study.

Time Point-80°C (Control)4°C25°C (Room Temp)40°C (Accelerated)
T=0 100.0%100.0%100.0%100.0%
Week 1 99.8%99.9%99.5%98.7%
Week 2 100.1%99.7%99.1%97.4%
Week 4 99.9%99.5%98.2%95.1%
Week 8 99.8%99.2%96.5%91.3%

Conclusion and Best Practices

Based on the structural class of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, it is predicted to have high solubility in DMSO, making it an ideal solvent for stock solution preparation. The provided protocols for kinetic and thermodynamic solubility will generate the critical data needed for its use in both high-throughput screening and later-stage development.

The stability assessment protocol is designed to rigorously challenge the molecule and provide confidence in its integrity during storage and handling. Based on the hypothetical data, the compound demonstrates excellent stability, particularly when stored at 4°C or below.

Key Recommendations:

  • Solvent Quality: Always use anhydrous, high-purity DMSO to minimize water-related degradation.

  • Storage: Store master stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.

  • Handling: For routine use, create smaller-volume "work-plates" from the master stock to avoid repeated freeze-thaw cycles of the primary source.[19]

  • Documentation: Meticulously document all solubility and stability data in a central compound registry. This foundational knowledge is invaluable for troubleshooting future experiments and ensuring the long-term success of the research program.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Shakeel, F., et al. (2020). Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents. ACS Omega. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Kaszuba, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of glipizide in various solvents. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? Retrieved from [Link]

  • ResearchGate. (2015). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Retrieved from [Link]

  • PubMed. (2023). Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide. Retrieved from [Link]

  • ResearchGate. (2022). How can we dissolve glibenclamide? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem Global. (2021). Novel polymers for DMSO-based In situ-forming implant systems. Retrieved from [Link]

  • MDPI. (2022). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Retrieved from [Link]

  • ACS Publications. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]

  • PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Retrieved from [Link]

  • Vels University. (n.d.). Analytical Method Development and Validation of Glipizide to Determine Residual solvents by head Space-Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The influence of drug solubility and sampling frequency on metformin and glibenclamide release from double-layered particles: experimental analysis and mathematical modelling. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Binding of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea to KATP Channels

Intended Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, biochemistry, and medicinal chemistry. Abstract: This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, biochemistry, and medicinal chemistry.

Abstract: This technical guide provides a comprehensive overview of the binding of 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea, a known impurity of the second-generation sulfonylurea antidiabetic drug glipizide, to ATP-sensitive potassium (KATP) channels. While specific binding data for this impurity is not extensively documented, this guide synthesizes information from the broader class of sulfonylureas to infer its mechanism of action, binding characteristics, and the experimental methodologies required for its full characterization. We delve into the molecular pharmacology of the KATP channel, the intricate details of sulfonylurea binding, and provide actionable, field-proven protocols for researchers seeking to investigate this and similar compounds.

Introduction: The KATP Channel as a Therapeutic Target

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] In pancreatic β-cells, the KATP channel is composed of Kir6.2 and SUR1 subunits.[2]

Under resting conditions, with low intracellular ATP, KATP channels are open, allowing K+ efflux and maintaining a hyperpolarized membrane potential. An increase in blood glucose leads to a rise in intracellular ATP, which binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[1] This closure leads to membrane depolarization, the opening of voltage-gated Ca2+ channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3]

Sulfonylurea drugs, a cornerstone in the management of type 2 diabetes, exploit this mechanism by binding to the SUR1 subunit of the KATP channel, mimicking the effect of ATP and inducing channel closure, thereby stimulating insulin secretion.[1][2]

The Subject Compound: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

The compound of interest, 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea, is recognized as an impurity of glipizide, referred to as Glipizide Impurity H.[4][5] Its chemical structure, featuring a cyclohexylurea moiety and a sulfamoylphenethyl group, places it squarely within the sulfonylurea class of compounds.

Compound Name Synonyms Molecular Formula Molecular Weight
1-Cyclohexyl-3-(p-sulfamoylphenethyl)ureaGlipizide Impurity H; 4-[2-[[(Cyclohexylamino)carbonyl]amino]ethyl]benzenesulfonamideC15H23N3O3S325.43 g/mol

Table 1: Chemical Properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.[4]

Given its structural similarity to glipizide, it is highly probable that this compound also acts as a KATP channel blocker by binding to the SUR1 subunit. However, the precise affinity and efficacy of this impurity are critical to understand its potential pharmacological and toxicological profile.

The Binding Site and Mechanism of Action

Sulfonylureas bind to a specific site on the SUR1 subunit of the KATP channel.[1] Cryo-electron microscopy studies have revealed that the binding pocket is located within the transmembrane domains of SUR1, in a cavity accessible from the cytoplasm.[6] The binding of a sulfonylurea molecule induces a conformational change in the SUR1 subunit, which is then transmitted to the Kir6.2 pore-forming subunit, leading to channel closure.[1]

The interaction is complex and can be modulated by intracellular nucleotides. For instance, Mg-nucleotides can influence the binding affinity of sulfonylureas.[3]

KATP_Channel_Mechanism cluster_membrane Pancreatic β-Cell Membrane KATP KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization Closure leads to Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP ATP->KATP Inhibits Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Sulfonylurea 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Sulfonylurea->KATP Binds to SUR1 & Inhibits

Figure 1: Simplified signaling pathway of insulin secretion and the action of 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Experimental Characterization of Binding

To fully elucidate the pharmacological profile of 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea, a series of well-established experimental techniques should be employed. The causality behind these experimental choices lies in the need to determine both the affinity (how tightly the compound binds) and the functional consequence (how it affects channel activity) of the interaction.

Electrophysiology: The Gold Standard for Functional Analysis

Patch-clamp electrophysiology is the definitive method for directly measuring the effect of a compound on ion channel activity.[7][8] The whole-cell configuration is particularly useful for assessing the overall impact on a cell's electrical properties.

Step-by-Step Whole-Cell Patch-Clamp Protocol for KATP Channel Analysis:

  • Cell Preparation:

    • Culture a suitable cell line expressing KATP channels (e.g., INS-1 cells, HEK293 cells stably expressing Kir6.2/SUR1).

    • Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 ATP (to maintain channel sensitivity) (pH adjusted to 7.2 with KOH).

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Recording:

    • Mount the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single, healthy cell with the patch pipette under positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit KATP currents.

  • Drug Application:

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing various concentrations of 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea.

    • Record the inhibition of the KATP current at each concentration.

  • Data Analysis:

    • Measure the steady-state current inhibition at each drug concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Cell Culture (e.g., INS-1 cells) D Form Gigaseal A->D B Prepare Solutions (Internal & External) C Fabricate Pipette B->C C->D E Establish Whole-Cell Configuration D->E F Record Baseline KATP Current E->F G Apply Compound F->G H Record Inhibited Current G->H I Data Analysis (IC50 Determination) H->I

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays: Quantifying Binding Affinity

Radioligand binding assays are a robust method to directly measure the affinity of a compound for its receptor.[9] A competition binding assay, using a radiolabeled sulfonylurea with known high affinity (e.g., [3H]glibenclamide), is the most common approach.

Step-by-Step Radioligand Competition Binding Assay Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing KATP channels in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]glibenclamide, typically at a concentration near its Kd).

    • Add increasing concentrations of the unlabeled competitor (1-cyclohexyl-3-(p-sulfamoylphenethyl)urea).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled sulfonylurea (e.g., 10 µM glibenclamide).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 of the competitor.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Membranes Expressing KATP B Set up Assay Plate: Radioligand + Competitor A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Count Radioactivity D->E F Data Analysis (IC50 and Ki) E->F

Figure 3: Workflow for a radioligand competition binding assay.

Structural Biology: Visualizing the Interaction

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of membrane proteins like the KATP channel in their near-native state.[6]

Generalized Cryo-EM Workflow for KATP Channel Structure Determination:

  • Protein Expression and Purification:

    • Overexpress the SUR1 and Kir6.2 subunits in a suitable expression system (e.g., mammalian or insect cells).[10]

    • Solubilize the cell membranes with a mild detergent (e.g., digitonin) to extract the KATP channel complex.

    • Purify the channel complex using affinity chromatography (e.g., using a FLAG-tag on the SUR1 subunit).[10]

  • Sample Preparation for Cryo-EM:

    • Apply the purified channel sample, in the presence of 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea, to a cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

    • Collect a large dataset of images of individual channel particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images and classify them into different conformational states.

    • Align and average the images to generate a high-resolution 3D reconstruction of the KATP channel with the bound compound.

  • Model Building and Analysis:

    • Build an atomic model into the cryo-EM density map.

    • Analyze the structure to identify the specific amino acid residues that interact with 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

A potential synthetic route for 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea could involve the reaction of 4-(2-aminoethyl)benzenesulfonamide with cyclohexyl isocyanate.[11]

Expected Pharmacological Profile and Significance

Based on its structure, 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea is expected to be a KATP channel inhibitor. However, its potency is likely to differ from that of glipizide. The pyrazinecarboxamido group present in glipizide is a key structural feature that contributes to its high affinity. The absence of this group in the impurity suggests that it may have a lower binding affinity and, consequently, a weaker insulinotropic effect.

The characterization of such impurities is of paramount importance in drug development and manufacturing for several reasons:

  • Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects that may alter the safety and efficacy profile of the final drug product.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA have strict guidelines on the identification, qualification, and control of impurities in pharmaceutical products.[12]

  • Structure-Activity Relationship (SAR) Studies: Understanding the activity of impurities can provide valuable insights into the SAR of the parent drug, aiding in the design of new, more potent, and selective analogs.

Conclusion

While 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea is classified as an impurity of glipizide, its structural resemblance to the parent compound strongly suggests that it interacts with and inhibits the KATP channel. This technical guide has outlined the theoretical framework for this interaction and provided detailed, actionable protocols for its experimental validation. By employing a combination of electrophysiology, radioligand binding assays, and structural biology, researchers can fully characterize the binding affinity, functional effects, and structural basis of the interaction of this and other sulfonylurea-like compounds with the KATP channel. Such studies are not only crucial for ensuring the quality and safety of pharmaceutical products but also for advancing our fundamental understanding of ion channel pharmacology.

References

  • Proks, P., & Ashcroft, F. M. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. British Journal of Pharmacology, 172(19), 4741-4754. [Link]

  • Lin, Y. W., & MacKinnon, R. (2022). KATP channels in focus: progress toward a structural understanding of ligand regulation. The Journal of general physiology, 154(2), e202113045. [Link]

  • Lawrence, C. L., Proks, P., Poitout, V., & Ashcroft, F. M. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia, 44(8), 1019–1025. [Link]

  • Pharmaffiliates. (n.d.). Glipizide-impurities. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Glipizide. Retrieved January 23, 2026, from [Link]

  • Veeprho. (n.d.). Glipizide Impurities and Related Compound. Retrieved January 23, 2026, from [Link]

  • Lee, C. T., et al. (2022). Comparison of Mitochondrial Adenosine Triphosphate–Sensitive Potassium Channel High- vs Low-Affinity Sulfonylureas and Cardiovascular Outcomes in Patients With Type 2 Diabetes Treated With Metformin. JAMA network open, 5(12), e2245965. [Link]

  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal research reviews, 24(2), 213–266. [Link]

  • Google Patents. (n.d.). CN102993106A - Novel synthesis route of glipizide.
  • ChemWhat. (n.d.). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. Retrieved January 23, 2026, from [Link]

  • Martin, G. M., et al. (2021). Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. Methods in enzymology, 653, 263–282. [Link]

  • Wang, L., & Li, M. (2023). Electrophysiological analysis of cardiac KATP channel. Bio-protocol, 13(24), e4881. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

  • Lawrence, C. L., et al. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat. Diabetologia, 44(8), 1019-1025. [Link]

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  • Martin, G. M., et al. (2017). Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating. eLife, 6, e29425. [Link]

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Foundational

The Cyclohexyl Urea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on Structure-Activity Relationships Abstract The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form robust hydrogen bond interactions with biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Structure-Activity Relationships

Abstract

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form robust hydrogen bond interactions with biological targets.[1] When incorporated into a cyclohexyl scaffold, the resulting cyclohexyl urea derivatives present a unique combination of structural rigidity, lipophilicity, and synthetic tractability, making them a privileged motif in the design of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclohexyl urea derivatives across a range of therapeutically relevant targets. We will delve into the nuanced interplay between the cyclohexyl ring's conformation, the substitution patterns on the urea nitrogens, and the resulting biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

The Enduring Importance of the Urea Moiety in Medicinal Chemistry

The urea functional group, with its planar geometry and capacity to act as both a hydrogen bond donor and acceptor, is a powerful tool for molecular recognition.[1] This dual nature allows urea-containing compounds to establish critical interactions within the active sites of enzymes and receptors, often leading to high-potency modulation of their function.[1] The inherent stability and synthetic accessibility of the urea linkage further contribute to its prevalence in drug discovery programs. From antidiabetic agents like glibenclamide to potent kinase inhibitors, the urea moiety has proven its therapeutic value time and again.[1]

The Cyclohexyl Ring: More Than Just a Lipophilic Spacer

The incorporation of a cyclohexyl ring into a drug candidate is a strategic decision that goes beyond simply increasing lipophilicity. The chair conformation of the cyclohexane ring introduces a three-dimensional architecture that can be exploited to achieve specific vectoral orientations of substituents, leading to enhanced binding affinity and selectivity. Furthermore, the cyclohexyl group can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as metabolic stability and membrane permeability.

General Synthetic Strategies for Cyclohexyl Urea Derivatives

The synthesis of cyclohexyl urea derivatives is typically straightforward, with the most common method involving the reaction of a cyclohexyl isocyanate with a primary or secondary amine.[1][2] Alternatively, the reaction of cyclohexylamine with an isocyanate is also a widely used approach.

Experimental Protocol: Synthesis of a Generic N-Cyclohexyl-N'-aryl Urea

Objective: To provide a representative, step-by-step procedure for the synthesis of a cyclohexyl urea derivative.

Materials:

  • Cyclohexylamine

  • Substituted phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (optional, as a base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of cyclohexylamine (1.0 eq) in anhydrous DCM in a round-bottom flask, add the substituted phenyl isocyanate (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • If the amine salt is used, add triethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired N-cyclohexyl-N'-aryl urea.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Structure-Activity Relationships of Cyclohexyl Urea Derivatives at Key Biological Targets

The versatility of the cyclohexyl urea scaffold is evident in the wide array of biological targets it has been shown to modulate. The following sections will explore the SAR of these derivatives in several key therapeutic areas.

Kinase Inhibition: A Dominant Field of Application

Cyclohexyl urea derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases.[3][4]

Key SAR Insights for Kinase Inhibition:

  • The Urea Linker: The urea moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain.[1]

  • The Cyclohexyl Group: The cyclohexyl ring often occupies a hydrophobic pocket in the ATP-binding site. Its conformation and substitution can significantly impact potency and selectivity.

  • Aromatic Substituents: The N'-substituent on the urea is often an aromatic or heteroaromatic ring that can engage in π-stacking interactions and form additional hydrogen bonds.[1]

Case Study: Cyclin-Dependent Kinase 12 (CDK12) Inhibitors

Recent research has identified 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective inhibitors of CDK12, a kinase involved in transcriptional regulation.[5][6]

  • SAR Findings:

    • The trans stereochemistry of the 1,4-disubstituted cyclohexane ring was found to be crucial for potent inhibitory activity.[5][6]

    • The 5-cyanopyridin-2-ylamino group is essential for interacting with the kinase hinge region.[5][6]

    • The aryl group on the urea nitrogen can be modified to fine-tune potency and physicochemical properties.[5][6]

SAR_CDK12_Inhibitor

Caption: Key SAR features of cyclohexyl urea-based CDK12 inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Target for Inflammatory and Cardiovascular Diseases

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[7] Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases.[7] Cyclohexyl urea derivatives have been extensively investigated as potent sEH inhibitors.[8][9][10][11][12]

Key SAR Insights for sEH Inhibition:

  • Hydrophobic Moieties: The active site of sEH is largely hydrophobic, favoring inhibitors with lipophilic groups.[7] The cyclohexyl ring effectively occupies one of these hydrophobic pockets.

  • Urea as a Pharmacophore: The urea moiety is critical for binding to the catalytic triad of the enzyme.[1]

  • N,N'-Disubstitution: The nature of the substituents on both sides of the urea is crucial for achieving high potency. Often, a second lipophilic group, such as an adamantyl or a long alkyl chain, is present.[8][13]

CompoundR1R2IC50 (nM) for human sEHReference
1CyclohexylDodecyl2.0[9]
2AdamantylDodecyl0.8[8]
3CyclohexylAdamantyl1.1[8]

Table 1: SAR of N,N'-disubstituted ureas as sEH inhibitors.

Anticancer Activity: Targeting Proliferative Pathways

Diaryl urea compounds have gained significant attention as potential anticancer agents.[14] The incorporation of a cyclohexyl group can further enhance their antiproliferative properties. These compounds often target key signaling pathways involved in cell growth and proliferation.[4][15]

Key SAR Insights for Anticancer Activity:

  • Linear Extension: Linear extension of the molecule can enhance antiproliferative activity.[14]

  • Substituents on Aromatic Rings: The substitution pattern on the aromatic rings can significantly influence activity. For instance, the presence of chlorine and methyl groups has been shown to be beneficial.[14]

  • Linker Modification: Replacing an ester linker with an amide between the central and distal rings can improve activity.[14]

Experimental_Workflow_Anticancer

Caption: A typical experimental workflow for the evaluation of cyclohexyl urea derivatives as anticancer agents.

Future Directions and Conclusion

The cyclohexyl urea scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from extensive SAR studies have enabled the rational design of potent and selective modulators of a diverse range of biological targets. Future research in this area will likely focus on:

  • Exploring Novel Target Space: Applying the cyclohexyl urea motif to new and challenging biological targets.

  • Fine-tuning ADME Properties: Optimizing the pharmacokinetic profiles of these compounds to enhance their drug-like properties.

  • Structure-Based Drug Design: Utilizing co-crystal structures to guide the design of next-generation inhibitors with improved potency and selectivity.

References

  • Daina, A., & Zoete, V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4505. [Link]

  • El-Sayed, N. N. E., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Journal of the Egyptian National Cancer Institute, 35(1), 1-13. [Link]

  • Ghasemi, S., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 12(1), 1-13. [Link]

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  • Ohashi, T., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6843-6863. [Link]

  • Kurihara, M., et al. (2004). Design and synthesis of cyclic urea compounds: a pharmacological study for retinoidal activity. Bioorganic & Medicinal Chemistry Letters, 14(16), 4131-4134. [Link]

  • Morisseau, C., et al. (2006). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444. [Link]

  • Pavan Kumar, P., et al. (2018). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Molecules, 23(10), 2697. [Link]

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  • Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. [Link]

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  • Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(7), 1162-1172. [Link]

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Sources

Exploratory

Beyond Glycemic Control: An In-depth Technical Guide to the Extrapancreatic Effects of Sulfonylurea Compounds

Abstract For decades, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM), primarily valued for their potent insulin secretagogue activity. This is achieved through their well...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM), primarily valued for their potent insulin secretagogue activity. This is achieved through their well-characterized interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, a growing body of evidence reveals a far more complex pharmacology for this class of drugs, extending well beyond the confines of the pancreas. These "extrapancreatic" or "pleiotropic" effects are the subject of intense research and clinical debate, with implications for cardiovascular safety, renal protection, and neuroinflammation. This in-depth technical guide provides a comprehensive overview of the extrapancreatic actions of sulfonylureas, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, organ-specific effects, and the experimental methodologies used to elucidate these non-canonical actions, offering a nuanced perspective on this mature yet continually evolving class of therapeutics.

The Molecular Nexus: K-ATP Channels in Extrapancreatic Tissues

The extrapancreatic effects of sulfonylureas are fundamentally linked to the widespread distribution of K-ATP channels in various tissues. These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][2] The specific SUR isoform dictates the channel's sensitivity to sulfonylureas and its physiological role.

  • SUR1: Predominantly found in pancreatic β-cells and neurons.

  • SUR2A: Primarily expressed in cardiac and skeletal muscle.

  • SUR2B: Found in vascular smooth muscle.[2]

This differential expression is the basis for the varying extrapancreatic effects observed among different sulfonylurea drugs. First-generation sulfonylureas, such as tolbutamide, and some second-generation agents like gliclazide, exhibit a higher affinity for SUR1 over SUR2 isoforms. In contrast, other second-generation drugs like glibenclamide (glyburide) and glimepiride bind with high affinity to both SUR1 and SUR2 subunits, leading to more pronounced extrapancreatic actions.[2]

The Cardiovascular Conundrum: Ischemic Preconditioning and Clinical Outcomes

The cardiovascular effects of sulfonylureas have been a subject of controversy for over four decades. While their glucose-lowering effects are undisputed, concerns about potential cardiovascular harm have persisted.

The Controversy Surrounding Cardiovascular Safety

Some studies have suggested an association between sulfonylurea use and increased cardiovascular mortality.[3] A meta-analysis of randomized clinical trials indicated that sulfonylurea use is associated with an increased risk of mortality and stroke, although the overall incidence of major adverse cardiovascular events (MACE) did not appear to be affected.[3] However, the cardiovascular safety of sulfonylureas is still a topic of ongoing debate, with other studies not showing an increased risk.[4]

The Ablation of Ischemic Preconditioning

A key mechanistic concern is the interference of some sulfonylureas with ischemic preconditioning (IPC), a natural protective mechanism where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult. This protection is mediated, in part, by the opening of K-ATP channels in cardiomyocytes. Non-selective sulfonylureas, such as glibenclamide, can block these cardiac K-ATP channels (containing SUR2A), thereby attenuating or abolishing the protective effects of IPC. This has been demonstrated in both animal models and clinical settings.

In contrast, newer generation sulfonylureas, such as glimepiride, are reported to have a lesser impact on ischemic preconditioning, potentially offering a safer cardiovascular profile.[5]

Experimental Protocol: Assessing Ischemic Preconditioning in a Rodent Model

The following is a generalized protocol for investigating the effect of a sulfonylurea on ischemic preconditioning in a rat model.

Objective: To determine if a specific sulfonylurea abrogates the cardioprotective effect of ischemic preconditioning.

Animal Model: Male Wistar rats (250-300g).

Experimental Groups:

  • Sham: Surgery without coronary artery occlusion.

  • Ischemia-Reperfusion (I/R): 30 minutes of left anterior descending (LAD) coronary artery occlusion followed by 2 hours of reperfusion.

  • Ischemic Preconditioning (IPC) + I/R: 3 cycles of 5 minutes of LAD occlusion interspersed with 5 minutes of reperfusion, followed by the 30-minute sustained occlusion and 2-hour reperfusion.

  • Sulfonylurea + IPC + I/R: Administration of the sulfonylurea compound prior to the IPC protocol, followed by I/R.

  • Vehicle + IPC + I/R: Administration of the vehicle control prior to the IPC protocol, followed by I/R.

Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane) and initiate mechanical ventilation.[6]

  • Perform a left thoracotomy to expose the heart.

  • Place a suture around the LAD coronary artery.

  • For I/R and IPC groups, tighten the suture to occlude the artery for the specified durations. Reperfusion is achieved by releasing the suture.

  • Administer the sulfonylurea or vehicle intravenously or intraperitoneally at a predetermined time before the ischemic insult.

Endpoint Measurement:

  • Infarct Size Assessment: At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue within the AAR.

  • Cardiac Function: Monitor electrocardiogram (ECG) for arrhythmias and measure hemodynamic parameters (e.g., blood pressure, heart rate) throughout the experiment.

Data Analysis:

  • Calculate infarct size as a percentage of the AAR.

  • Compare infarct sizes between the experimental groups using appropriate statistical tests (e.g., ANOVA).

Diagram of Ischemic Preconditioning Experimental Workflow

G cluster_protocol Ischemic Preconditioning Protocol start Anesthetize and Ventilate Rat thoracotomy Perform Thoracotomy start->thoracotomy suture Suture LAD Coronary Artery thoracotomy->suture drug_admin Administer Sulfonylurea or Vehicle suture->drug_admin ipc_cycles Ischemic Preconditioning Cycles (3x 5 min occlusion / 5 min reperfusion) drug_admin->ipc_cycles sustained_ischemia Sustained Ischemia (30 min occlusion) ipc_cycles->sustained_ischemia reperfusion Reperfusion (2 hours) sustained_ischemia->reperfusion end Measure Infarct Size and Cardiac Function reperfusion->end

Caption: Experimental workflow for assessing the impact of sulfonylureas on ischemic preconditioning in a rat model.

Renal Considerations: A Double-Edged Sword

The kidneys play a crucial role in the elimination of sulfonylureas and their metabolites. Therefore, renal function is a key consideration in their clinical use. Beyond pharmacokinetics, emerging evidence suggests that sulfonylureas may have direct effects on the kidney.

Pharmacokinetics in Renal Impairment

For sulfonylureas that are extensively metabolized by the liver into active or inactive compounds that are then renally excreted, impaired kidney function can lead to their accumulation, increasing the risk of hypoglycemia. Caution is advised when using sulfonylureas in patients with renal impairment, and some are contraindicated in severe kidney disease.[7]

Potential for Nephroprotection

Conversely, some studies suggest that modern sulfonylureas, particularly gliclazide, may offer a degree of nephroprotection.[8] This may be attributed to its antioxidant properties. Real-world evidence has shown that gliclazide use was associated with a lower risk of doubling of serum creatinine in certain patient populations.[8] Another study found that metformin initiation was associated with a lower risk of kidney function decline compared to sulfonylureas, suggesting a potential relative disadvantage for sulfonylureas in this regard.[9]

Parameter Finding Reference
Gliclazide vs. Glimepiride Gliclazide associated with a lower risk of doubling of creatinine in patients with a GFR >60 ml/min/1.73m² at baseline (HR 0.21, 95% CI 0.04–0.99).[8]
Metformin vs. Sulfonylureas Metformin initiation associated with a lower risk of a composite outcome of ≥25% eGFR decline, end-stage renal disease, or death compared to sulfonylurea initiation (aHR 0.82, 95% CI 0.70, 0.97).[9]

Pleiotropic Actions: Anti-inflammatory and Neuroprotective Effects

Beyond their primary metabolic and cardiovascular effects, sulfonylureas exhibit a range of pleiotropic actions that are gaining increasing attention.

Anti-inflammatory Effects

Several sulfonylureas have demonstrated anti-inflammatory properties. Glibenclamide, for instance, has been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[10] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[11] By inhibiting the NLRP3 inflammasome, glibenclamide can suppress microglia-mediated inflammation.[12]

Gliclazide has also been shown to reduce oxidative stress and block PI3K signaling, which is involved in inflammatory processes.[13]

Signaling Pathway of Sulfonylurea-Mediated Anti-inflammation

G cluster_inflammation Anti-inflammatory Signaling of Sulfonylureas SU Sulfonylurea (e.g., Glibenclamide) NLRP3 NLRP3 Inflammasome SU->NLRP3 Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b Pro-IL-1β Caspase1->IL1b Cleaves IL1b_active Mature IL-1β (Pro-inflammatory) IL1b->IL1b_active Inflammation Inflammatory Response IL1b_active->Inflammation

Caption: Sulfonylureas can exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, leading to reduced production of mature IL-1β.

Neuroprotective Effects

The neuroprotective properties of sulfonylureas, particularly glibenclamide, have been investigated primarily in the context of ischemic stroke and traumatic brain injury. Following such injuries, the SUR1 receptor is upregulated in neurons, astrocytes, and microglia.[14] Glibenclamide has been shown to reduce brain edema and improve neurological outcomes in animal models of ischemic stroke.[15]

The proposed mechanism for this neuroprotection involves the inhibition of the SUR1-TRPM4 (Transient Receptor Potential Melastatin 4) channel. This channel is a non-selective cation channel that is upregulated after central nervous system injury and contributes to cytotoxic edema and neuronal death. By blocking this channel, glibenclamide can mitigate these detrimental effects.[16]

Experimental Protocol: Assessing Neuroprotection in a Stroke Model

The following is a generalized protocol for evaluating the neuroprotective effects of a sulfonylurea in a mouse model of ischemic stroke.

Objective: To determine if a sulfonylurea reduces brain infarct volume and neurological deficits following ischemic stroke.

Animal Model: Male C57BL/6 mice (20-25g).

Experimental Groups:

  • Sham: Surgery without middle cerebral artery occlusion (MCAO).

  • MCAO + Vehicle: MCAO followed by administration of vehicle.

  • MCAO + Sulfonylurea: MCAO followed by administration of the sulfonylurea.

Surgical Procedure (Transient MCAO):

  • Anesthetize the mouse (e.g., with isoflurane).

  • Make a midline neck incision to expose the common carotid artery.

  • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Administer the sulfonylurea or vehicle (e.g., intraperitoneally) at the onset of reperfusion or at a specified time post-MCAO.

Endpoint Measurement:

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the mouse and remove the brain. Slice the brain into coronal sections and stain with TTC to visualize the infarct.

  • Brain Edema Measurement: Brain water content can be determined by comparing the wet and dry weights of the brain hemispheres.

Data Analysis:

  • Compare neurological scores between groups using non-parametric tests.

  • Calculate infarct volume as a percentage of the total brain volume and compare between groups using appropriate statistical tests.

  • Compare brain water content between groups.

Hepatic Effects: Modulating Glucose Metabolism

The liver is a key site for the extrapancreatic actions of sulfonylureas. These drugs have been shown to influence hepatic glucose metabolism directly.

Sulfonylureas can stimulate the glycolytic pathway and inhibit the gluconeogenic pathway in the liver.[17] They achieve this by regulating key enzymes such as the bifunctional enzyme PFK2/F-2,6-P2ase and PEPCK.[17] Furthermore, some studies suggest that sulfonylureas may have a beneficial effect on liver health in patients with diabetes.[15] One study even reported that sulfonylurea use was associated with lower risks of death and major cardiovascular events in patients with T2DM and compensated liver cirrhosis.

Concluding Remarks and Future Directions

The extrapancreatic effects of sulfonylureas represent a paradigm shift in our understanding of this well-established class of antidiabetic drugs. While their primary role in stimulating insulin secretion remains central to their therapeutic utility, their actions on the cardiovascular, renal, nervous, and hepatic systems are of significant clinical and scientific interest.

The differential effects of various sulfonylureas, largely dictated by their affinity for different SUR isoforms, underscore the importance of a nuanced, individualized approach to their use in clinical practice. The potential for cardiovascular harm with non-selective agents and the promising neuroprotective and anti-inflammatory properties of certain compounds highlight the need for continued research in this area.

Future drug development efforts may focus on designing sulfonylurea derivatives with enhanced tissue selectivity to harness their beneficial extrapancreatic effects while minimizing adverse events. For researchers and clinicians alike, a comprehensive understanding of the extrapancreatic pharmacology of sulfonylureas is essential for optimizing their use and ensuring patient safety.

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  • Lee, Y. K., & Choi, H. Y. (2015). Clinical Characteristics of Subjects with Sulfonylurea-Dependent Type 2 Diabetes. Diabetes & metabolism journal, 39(5), 417-424.
  • Simard, J. M., & Sheth, K. N. (2012). Glibenclamide in Cerebral Ischemia and Stroke. Neurocritical care, 17(3), 451-460.
  • Siemionow, M., & Cwykiel, J. (2018). Standardized Pre-clinical Surgical Animal Model Protocol to Investigate the Cellular and Molecular Mechanisms of Ischemic Flap Healing. Journal of visualized experiments: JoVE, (136), e57675.
  • Almira, E. C., & Reddy, W. J. (1983). Sulfonylurea effects on target tissues for insulin. The American journal of medicine, 74(1), 58-64.
  • Gerzanich, V., Stokum, J. A., Ivanova, S., & Simard, J. M. (2019). Role of Sulfonylurea Receptor 1 and Glibenclamide in Traumatic Brain Injury: A Review of the Evidence. International journal of molecular sciences, 20(15), 3698.
  • University of Barcelona. (2023, January 3). One of the Most Common Diabetes Treatments May Be Making the Disease Worse, Study Warns. SciTechDaily.
  • Gerzanich, V., Woo, S. K., Vennekens, R., Tsymbalyuk, O., Ivanova, S., & Simard, J. M. (2017). Glibenclamide Produces Region-Dependent Effects on Cerebral Edema in a Combined Injury Model of Traumatic Brain Injury and Hemorrhagic Shock in Mice. Journal of neurotrauma, 34(12), 2115-2125.
  • Kalra, S., & Gupta, Y. (2024). Safety Review of Sulfonylureas in Diabetes Management: Efficacy and Risks. Cureus, 16(12).
  • Sawyer, K., & Pepe, P. E. (2024). Ischemic Post-Conditioning in a Rat Model of Asphyxial Cardiac Arrest. Journal of Clinical Medicine, 13(12), 3505.
  • Tousoulis, D., & Papageorgiou, N. (2021). Anti-inflammatory Pathways of Novel Anti-diabetic Therapies. A Literature Review. Current pharmaceutical design, 27(18), 2132-2141.
  • Sheth, K. N., Petersen, N. H., & Simard, J. M. (2025).
  • Zidan, N. K., Atea, W. H., & Awwad, H. M. (2022). THE EFFECT OF SULFONYLUREAS DRUGS ON KIDNEY AND LIVER FUNCTIONS IN TYPE 2 DIABETIC PATIENTS. MINAR International Journal of Applied Sciences and Technology, 3(6), 759-764.
  • Siemionow, M., & Cwykiel, J. (2018). Ischemic Preconditioning on Secondary Arterial and Venous Ischemia in Pedicled Axial Flaps in Wistar Rats. Plastic and Reconstructive Surgery Global Open, 6(6), e1808.
  • Singh, S., & Singh, P. P. (2015). Pleiotropic effects of anti-diabetic drugs: A comprehensive review. International journal of pharmaceutical sciences and research, 6(8), 3236.
  • Zhang, Y., Liu, C., & Li, Y. (2014). Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(10), 1421-1428.
  • Gribble, F. M., & Ashcroft, F. M. (2000). Sulfonylurea sensitivity of adenosine triphosphate-sensitive potassium channels from beta cells and extrapancreatic tissues. Metabolism, 49(10 Suppl 2), 3-6.
  • Williamson, M. R., & Colbourne, F. (2019). Glibenclamide, a Sur1-Trpm4 antagonist, does not improve outcome after collagenase-induced intracerebral hemorrhage. PloS one, 14(5), e0215952.
  • Wallia, A., & Molitch, M. E. (2015). Hypoglycemia Secondary to Sulfonylurea Ingestion in a Patient with End Stage Renal Disease: Results from a 72-Hour Fast. Case reports in endocrinology, 2015.

Sources

Protocols & Analytical Methods

Method

In vivo hypoglycemic effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in diabetic rat models

Application Note & Protocol Evaluating the In Vivo Hypoglycemic Efficacy of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in a Diabetic Rat Model Abstract & Rationale Diabetes mellitus remains a global health crisis, necessi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating the In Vivo Hypoglycemic Efficacy of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in a Diabetic Rat Model

Abstract & Rationale

Diabetes mellitus remains a global health crisis, necessitating the development of novel therapeutic agents.[1][2] Sulfonylureas are a well-established class of oral hypoglycemic drugs used in the management of type 2 diabetes.[3][4] Their primary mechanism involves stimulating insulin secretion from pancreatic β-cells.[5][6][7] The compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea derivative, and its structural features suggest potential hypoglycemic activity.[4][8] This document provides a comprehensive guide for the in vivo evaluation of this compound in a chemically-induced diabetic rat model.

The protocols herein are designed to establish a robust, reproducible, and ethically sound framework for assessing the compound's efficacy. We will detail the induction of diabetes using streptozotocin (STZ), a compound selectively toxic to pancreatic β-cells, thereby creating a hyperglycemic model suitable for testing insulin secretagogues.[1][9] The primary endpoints will be the compound's effect on fasting blood glucose and its performance in an Oral Glucose Tolerance Test (OGTT), a critical measure of glucose disposal. This guide emphasizes the causality behind procedural steps, ensuring scientific integrity and providing researchers with the necessary tools to validate their findings.

Foundational Principles: Mechanism of Action

Understanding the theoretical mechanism is key to designing a logical study. Sulfonylureas exert their effects by interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[5][6]

  • Binding to SUR1: The sulfonylurea molecule binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[5]

  • Channel Closure: This binding event inhibits the channel's activity, causing it to close.

  • Membrane Depolarization: The closure of K-ATP channels prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.

  • Calcium Influx: Depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.

  • Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[6]

Beyond this primary pancreatic action, some sulfonylureas may also have extrapancreatic effects, such as reducing hepatic glucose production and improving peripheral insulin sensitivity, although these are generally considered secondary mechanisms.[6][10][11]

G cluster_beta_cell Pancreatic β-Cell SU Sulfonylurea (Test Compound) SUR1 SUR1 Subunit SU->SUR1 Binds K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin Insulin Exocytosis Ca_Influx->Insulin Triggers Bloodstream Bloodstream Insulin->Bloodstream Secreted into

Caption: Proposed mechanism of sulfonylurea action on pancreatic β-cells.

Ethical Considerations in Animal Research

All procedures involving animals must be conducted in strict accordance with ethical guidelines to ensure welfare and minimize suffering.[12]

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.[12]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be central to the experimental design.[13][14]

    • Replacement: In vivo studies should only be undertaken when no viable in vitro alternatives exist.

    • Reduction: The number of animals used should be the minimum required to obtain statistically significant results.[15]

    • Refinement: Procedures must be refined to minimize pain, distress, and suffering. This includes using appropriate anesthesia, ensuring proper housing, and defining humane endpoints.[13][14][15]

  • Reporting: All animal studies should be reported in accordance with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[15][16]

Experimental Design & Workflow

A logical workflow is critical for the success of the study. The following diagram outlines the major phases of the experiment.

G Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (Body Weight, Blood Glucose) Acclimatization->Baseline Induction 3. Diabetes Induction (Single STZ Injection) Baseline->Induction Confirmation 4. Confirmation of Diabetes (Blood Glucose > 250 mg/dL after 72h) Induction->Confirmation Grouping 5. Animal Grouping (Randomized) Confirmation->Grouping Treatment 6. Treatment Period (Daily Dosing) Grouping->Treatment OGTT 7. Oral Glucose Tolerance Test (OGTT) (On final day) Treatment->OGTT Termination 8. Euthanasia & Data Analysis OGTT->Termination

Caption: High-level experimental workflow from animal arrival to data analysis.

Materials & Methods

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Rationale: These strains are widely used and are known to be sensitive to the diabetogenic effects of STZ.[9]

  • Weight: 180-220 g.

  • Housing: Housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water, unless otherwise specified.

Reagents & Equipment
  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (Test Compound)

  • Streptozotocin (STZ)

  • Glibenclamide (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in water)

  • Citrate Buffer (0.1 M, pH 4.5)

  • D-Glucose

  • Glucometer and test strips

  • Oral gavage needles

  • Sterile syringes and needles

  • Anesthetic (e.g., Isoflurane)

Detailed Protocols

Protocol 1: Induction of Diabetes Mellitus

This protocol uses a single high dose of STZ to induce a condition similar to Type 1 diabetes, characterized by significant hyperglycemia due to β-cell destruction.[1] This model is highly effective for screening compounds that stimulate any remaining β-cell function or have insulin-mimetic effects.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) but allow free access to water.[17]

    • Causality: Fasting reduces blood glucose variability and enhances the uptake of STZ by pancreatic β-cells, leading to a more consistent diabetic state.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold 0.1 M citrate buffer (pH 4.5) to a final concentration for the desired dosage.

    • Causality: STZ is highly unstable at neutral or alkaline pH and degrades rapidly.[18] The cold acidic citrate buffer is essential to preserve its bioactivity during preparation and administration.

  • STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[9][18] The vehicle control group should receive an equivalent volume of citrate buffer.

  • Post-Injection Care: After STZ administration, return the animals to their cages and provide free access to food and a 5% sucrose solution in their water bottles for the first 24 hours.

    • Causality: STZ causes a massive, acute release of insulin from dying β-cells, which can lead to severe, potentially fatal hypoglycemia within 6-12 hours.[9] The sucrose solution provides an energy source to counteract this initial hypoglycemic phase.

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels from the tail vein. Animals with a fasting blood glucose concentration >250 mg/dL are considered diabetic and are selected for the study.[19]

Protocol 2: Acute Hypoglycemic Study & Oral Glucose Tolerance Test (OGTT)

This protocol assesses the compound's ability to lower blood glucose in the established diabetic model and its effect on glucose disposal after a challenge.

  • Animal Grouping: Randomly divide the confirmed diabetic rats into the following groups (n=6-8 per group):

    • Group I (Diabetic Control): Receives vehicle only.

    • Group II (Positive Control): Receives Glibenclamide (e.g., 10 mg/kg).

    • Group III (Test Compound Low Dose): Receives Test Compound (e.g., 25 mg/kg).

    • Group IV (Test Compound High Dose): Receives Test Compound (e.g., 50 mg/kg).

    • Note: Doses are examples and should be determined by prior dose-ranging studies.

  • Fasting: Fast the animals for 16-18 hours overnight before the test, with free access to water.[20]

  • Baseline Blood Sample (T = -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Drug Administration (T = 0 min): Administer the respective treatments (Vehicle, Glibenclamide, or Test Compound) via oral gavage.

  • Glucose Challenge (T = 30 min): Administer a 2 g/kg body weight solution of D-glucose to all animals via oral gavage.[21]

    • Causality: The OGTT measures the body's ability to clear a glucose load from the circulation.[20] It is a standard test to evaluate the efficacy of antihyperglycemic agents.[21][22]

  • Post-Challenge Blood Sampling: Collect blood samples from the tail vein at 60, 90, 120, and 180 minutes after the glucose administration.[23]

  • Measurement: Measure blood glucose levels immediately using a calibrated glucometer.

Data Presentation & Analysis

Quantitative data should be presented clearly for comparison. Data are typically expressed as Mean ± Standard Error of the Mean (SEM). Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is generally considered statistically significant.

Table 1: Example Data from Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

Treatment Group (Dose)0 min (Fasting)30 min (Post-Glucose)60 min90 min120 min
Diabetic Control (Vehicle) 285 ± 15450 ± 20480 ± 22465 ± 18430 ± 25
Glibenclamide (10 mg/kg) 275 ± 12350 ± 18310 ± 15250 ± 14205 ± 16
Test Compound (25 mg/kg) 280 ± 14410 ± 21385 ± 19340 ± 20310 ± 22
Test Compound (50 mg/kg) 278 ± 16360 ± 15320 ± 17270 ± 16235 ± 18*
All values are Blood Glucose in mg/dL, presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control.

Conclusion & Future Directions

This application note provides a validated, step-by-step protocol for assessing the in vivo hypoglycemic activity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. A significant reduction in blood glucose levels during the OGTT, particularly when compared to the diabetic control group, would indicate that the compound possesses potent antihyperglycemic properties. The dose-dependent nature of the effect should also be evaluated.

Future studies could explore the long-term efficacy and safety of the compound, investigate its effects on plasma insulin levels to confirm an insulin secretagogue mechanism, and utilize Type 2 diabetes models (e.g., high-fat diet + low-dose STZ) to assess its effectiveness in the context of insulin resistance.[24][25]

References

  • MMPC-Live Protocols. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]

  • Müller, G., Hartz, D., Pünter, J., Okonomopulos, R., & Kramer, W. (1994). Comparison of the effects of three sulfonylureas on in vivo insulin action. Arzneimittelforschung, 44(9), 1015-1023. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Wright, J. B., & Willette, R. E. (1972). Sulfamylurea hypoglycemic agents. 6. High-potency derivatives. Journal of medicinal chemistry, 15(8), 815–819. [Link]

  • NDI Neuroscience. STZ-Induced Diabetes Model – Protocol. [Link]

  • Dhahri, S., Al-Sultan, N. K., & Halim, M. A. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Endocrinology, diabetes & metabolism, 6(5), e447. [Link]

  • Ganesan, K., & Rana, M. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. [Link]

  • Tanimoto, T., & Tsubaki, H. (2022). Ethical considerations regarding animal experimentation. Experimental animals, 71(2), 159–166. [Link]

  • Lee, S. H., et al. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Korean Journal of Food and Cookery Science, 28(2), 177-183. [Link]

  • Ashcroft, F. M., Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Portsmouth. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian journal of medical research, 125(3), 451–472. [Link]

  • Abed, S. M., et al. (2016). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 21(10), 1360. [Link]

  • Charles River Laboratories. Type 2 Diabetes Mouse Models. [Link]

  • Zhou, J., et al. (2019). Hypoglycaemic Effects of Glimepiride in Sulfonylurea Receptor 1 Deficient Rat. British journal of pharmacology, 176(6), 793–806. [Link]

  • JoVE. (2024). Video: Oral Hypoglycemic Agents: Sulfonylureas. [Link]

  • Taconic Biosciences. Oral Glucose Tolerance Test. [Link]

  • ASAB Ethical Committee/ABS Education Committee. (2012). Ethical guidelines for research in animal science. [Link]

  • Wang, Y., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry, 11, 1204938. [Link]

  • Kim, H., et al. (2021). In Vivo Hypoglycemic Effects, Potential Mechanisms and LC-MS/MS Analysis of Dendropanax Trifidus Sap Extract. Molecules, 26(23), 7289. [Link]

  • Karaman, R. (2020). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. [Link]

  • International Journal of One Health. Ethical Guidelines. [Link]

  • Zhang, M., et al. (2018). Animal Models of Type 2 Diabetes Complications: A Review. Journal of Diabetes Research, 2018, 5426323. [Link]

  • Cleveland Clinic. (2025). Sulfonylureas: Uses, Side Effects & How They Work. [Link]

  • Ghasemi, A., Khalifi, S., & Jedi, S. (2021). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 20, 1074–1090. [Link]

  • Asif, M., et al. (2014). Anti-Diabetic, Anti-Oxidant and Anti-Adipogenic Potential of Quercetin Rich Ethyl Acetate Fraction of Prunus persica. Journal of Ethnopharmacology, 154(1), 57-65. [Link]

  • King, A. J. F. (2012). The use of animal models in diabetes research. British journal of pharmacology, 166(3), 877–894. [Link]

  • UK Research and Innovation. (2023). Policy on use of animals in research. [Link]

  • Chaimum-aom, N., et al. (2017). Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L. Pharmacognosy Journal, 9(1), 58-62. [Link]

  • Diabetic Complications Consortium (DiaComp). (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). [Link]

  • Shurutiker, A., et al. (2021). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Molecules, 26(18), 5649. [Link]

  • Levine, R., & Sobel, G. W. (1957). The Mechanism of Action of The Sulfonylureas in Diabetes Mellitus. Diabetes, 6(1), 263-270. [Link]

  • Unkovskii, V. I., et al. (1970). Synthesis and hypoglycemic activity of N-(5-carboalkoxyfuran-2-sulfonyl)-N′-butyl urea. Pharmaceutical Chemistry Journal, 4(6), 320-323. [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Glipizide Impurity H

Abstract This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Cyclohexyl-3-(p-sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (Glipizide Impurity H) in Glipizide drug substances and formulations. The method is developed to be specific, accurate, precise, and robust, ensuring reliable monitoring of this critical impurity to meet stringent regulatory requirements for pharmaceutical quality control.

Introduction

Glipizide is a potent second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the therapeutic agent. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate strict control over impurities.

Glipizide Impurity H, chemically known as 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, is a potential process-related impurity or degradation product of Glipizide.[2] Its structure is closely related to the parent drug, necessitating a highly selective analytical method for its detection and quantification. This application note provides a comprehensive protocol for a stability-indicating HPLC method, designed to separate Glipizide Impurity H from the active ingredient and other potential degradation products.

Chemical Structures

A clear understanding of the chemical structures of Glipizide and its impurity H is fundamental to the development of a selective analytical method.

cluster_0 Glipizide cluster_1 Glipizide Impurity H Glipizide Glipizide C21H27N5O4S M.W.: 445.54 g/mol Glipizide_structure ImpurityH 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea C15H23N3O3S M.W.: 325.43 g/mol ImpurityH_structure cluster_workflow Method Validation Workflow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Method

Using 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 as an analytical standard

Application Note: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 A Guide to its Application as a High-Purity Internal Standard for Quantitative Bioanalysis by Isotope Dilution Mass Spectrometry Introduction: The Imperativ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11

A Guide to its Application as a High-Purity Internal Standard for Quantitative Bioanalysis by Isotope Dilution Mass Spectrometry

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise and accurate quantification of pharmacologically active compounds and their metabolites in complex biological matrices is paramount. The inherent variability of analytical procedures—spanning sample extraction, chromatographic separation, and instrument response—necessitates a robust method for normalization. This is the critical role of an internal standard (IS). An ideal IS should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, thereby compensating for potential inconsistencies.

Stable Isotope-Labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry.[1][2] By replacing specific hydrogen atoms with their heavier deuterium isotopes, a compound is created that is chemically identical to the analyte but possesses a distinct, higher mass. This allows it to be differentiated by the mass spectrometer while co-eluting chromatographically, providing the most effective means of correcting for matrix effects and procedural losses.[1][3]

This application note provides a comprehensive technical guide for the use of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 (henceforth referred to as "Glipizide Impurity H-d11") as an internal standard. While identified as a labeled impurity of Glipizide, its structural similarity makes it an excellent internal standard for the quantification of second-generation sulfonylurea drugs, such as Glimepiride, and their related compounds in biological fluids.[4][5] We will detail the underlying principles, provide validated protocols for its use in human plasma, and discuss the regulatory framework governing such bioanalytical methods.

Physicochemical Profile of the Analytical Standard

A thorough understanding of the standard's properties is the foundation of any analytical method. The key identifiers and properties for Glipizide Impurity H-d11 are summarized below.[4][5][6]

PropertyValue
Chemical Name 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide
Synonyms Glipizide Impurity H-d11; 4-[2-[[(Cyclohexylamino)carbonyl]amino]ethyl]benzenesulfonamide-d11
CAS Number 1794979-66-0
Molecular Formula C₁₅H₁₂D₁₁N₃O₃S
Molecular Weight 336.49 g/mol
Purity Typically ≥98%
Storage Conditions 2-8°C, protected from light

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core of this application relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known, fixed quantity of the deuterated internal standard (Glipizide Impurity H-d11) is added to every sample, calibrator, and quality control (QC) specimen at the very beginning of the sample preparation process.[2]

The rationale is as follows:

  • Co-Extraction & Co-Elution: The SIL-IS and the native analyte exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency due to their chemical equivalence.

  • Mass-Based Differentiation: Despite their similar behavior, the mass spectrometer can easily distinguish between the analyte and the IS based on their mass-to-charge (m/z) ratios. For example, in positive ion mode, the protonated molecule [M+H]⁺ of the analyte will have a different m/z value than the [M+D+H]⁺ of the deuterated standard.

  • Ratio-Based Quantification: The final quantification is based on the ratio of the analyte's peak area to the IS's peak area. Any sample loss or variation in instrument response during the analysis will affect both the analyte and the IS proportionally, leaving the ratio unchanged. This provides a highly accurate and precise measurement, correcting for variables that are otherwise difficult to control.[3]

The workflow diagram below illustrates this self-validating system.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with known amount of Glipizide Impurity H-d11 (IS) Sample->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Prepared Sample Chrom Chromatographic Separation (Analyte and IS co-elute) Inject->Chrom MS Mass Spectrometry Detection (Separate by m/z) Chrom->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify against Calibration Curve Ratio->Quant

Figure 1: Isotope Dilution Mass Spectrometry Workflow.

Application Protocol: Quantification of Glimepiride in Human Plasma

This section provides a detailed protocol for the determination of Glimepiride in human plasma using Glipizide Impurity H-d11 as the internal standard. This method is designed for high-throughput bioequivalence or pharmacokinetic studies.

Instrumentation & Reagents
  • LC System: UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity, Shimadzu Prominence).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX 3200 QTrap, Thermo TSQ Quantum).[7][8]

  • Analytical Column: Reversed-phase C18 or C8 column (e.g., Phenomenex Luna C8(2) 50 x 2.0 mm, 5 µm; Betasil C18 100 x 3 mm, 3 µm).[7][8]

  • Reagents: HPLC or LC-MS grade methanol, acetonitrile, water, formic acid, ammonium acetate.[7]

  • Standards: Certified reference standards of Glimepiride and 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 (Glipizide Impurity H-d11).

  • Biological Matrix: Drug-free human plasma, screened for interferences.

Preparation of Standard Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Glimepiride reference standard and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of Glipizide Impurity H-d11 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples. A typical IS working solution concentration is 500 ng/mL, prepared by diluting the IS stock in water.[8]

Calibration Standards and QC Samples

Prepare CS and QC samples by spiking blank human plasma with the appropriate analyte working solutions (typically 5% of the total plasma volume to minimize matrix disruption).

Sample TypeConcentration Range (Glimepiride)
Calibration Standards 2.0 - 650.0 ng/mL (e.g., 2, 4, 20, 120, 240, 480, 650 ng/mL)[8]
Quality Control (QC) Low QC: 6.0 ng/mLMid QC: 180.0 ng/mLHigh QC: 450.0 ng/mL[8]
Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for sample cleanup in this application.

start Aliquot 250 µL Plasma (Calibrator, QC, or Unknown) step1 Add 750 µL Acetonitrile containing IS (e.g., 15 ng/mL) start->step1 step2 Vortex for 30 seconds to precipitate proteins step1->step2 step3 Centrifuge at 4000 rpm for 20 minutes step2->step3 step4 Transfer 250 µL of supernatant step3->step4 step5 Evaporate to dryness under Nitrogen at 60°C step4->step5 step6 Reconstitute in 250 µL of Mobile Phase step5->step6 step7 Vortex for 30 seconds step6->step7 end Inject 10 µL into LC-MS/MS system step7->end

Figure 2: Protein Precipitation Workflow for Plasma Samples.[9]

LC-MS/MS Method Parameters

The following tables provide starting conditions that should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterRecommended ConditionCausality/Rationale
Column Betasil C18 (100 mm x 3 mm, 3.0-µm)Provides good retention and peak shape for sulfonylureas.
Mobile Phase A 2 mM Ammonium Formate in Water, pH 3.5 with Formic AcidProvides protons for ESI+ ionization and aids in peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for efficient elution.
Gradient Isocratic: 88% BA simple isocratic method can provide sufficient separation and rapid run times.[8]
Flow Rate 0.5 mL/minBalances run time with column efficiency and sensitivity.
Column Temperature 45°CImproves peak shape and reduces viscosity.[8]
Injection Volume 5.0 - 10.0 µLA smaller volume minimizes potential matrix effects.

Table 2: Mass Spectrometer Conditions (Positive ESI)

ParameterRecommended ConditionCausality/Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonylureas readily form protonated molecules [M+H]⁺.
Ion Spray Voltage 3500 - 5000 VOptimizes the formation of gas-phase ions.[7][8]
Source Temperature 380 - 700 °CFacilitates desolvation of the analyte and IS.[7][8]
Sheath/Curtain Gas Instrument DependentAids in desolvation and prevents solvent clusters from entering the mass analyzer.
Collision Gas ArgonStandard collision gas for fragmentation in the collision cell.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions (to be optimized in-house): [8]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
Glimepiride 491.20351.8013
Glipizide Impurity H-d11 (IS) 499.26 (for Glimepiride-d8) -> Adjust for d11359.96 (for Glimepiride-d8) -> Adjust for d1116

Note: The MRM transitions provided for the IS are based on a d8 analog of Glimepiride.[8] The exact m/z for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 ([M+H]⁺ ≈ 337.5) and its optimal product ion must be determined empirically by infusing the standard into the mass spectrometer.

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the analytical method must be rigorously validated to ensure its reliability. The validation process should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and principles outlined by organizations such as IUPAC.[10][11][12][13]

The validation must demonstrate:

  • Selectivity: The ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. This is tested using at least six different sources of blank plasma.[12]

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) are assessed by analyzing QC samples at multiple concentrations in replicate (n≥5) over several days.

  • Calibration Curve: The relationship between concentration and response must be defined. A linear regression with a weighting factor (e.g., 1/x²) is typically used over the defined analytical range.[8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: The extraction efficiency of the analyte and IS, and the influence of the biological matrix on ionization, must be evaluated. The SIL-IS is critical for correcting matrix effects.[3]

  • Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions, including freeze-thaw cycles, bench-top (room temperature), and long-term storage at -70°C.[8]

Conclusion

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a high-fidelity analytical tool for the quantification of sulfonylurea drugs like Glimepiride in complex biological matrices. Its use as a stable isotope-labeled internal standard within an IDMS workflow provides a self-validating system that corrects for nearly all sources of analytical variability. The protocols and principles outlined in this guide, when coupled with rigorous, guideline-compliant method validation, enable researchers and drug development professionals to generate robust, reliable, and defensible bioanalytical data suitable for regulatory submission.

References

  • ChemWhat. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. Available at: [Link]

  • Pharmaffiliates. 1794979-66-0| Chemical Name : 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. Available at: [Link]

  • Maurer, H. H., & Kraemer, T. (2000). Determination of glimepiride in human plasma by LC-MS-MS. ResearchGate. Available at: [Link]

  • Thevis, M., Thomas, A., & Schänzer, W. (2016). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 454, 83-90. Available at: [Link]

  • IUPAC. Harmonised Guidelines for the In-House Validation of Methods of Analysis. Available at: [Link]

  • Ocheje, J. F., & Ocheje, A. L. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific Research in Science and Technology.
  • Gergov, M., Ojanperä, I., & Vuori, E. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. Journal of Analytical Toxicology, 24(4), 291-296. Available at: [Link]

  • Al-Majed, A. A., Al-Omar, M. A., & Belal, F. (2020). LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in. Acta Pharmaceutica Hungarica, 90(2), 75-84. Available at: [Link]

  • Nirogi, R., Kandikere, V., & Mudigonda, K. (2007). Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study. Journal of analytical toxicology, 31(7), 417-424. Available at: [Link]

  • Codex Alimentarius Commission. Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed. CAC/GL 49-2003.
  • SynZeal. Glimepiride EP Impurity A. Available at: [Link]

  • Omsynth Lifesciences. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Available at: [Link]

  • Wu, A. H. B., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 454, 83-90. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3476, Glimepiride. Available at: [Link]

  • Thompson, M. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • Lin, S. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • El-Bagary, R. I., et al. (2015). A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 62-68. Available at: [Link]

  • Ebeid, A., et al. (2018). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma.
  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]

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Application

Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Authored by: Your Senior Application Scientist Introduction: Unveiling the Electrophysiological Signature of a Novel Sulfonylurea Compound The compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belongs to the sulfonylure...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Electrophysiological Signature of a Novel Sulfonylurea Compound

The compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belongs to the sulfonylurea class of molecules, a group renowned for its significant impact on cellular excitability and ion channel function.[1][2] Structurally, it shares the key pharmacophore responsible for the therapeutic actions of well-established drugs, notably as modulators of ATP-sensitive potassium (K-ATP) channels.[3][4] These channels are critical metabolic sensors that couple the energetic state of a cell to its electrical activity, playing pivotal roles in processes ranging from insulin secretion in pancreatic beta-cells to cardioprotection and neuronal signaling.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electrophysiological effects of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea using the gold-standard patch-clamp technique.[6][7] We will delve into the theoretical underpinnings of its likely mechanism of action, present detailed experimental protocols for its characterization, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Predicted Mechanism of Action: Targeting the ATP-Sensitive Potassium Channel

Sulfonylurea compounds exert their effects by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel.[3][4] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory SUR subunits.[4][5] In its open state, the K-ATP channel allows potassium ions (K+) to flow out of the cell, hyperpolarizing the membrane and thus reducing cellular excitability.

Under normal physiological conditions, intracellular ATP levels are high, leading to the closure of K-ATP channels.[5] However, during metabolic stress, when the ATP/ADP ratio decreases, these channels open. By binding to the SUR subunit, sulfonylureas like 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea are predicted to induce a conformational change that closes the channel, mimicking a high-ATP state.[3] This inhibition of the outward K+ current leads to membrane depolarization, which can trigger downstream events such as the opening of voltage-gated calcium channels and subsequent insulin release in pancreatic beta-cells.[3]

Sulfonylurea_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular KATP K-ATP Channel (Kir6.x + SUR) K_ion K+ KATP->K_ion Depolarization Membrane Depolarization KATP->Depolarization Causes Ca_channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Ca2+ Influx Ca_ion_out Ca2+ Compound 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Compound->KATP Binds to SUR subunit Depolarization->Ca_channel Activates Response Cellular Response (e.g., Insulin Secretion) Ca_ion_in->Response Triggers

Caption: Predicted mechanism of K-ATP channel inhibition by 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for whole-cell and inside-out patch-clamp configurations, which are ideal for studying the effects of intracellularly-acting compounds on ion channel activity.

I. Cell Preparation

For robust K-ATP channel recordings, cell lines with high expression levels (e.g., HEK293 cells stably expressing Kir6.2/SUR1) or primary cells endogenously expressing these channels (e.g., pancreatic beta-cells, isolated cardiomyocytes) are recommended.

  • Cell Culture: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[6][8]

  • Cell Isolation (for primary cells): Follow established enzymatic digestion and isolation protocols specific to the tissue of interest.

II. Solutions and Reagents

Proper solution preparation is critical for successful patch-clamp experiments.[7][8]

Solution Component Concentration (mM) Notes
Extracellular (Bath) Solution NaCl140Adjust pH to 7.4 with NaOH.
KCl5Osmolarity should be ~310 mOsm.
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Intracellular (Pipette) Solution KCl140Adjust pH to 7.2 with KOH.
MgCl₂1Osmolarity should be ~290 mOsm.
EGTA10
HEPES10
K₂ATP0.1 - 1Varying ATP concentration can modulate channel activity.
Compound Stock Solution 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea10-100Dissolve in DMSO. Store at -20°C.
  • Note: All solutions should be filtered through a 0.2 µm filter before use.[8]

III. Whole-Cell Patch-Clamp Protocol

This configuration allows for the recording of the total K-ATP current from the entire cell membrane.[9]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[6]

  • Establish a Gigaseal: Approach a target cell with the patch pipette while applying positive pressure.[7] Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal (resistance > 1 GΩ).[8]

  • Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.[9]

  • Voltage-Clamp Recordings:

    • Hold the cell at a membrane potential of -70 mV.

    • Apply voltage steps or ramps to elicit K-ATP currents. A typical protocol would be to ramp the voltage from -120 mV to +60 mV over 500 ms.

    • Record baseline currents in the extracellular solution.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. The perfusion speed should be around 1.5-2 mL/min.[6]

    • Record the currents in the presence of the compound until a steady-state effect is observed.

    • To confirm the recorded currents are from K-ATP channels, a known K-ATP channel blocker like Glibenclamide (10 µM) can be used as a positive control.

IV. Inside-Out Patch-Clamp Protocol

This configuration is ideal for studying the direct interaction of the compound with the intracellular side of the ion channel.

  • Establish a Cell-Attached Configuration: Follow steps 1 and 2 of the whole-cell protocol.

  • Excise the Patch: After forming a gigaseal, retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

  • Single-Channel Recordings:

    • Hold the patch at a constant potential (e.g., -60 mV).

    • Record single-channel openings in a control bath solution (simulating the intracellular environment).

    • Apply 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea to the bath at various concentrations to observe its effect on channel open probability (Po) and single-channel conductance.

Data Analysis and Expected Results

The primary outcome of these experiments will be the characterization of the inhibitory effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea on K-ATP channels.

  • Whole-Cell Data:

    • Measure the peak current amplitude at a specific voltage before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the current).

  • Single-Channel Data:

    • Analyze the channel open probability (Po) and mean open time before and after compound application.

    • A channel blocker is expected to decrease Po and/or the mean open time.

Parameter Expected Effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Typical Values for Sulfonylureas
Whole-Cell K-ATP Current InhibitionIC₅₀ in the nM to low µM range
Single-Channel Open Probability (Po) DecreaseConcentration-dependent reduction
Membrane Potential (Current-Clamp) Depolarization5-20 mV depolarization from resting potential

Experimental Workflow Visualization

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (Culture/Isolation) Gigaseal Gigaseal Formation Cell_Prep->Gigaseal Sol_Prep Solution Preparation (Intra/Extra/Compound) Sol_Prep->Gigaseal Pipette_Prep Pipette Pulling Pipette_Prep->Gigaseal Config Whole-Cell or Inside-Out Config Gigaseal->Config Baseline Baseline Recording Config->Baseline Compound_App Compound Application Baseline->Compound_App Effect_Rec Recording of Effect Compound_App->Effect_Rec Data_Acq Data Acquisition Effect_Rec->Data_Acq Analysis Analysis (% Inhibition, Po) Data_Acq->Analysis IC50 IC50 Determination Analysis->IC50

Caption: A streamlined workflow for the electrophysiological characterization of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Troubleshooting Common Issues

Problem Possible Cause Solution
Difficulty forming a gigaseal Unhealthy cells, dirty pipette, incorrect pressure.Ensure cells are healthy, use fresh pipettes, and optimize positive/negative pressure application.[6] Holding the membrane potential at -60 to -70 mV can also help.[6]
Loss of whole-cell configuration Excessive suction, poor cell health.Apply gentle suction to rupture the membrane. Use cells from a healthy, low-passage culture.
No K-ATP channel activity High intracellular ATP, channel rundown.Use a low ATP concentration in the pipette solution (e.g., 0.1 mM). Record promptly after achieving whole-cell configuration.
Inconsistent compound effect Poor perfusion, compound precipitation.Ensure the perfusion system is working correctly and that the compound is fully dissolved in the final solution.

References

  • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed. Available at: [Link]

  • Patch-Clamp Recording Protocol - Creative Bioarray. Available at: [Link]

  • What are KATP channels blockers and how do they work? - Patsnap Synapse. Available at: [Link]

  • Whole-cell patch clamp of cultured neurons protocol. Available at: [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Perforated Patch-Clamp Technique - ResearchGate. Available at: [Link]

  • Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain - PubMed. Available at: [Link]

  • Electrophysiological analysis of cardiac KATP channel - PMC - NIH. Available at: [Link]

  • ATP-sensitive potassium channel - Wikipedia. Available at: [Link]

  • K ATP Channel Regulators : Balanced Diets Include Carbohydrates, Proteins, and Fats. Available at: [Link]

  • Glimepiride | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

  • 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-((trans-4-methylcyclohexyl)aminocarbonylaminosulfonyl)phenylethyl-2-oxo- | C24H34N4O5S | CID 3476 - PubChem. Available at: [Link]

  • Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. Available at: [Link]

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Method

Application Note: A Guide to Measuring Insulin Secretion from Pancreatic Beta-Cells Using 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a potent sulfonylurea compound, to measure an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a potent sulfonylurea compound, to measure and stimulate insulin secretion from pancreatic beta-cells. We delve into the molecular mechanisms underpinning insulin exocytosis, detailing how this compound acts as a powerful pharmacological tool by targeting the ATP-sensitive potassium (KATP) channels. This guide presents field-proven, step-by-step protocols for both in vitro static insulin secretion assays using the MIN6 cell line and in vivo oral glucose tolerance tests in murine models. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this note ensures both scientific rigor and practical applicability.

Scientific Background: The Nexus of Metabolism and Excitability in Beta-Cells

The secretion of insulin by pancreatic beta-cells is a cornerstone of glucose homeostasis. This process is elegantly controlled by coupling the cell's metabolic state to its electrical activity. The ATP-sensitive potassium (KATP) channel is the central player in this mechanism.[1][2][3]

1.1. Glucose-Stimulated Insulin Secretion (GSIS)

Under basal (low glucose) conditions, KATP channels are open, allowing potassium ions (K+) to flow out of the cell. This efflux maintains a hyperpolarized, negative membrane potential, keeping the cell in a resting state. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increased intracellular ATP-to-ADP ratio. This rise in ATP acts as a signal, binding to the KATP channels and causing them to close.[4]

The closure of KATP channels prevents the outflow of positive charge (K+), leading to the depolarization of the cell membrane. This change in voltage activates voltage-dependent calcium channels (VDCCs), permitting a rapid influx of calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[5][6]

1.2. Mechanism of Action: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belongs to the sulfonylurea class of compounds, which are widely recognized for their insulin secretagogue properties.[7][8][9] These compounds effectively bypass the metabolic steps of GSIS by directly targeting the KATP channel.

The pancreatic KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][5][10] 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, like other sulfonylureas such as Glibenclamide (Glyburide), binds with high affinity to the SUR1 subunit.[7][9][11] This binding event induces a conformational change that closes the associated Kir6.2 pore, mimicking the effect of high ATP levels.[6][9] This action initiates the same downstream cascade of membrane depolarization, Ca2+ influx, and insulin exocytosis, making it a valuable tool for studying the distal steps of insulin secretion independent of glucose metabolism.

Figure 1: Mechanism of sulfonylurea-induced insulin secretion.

Compound Preparation and Handling

Proper preparation of the test compound is critical for reproducible results. Due to the hydrophobic nature of many urea-based compounds, careful attention must be paid to solubility.

  • Chemical Name: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

  • Molecular Formula: C15H23N3O3S

  • Appearance: White to off-white solid.

  • Solubility: Phenylurea derivatives often exhibit poor water solubility.[12] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent.

Protocol: Stock Solution Preparation

  • Accurately weigh the desired amount of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea powder.

  • Reconstitute in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target effects.

In Vitro Protocol: Static Insulin Secretion Assay in MIN6 Cells

This protocol describes a robust method for quantifying the insulinotropic effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea using the murine pancreatic beta-cell line, MIN6.[13][14]

3.1. Principle

Cultured MIN6 cells are first starved in a low-glucose medium to establish a basal state of insulin secretion. They are then challenged with various stimuli, including low glucose, high glucose (as a positive control), and the test compound in the presence of low or high glucose. The amount of insulin secreted into the supernatant is then quantified, typically by an Enzyme-Linked Immunosorbent Assay (ELISA).

Figure 2: Workflow for the in vitro static insulin secretion assay.

3.2. Materials and Reagents

ReagentSupplier & Cat. No. (Example)Storage
MIN6 Cell LineATCC, CRL-11506Liquid N2
DMEM, High GlucoseGibco, 119650924°C
Fetal Bovine Serum (FBS)Gibco, 26140079-20°C
Penicillin-StreptomycinGibco, 15140122-20°C
2-MercaptoethanolSigma-Aldrich, M31484°C
Krebs-Ringer Bicarbonate (KRB) BufferPrepare fresh or use commercial4°C
Bovine Serum Albumin (BSA)Sigma-Aldrich, A79064°C
D-GlucoseSigma-Aldrich, G8270RT
1-Cyclohexyl-3-(p-sulfamoylphenethyl)ureaVaries-20°C
Insulin ELISA Kit (Mouse/Rat)Mercodia, 10-1247-014°C

3.3. Step-by-Step Methodology

  • Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 55 µM 2-mercaptoethanol.

    • Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.

    • Allow cells to adhere and grow for 48-72 hours until they reach approximately 80% confluency.

  • Assay Preparation (Day of Experiment):

    • Prepare KRB buffer supplemented with 0.1% BSA.

    • Prepare two primary KRB working solutions: a Low Glucose (LG) buffer (2.8 mM glucose) and a High Glucose (HG) buffer (16.7 mM or 20 mM glucose).[15]

    • Prepare stimulation buffers by adding the test compound to LG or HG KRB buffer at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) in both LG and HG buffers.

  • Starvation:

    • Gently wash the cells twice with glucose-free KRB buffer.[16]

    • Add 500 µL of LG KRB buffer to each well and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This step synchronizes the cells to a basal secretory state.[15][16]

  • Stimulation:

    • Carefully aspirate the starvation buffer.

    • Add 500 µL of the appropriate stimulation buffer to each well (see table below for a suggested plate layout).

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C.

3.4. Data Acquisition and Interpretation

Quantify the insulin concentration in each sample using a standard insulin ELISA kit, following the manufacturer's instructions.[17][18]

Example Experimental Design & Expected Results:

ConditionGlucose (mM)Compound (µM)Expected Outcome
1. Basal Secretion (Vehicle)2.80 (DMSO)Low insulin secretion (baseline).
2. Glucose-Stimulated (Vehicle)16.70 (DMSO)High insulin secretion (2-10 fold over basal).
3. Compound in Low Glucose2.810Potent insulin secretion, significantly above basal.
4. Compound in High Glucose16.710Potent insulin secretion, potentially additive or synergistic with glucose.

In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea on glucose disposal and insulin secretion in a whole-organism context.

4.1. Principle

Fasted mice are administered the test compound prior to a glucose challenge. Blood glucose levels are monitored over time to assess glucose tolerance. Plasma insulin levels are also measured at key time points to directly quantify the compound's effect on insulin secretion in vivo.

4.2. Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[19][20] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts must be made to minimize animal suffering through refinement of procedures.[21][22]

Figure 3: Workflow for the in vivo oral glucose tolerance test (OGTT).

4.3. Materials and Reagents

  • Animals: 8-12 week old male C57BL/6J mice.

  • Compound Formulation: Prepare the compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80).

  • Glucose Solution: Prepare a 20% (w/v) D-glucose solution in sterile water or saline.[23]

  • Equipment: Glucometer, test strips, oral gavage needles, blood collection tubes (e.g., EDTA-coated).

4.4. Step-by-Step Methodology

  • Acclimation and Fasting:

    • Acclimate mice to handling and gavage procedures for several days before the experiment.

    • Fast the mice for 6 hours prior to the experiment.[24][25] Ensure free access to water.

  • Compound Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, Compound at 10 mg/kg).

    • Administer the compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.

  • Glucose Challenge and Monitoring:

    • At t=0 min, obtain a baseline blood sample from the tail tip to measure blood glucose.

    • Immediately administer the 2 g/kg glucose solution via oral gavage (10 µL/g body weight of the 20% solution).[23][24]

    • Measure blood glucose from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • For insulin measurement, collect ~20-30 µL of whole blood into EDTA-coated capillaries at key time points (e.g., 0, 15, and 30 minutes). Immediately place on ice and centrifuge to separate plasma.

4.5. Data Acquisition and Interpretation

  • Glucose Tolerance: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison. A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

  • Insulin Secretion: Measure insulin concentrations in the collected plasma samples using an ELISA kit. An increase in plasma insulin, particularly at the 15 and 30-minute time points, in the compound-treated group provides direct evidence of its insulin secretagogue activity in vivo.

References

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  • Miki, T., Nagashima, K., & Seino, S. (1999). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. Journal of Molecular Endocrinology. [Link]

  • Krippeit-Drews, P., et al. (2007). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets. [Link]

  • Carpentier, A., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. International Journal of Molecular Sciences. [Link]

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  • Lasker, S. P., & Raihan, R. (2010). Animal Research In Diabetes And Ethical Consideration. Bangladesh Journal of Bioethics. [Link]

  • Tanimowo, M. O., & Monsudi, K. F. (2018). Ethical considerations regarding animal experimentation. Journal of Experimental and Clinical Anatomy. [Link]

  • Seino, S., & Miki, T. (1999). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic β-cells. Journal of Molecular Endocrinology. [Link]

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  • Mayo Clinic. (2023). Glyburide (Oral Route). Mayo Clinic Patient Care & Health Information. [Link]

  • ChemWhat. (n.d.). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. ChemWhat Database. [Link]

  • Hao, M., et al. (2017). Insulin secretion assays in an engineered MIN6 cell line. Bio-protocol. [Link]

  • Gribble, F. M., & Ashcroft, F. M. (2000). Sulfonylurea stimulation of insulin secretion. Diabetes. [Link]

  • City of Hope. (2018). ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. City of Hope Beckman Research Institute. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes. [Link]

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  • Hofmann, S. M., et al. (2018). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Journal of Visualized Experiments. [Link]

  • Hao, M., et al. (2017). Insulin secretion assays in an engineered MIN6 cell line. ResearchGate. [Link]

  • Piro, S., et al. (2014). Novel sulfonyl(thio)urea derivatives act efficiently both as insulin secretagogues and as insulinomimetic compounds. European Journal of Medicinal Chemistry. [Link]

  • Misun, P. M., et al. (2020). A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers in Endocrinology. [Link]

  • Standen, N. B. (2021). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International Journal of Molecular Sciences. [Link]

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  • Agilent. (n.d.). Insulin ELISA Kit. Agilent Technologies. [Link]

  • Eto, K., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes. [Link]

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  • Martin, H. C., et al. (2016). Sulfonylurea receptor–associated channels. Neurology. [Link]

  • Eliasson, L., et al. (2007). Antidiabetic sulfonylurea stimulates insulin secretion independently of plasma membrane KATP channels. Proceedings of the National Academy of Sciences. [Link]

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  • Remedi, M. S., et al. (2016). Sulfonylureas stimulate insulin secretion in neonatal diabetes caused by Kir6.1 gain-of-function mutations. ResearchGate. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of KATP Channel Modulators

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of KATP Channels in Physiology and Disease ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of KATP Channels in Physiology and Disease

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability.[1] These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] The specific combination of Kir6.x and SURx isoforms gives rise to different KATP channel subtypes with distinct tissue localizations and physiological roles. For instance, the Kir6.2/SUR1 subtype is predominantly found in pancreatic β-cells, where it regulates insulin secretion, while the Kir6.2/SUR2A and Kir6.1/SUR2B subtypes are crucial in cardiac and smooth muscle, respectively, contributing to cardiovascular function.[1]

Given their central role in coupling metabolism to cellular excitability, dysfunction of KATP channels is implicated in a range of pathologies, including neonatal diabetes, congenital hyperinsulinism, and cardiovascular diseases.[1] This makes them highly attractive targets for therapeutic intervention. The development of small-molecule modulators—both openers (activators) and inhibitors—of KATP channels holds immense promise for treating these conditions. High-throughput screening (HTS) is an indispensable tool in the discovery of such modulators, enabling the rapid evaluation of large compound libraries.

This comprehensive guide provides an in-depth overview of the principles, protocols, and best practices for conducting HTS campaigns to identify and characterize KATP channel modulators. We will delve into the intricacies of various assay formats, from fluorescence-based methods to automated electrophysiology, offering practical insights to empower your drug discovery efforts.

Understanding KATP Channel Gating: The Basis for Assay Design

The gating of KATP channels is primarily regulated by the intracellular concentrations of adenine nucleotides. ATP binding to the Kir6.x subunit leads to channel closure, while the interaction of Mg-ADP with the SURx subunit promotes channel opening.[1] This dynamic interplay allows the channel to respond to changes in the cellular ATP:ADP ratio, a key indicator of metabolic status. The design of any functional HTS assay for KATP channel modulators hinges on exploiting this fundamental gating mechanism.

dot graph "KATP_Channel_Gating" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_CellularMetabolism" { label="Cellular Metabolism"; bgcolor="#F1F3F4"; "High_ATP_ADP_Ratio" [label="High ATP:ADP Ratio\n(High Metabolic State)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Low_ATP_ADP_Ratio" [label="Low ATP:ADP Ratio\n(Low Metabolic State)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; }

subgraph "cluster_KATP_Channel" { label="KATP Channel State"; bgcolor="#F1F3F4"; "Channel_Closed" [label="KATP Channel Closed\n(Inhibited)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Channel_Open" [label="KATP Channel Open\n(Activated)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; }

subgraph "cluster_CellularResponse" { label="Cellular Response"; bgcolor="#F1F3F4"; "Membrane_Depolarization" [label="Membrane Depolarization\n(e.g., Insulin Secretion)"]; "Membrane_Hyperpolarization" [label="Membrane Hyperpolarization\n(e.g., Vasodilation)"]; }

"High_ATP_ADP_Ratio" -> "Channel_Closed" [label="ATP binding to Kir6.x"]; "Low_ATP_ADP_Ratio" -> "Channel_Open" [label="Mg-ADP binding to SURx"]; "Channel_Closed" -> "Membrane_Depolarization"; "Channel_Open" -> "Membrane_Hyperpolarization"; } Caption: KATP channel gating is regulated by the cellular ATP:ADP ratio.

Choosing the Right HTS Assay: A Comparative Overview

The selection of an appropriate HTS assay is a critical decision that will significantly impact the success of a drug discovery campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective, while also providing physiologically relevant data. For KATP channel modulators, the primary HTS methodologies fall into three main categories: fluorescence-based ion flux assays, fluorescence-based membrane potential assays, and automated patch clamp electrophysiology.

Assay Type Principle Throughput Cost per Data Point Physiological Relevance Advantages Disadvantages
Thallium Flux Assay Measures the influx of the K+ surrogate ion, thallium (Tl+), through open KATP channels using a Tl+-sensitive fluorescent dye.High (10,000s-100,000s of wells/day)LowModerate (indirect measure of channel activity)Robust, well-established, good signal-to-background ratio.Use of toxic thallium, potential for off-target effects, indirect measurement.
Membrane Potential Assay Measures changes in cell membrane potential resulting from KATP channel activity using voltage-sensitive fluorescent dyes.High (10,000s-100,000s of wells/day)Low-ModerateModerate-High (direct consequence of ion flux)No toxic surrogates, provides a more direct physiological readout than ion flux.Lower signal-to-background than Tl+ flux, susceptible to compound autofluorescence.
Automated Patch Clamp Directly measures ionic currents through KATP channels in whole-cell or perforated patch configurations.Medium-High (1,000s-10,000s of data points/day)HighHigh (gold standard for ion channel electrophysiology)Provides detailed mechanistic information (kinetics, voltage-dependence), high-quality data.[2][3]Lower throughput than fluorescence assays, higher cost, requires high-quality cell suspensions.

dot digraph "Assay_Selection_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: KATP Modulator Screening Campaign", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screen [label="Primary Screen Goal:\nIdentify initial hits from a large library", shape=diamond, style=filled, fillcolor="#FBBC05"]; Secondary_Screen [label="Secondary Screen Goal:\nConfirm hits, determine potency & selectivity", shape=diamond, style=filled, fillcolor="#FBBC05"]; Tertiary_Screen [label="Tertiary Screen Goal:\nDetailed mechanistic characterization", shape=diamond, style=filled, fillcolor="#FBBC05"];

Thallium_Flux [label="Thallium Flux Assay", fillcolor="#F1F3F4"]; Membrane_Potential [label="Membrane Potential Assay", fillcolor="#F1F3F4"]; Automated_Patch_Clamp_Primary [label="Automated Patch Clamp (APC)", fillcolor="#F1F3F4"]; Automated_Patch_Clamp_Secondary [label="Automated Patch Clamp (APC)", fillcolor="#F1F3F4"]; Manual_Patch_Clamp [label="Manual Patch Clamp", fillcolor="#F1F3F4"];

Start -> Primary_Screen; Primary_Screen -> Thallium_Flux [label="Highest throughput, lowest cost"]; Primary_Screen -> Membrane_Potential [label="High throughput, avoids thallium"]; Primary_Screen -> Automated_Patch_Clamp_Primary [label="Higher cost, higher quality data"];

Thallium_Flux -> Secondary_Screen; Membrane_Potential -> Secondary_Screen; Automated_Patch_Clamp_Primary -> Secondary_Screen;

Secondary_Screen -> Automated_Patch_Clamp_Secondary [label="Gold standard for confirmation & potency"];

Automated_Patch_Clamp_Secondary -> Tertiary_Screen;

Tertiary_Screen -> Manual_Patch_Clamp [label="In-depth biophysical characterization"]; } Caption: A decision workflow for selecting appropriate HTS assays for KATP modulators.

Detailed Protocols and Methodologies

Cell Line Selection and Preparation

The choice of cell line is foundational to a successful HTS campaign. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous potassium channel expression.[4] Stable cell lines co-expressing the desired Kir6.x and SURx subunits are essential for reproducible results.

Protocol 1: General Cell Culture and Plating

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the KATP channel of interest in the appropriate growth medium supplemented with fetal bovine serum, antibiotics, and selection agents. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: On the day before the assay, harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend cells in fresh growth medium and count using a hemocytometer or automated cell counter.

  • Plate Seeding: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well in a volume of 40-50 µL.[5]

  • Incubation: Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a confluent monolayer.

Assay Protocol 1: Thallium Flux Assay for KATP Channel Inhibitors and Openers

This assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.[1][6]

Materials:

  • Cell Plate: 384-well plate with cells prepared as described above.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3, containing a thallium-sensitive dye (e.g., FluxOR™ or Thallos™-AM) and a loading agent (e.g., Pluronic F-127).[7]

  • Compound Plate: 384-well plate containing test compounds diluted in assay buffer.

  • Stimulus Buffer: HBSS with 20 mM HEPES, pH 7.3, containing thallium sulfate (Tl2SO4) and, for voltage-gated channels, potassium sulfate (K2SO4) to induce depolarization.[7]

Procedure:

  • Dye Loading: Remove the growth medium from the cell plate and add 20-25 µL of Loading Buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended): Aspirate the Loading Buffer and wash the cells once with 40-50 µL of assay buffer to remove extracellular dye. Leave a final volume of 20 µL of assay buffer in each well.

  • Compound Addition: Transfer 5-10 µL of the compound solution from the Compound Plate to the Cell Plate. Incubate for 10-30 minutes at room temperature.

  • Signal Detection: Place the Cell Plate in a fluorescence microplate reader (e.g., FLIPR Tetra® or equivalent). Record a baseline fluorescence for 10-20 seconds.

  • Stimulation and Measurement: Add 10-20 µL of Stimulus Buffer to each well and immediately begin recording the fluorescence signal every 1-2 seconds for 2-5 minutes.

Screening for Openers vs. Inhibitors:

  • Inhibitor Screening: Use a Stimulus Buffer that promotes channel opening (e.g., containing a known KATP channel opener like diazoxide, or a low concentration of ATP if using a perforated patch-clamp setup). Look for compounds that reduce the fluorescence signal.

  • Opener Screening: Use a Stimulus Buffer that maintains the channels in a closed state (e.g., physiological K+ concentration). Look for compounds that increase the fluorescence signal.

Assay Protocol 2: Membrane Potential Assay

This assay utilizes fluorescent dyes that change their emission intensity in response to changes in the cell's membrane potential.[8]

Materials:

  • Cell Plate: 384-well plate with cells prepared as described above.

  • Dye Loading Buffer: HBSS with 20 mM HEPES, pH 7.3, containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye).

  • Compound Plate: 384-well plate with test compounds diluted in assay buffer.

  • Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.3, containing a high concentration of potassium chloride (e.g., 70-140 mM) to depolarize the cells.

Procedure:

  • Dye Loading: Add an equal volume of Dye Loading Buffer to the cells in the Cell Plate. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Transfer 5-10 µL of the compound solution from the Compound Plate to the Cell Plate. Incubate for 10-30 minutes at room temperature.

  • Signal Detection: Place the Cell Plate in a fluorescence microplate reader. Record a baseline fluorescence.

  • Stimulation and Measurement: Add a high-K+ Stimulation Buffer to depolarize the cells. For KATP channel openers, this will cause hyperpolarization and a change in fluorescence. For inhibitors, pre-incubation with an opener followed by stimulation will show a blunted hyperpolarization.

Assay Protocol 3: Automated Patch Clamp (APC)

APC provides the highest-quality data for hit confirmation and characterization.[3][9]

Materials:

  • APC Instrument: (e.g., SyncroPatch 384PE, QPatch, or IonFlux).

  • Cells: A high-quality, single-cell suspension of the KATP channel-expressing cell line.

  • Internal Solution: Typically contains a high concentration of potassium (e.g., KF or K-gluconate) and may include specific concentrations of ATP and ADP to modulate channel activity.

  • External Solution: Typically a physiological saline solution (e.g., HBSS).

  • Compounds: Diluted in the external solution.

General Procedure:

  • Cell Preparation: Prepare a single-cell suspension with high viability (>90%).

  • Instrument Setup: Prime the APC instrument with internal and external solutions.

  • Cell Seeding: The instrument automatically captures individual cells on the planar patch-clamp chips.

  • Whole-Cell Configuration: A giga-ohm seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.

  • Voltage Protocol and Recording: A voltage protocol (e.g., a voltage ramp or step protocol) is applied to elicit KATP channel currents.[2]

  • Compound Application: The instrument's fluidics system applies different concentrations of the test compound.

  • Data Acquisition: The resulting changes in current are recorded and analyzed.

Data Analysis and Quality Control

A robust data analysis pipeline is essential for identifying true hits and avoiding false positives and negatives.

dot digraph "HTS_Data_Analysis_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Raw_Data [label="Raw HTS Data\n(Fluorescence intensity or Current)", shape=cylinder, fillcolor="#F1F3F4"]; Normalization [label="Normalization\n(% inhibition or % activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(Z'-factor, S/B ratio, CV)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Hit_Identification [label="Hit Identification\n(Thresholding, e.g., >3x SD of control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response Analysis\n(IC50 / EC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit_Confirmation [label="Hit Confirmation & Validation\n(Orthogonal assays, e.g., APC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Raw_Data -> Normalization; Normalization -> QC; QC -> Hit_Identification [label="Assay passes QC"]; Hit_Identification -> Dose_Response; Dose_Response -> Hit_Confirmation; } Caption: A typical workflow for HTS data analysis.

Key Quality Control Metrics:

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor ≥ 0.5 is indicative of an excellent assay.[10][11]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A lower %CV indicates a more reproducible assay.

Troubleshooting Common HTS Issues

Problem Possible Causes Solutions
Low Z'-factor (<0.5) - Low signal window- High data variability- Inconsistent cell plating- Suboptimal reagent concentrations- Optimize cell density and dye loading conditions.- Increase the concentration of the stimulating agent.- Ensure proper mixing of reagents.- Use a higher-quality cell line.
High Background Fluorescence - Autofluorescence from compounds or media- Incomplete removal of extracellular dye- Cell death- Include a counter-screen for compound autofluorescence.- Use phenol red-free media.- Optimize washing steps.- Ensure high cell viability.[12]
False Positives - Compound autofluorescence or quenching- Compound cytotoxicity- Off-target effects- Implement counter-screens.- Perform cytotoxicity assays.- Confirm hits in orthogonal assays (e.g., APC).[3]
False Negatives - Insufficient compound concentration- Poor compound solubility- Assay conditions not optimal for detecting weak hits- Screen at multiple compound concentrations.- Use DMSO to improve solubility.- Optimize assay parameters to enhance sensitivity.

Case Study: HTS Campaign for KATP Channel Inhibitors

A recent HTS campaign sought to identify novel and selective inhibitors of the Kir6.1/SUR2B KATP channel subtype, a potential target for cardiovascular diseases. The researchers screened a library of approximately 48,000 chemically diverse compounds using a fluorescence-based thallium flux assay. This primary screen identified dozens of selective inhibitors. The most potent hits were then subjected to secondary validation and characterization using automated patch clamp electrophysiology to confirm their inhibitory activity and determine their IC50 values. This tiered screening approach, combining a high-throughput primary assay with a higher-content secondary assay, successfully identified novel chemical scaffolds for the development of selective Kir6.1/SUR2B inhibitors.

Conclusion: Accelerating KATP Channel Drug Discovery

The diverse array of HTS technologies available today provides researchers with powerful tools to identify and characterize novel KATP channel modulators. By carefully selecting the most appropriate assay format, optimizing experimental conditions, and implementing rigorous data analysis and quality control, it is possible to conduct successful HTS campaigns that yield high-quality hits. The integration of fluorescence-based primary screening with automated patch clamp for hit confirmation represents a highly effective strategy for accelerating the discovery of new therapeutics targeting KATP channels and the diseases in which they are implicated.

References

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Method

Application Note: Cell Culture Models for Testing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Cytotoxicity

< Senior Application Scientist: Dr. Evelyn Reed Introduction The development of novel therapeutic compounds requires rigorous evaluation of their potential cytotoxicity.

Author: BenchChem Technical Support Team. Date: February 2026

<

Senior Application Scientist: Dr. Evelyn Reed

Introduction

The development of novel therapeutic compounds requires rigorous evaluation of their potential cytotoxicity. This application note provides a comprehensive framework for establishing robust in vitro cell culture models to assess the cytotoxic effects of sulfonylurea-based compounds. As the specific compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, is not extensively characterized in publicly available literature, this guide will utilize the well-studied second-generation sulfonylurea, Glibenclamide (Glyburide) , as a representative molecule. The protocols and methodologies detailed herein are designed to be broadly applicable to the screening and mechanistic evaluation of novel sulfonylurea derivatives.

Glibenclamide, primarily known for its use in treating type 2 diabetes by stimulating insulin secretion from pancreatic β-cells, has also demonstrated significant anti-tumor effects in various cancer cell lines.[1][2] Its cytotoxic mechanisms are often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][3] Therefore, a multi-assay approach is crucial to comprehensively understand the cytotoxic profile of a novel sulfonylurea compound.

This document will guide researchers through cell line selection, detailed protocols for assessing cell viability, necrosis, and apoptosis, and methods for investigating the underlying molecular mechanisms of cytotoxicity.

I. Cell Line Selection and Culture

The choice of cell lines is a critical first step in designing a meaningful cytotoxicity study. It is recommended to use a panel of cell lines to assess both the general cytotoxicity and the potential cancer-specific effects of the compound.

Rationale for Cell Line Selection
  • Cancer Cell Lines: Given the known anti-neoplastic properties of some sulfonylureas, a selection of cancer cell lines from different tissues is recommended.[4][5] For instance, hepatocellular carcinoma (HepG2, Huh7) and breast cancer (MCF-7) cell lines have been used to study glibenclamide's effects.[1][6]

  • Non-Cancerous Cell Lines: To evaluate the compound's general toxicity and therapeutic index, it is essential to include non-cancerous cell lines.[7] Normal human cell lines, such as human fibroblasts (e.g., MRC-5) or immortalized human microvascular endothelial cells (HMEC-1), can serve as valuable controls.[6][8] The choice should ideally reflect the intended target tissue of the drug or common sites of off-target toxicity.[8]

Recommended Cell Lines
Cell LineTypeRationale
HepG2 Human Hepatocellular CarcinomaWell-characterized liver cancer model; used in glibenclamide cytotoxicity studies.[1]
MCF-7 Human Breast AdenocarcinomaCommonly used in cancer drug screening; sensitive to some sulfonylureas.[4][6]
A549 Human Lung CarcinomaRepresentative of a common cancer type.
MRC-5 Human Fetal Lung FibroblastNormal, non-cancerous control to assess general cytotoxicity.[8]
NCTC-1469 Normal Mouse Liver Cell LineUsed to assess the toxicity of glibenclamide on normal liver cells.[9]
Cell Culture Protocol

Materials:

  • Selected cell lines (e.g., from ATCC)

  • Appropriate basal media (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75) and plates (96-well, 24-well, 6-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Initial Culture: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to an appropriately sized culture flask and incubate.

  • Subculturing: Monitor cell growth and passage cells when they reach 80-90% confluency. To passage, aspirate the medium, wash with PBS, and add a minimal volume of Trypsin-EDTA to cover the cell monolayer. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and seed new flasks at the desired density.

  • Cell Seeding for Assays: For experiments, trypsinize and count cells using a hemocytometer or automated cell counter. Seed cells in appropriate multi-well plates at a predetermined optimal density and allow them to adhere and stabilize for 24 hours before treatment.

II. Comprehensive Cytotoxicity Assessment

A multi-faceted approach is essential to distinguish between different modes of cell death (apoptosis vs. necrosis) and to understand the compound's effect on cell health.

Experimental Workflow Overview

G cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis A Select & Culture Cell Lines B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea B->C D Treat Cells with Compound (e.g., 24, 48, 72 hours) C->D E MTT Assay (Viability) D->E Perform Assays F LDH Assay (Necrosis) D->F Perform Assays G Annexin V/PI (Apoptosis) D->G Perform Assays H Caspase-Glo 3/7 (Apoptosis) D->H Perform Assays I ROS Detection D->I Perform Assays J Mitochondrial Membrane Potential D->J Perform Assays K Measure Absorbance/ Fluorescence/Luminescence E->K F->K G->K H->K I->K J->K L Calculate IC50 Values & Plot Dose-Response Curves K->L M Statistical Analysis & Interpretation L->M

Caption: General workflow for assessing the cytotoxicity of a novel compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][13]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies necrosis by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14][15][16]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubate for the recommended time at room temperature, protected from light.

  • The enzymatic reaction results in the formation of a colored formazan product, which is proportional to the amount of LDH released.[15]

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and maximum release controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the desired duration.

  • Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like Accutase.[20]

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[21]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[20]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20][21]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

III. Mechanistic Insights into Cytotoxicity

Based on the known mechanisms of glibenclamide, investigating the role of ROS and mitochondrial function can provide deeper insights into the cytotoxic action of a novel sulfonylurea.

Proposed Signaling Pathway for Sulfonylurea-Induced Cytotoxicity

Studies on glibenclamide suggest that its cytotoxic effects, particularly in cancer cells, can be mediated by the generation of ROS, which in turn activates stress-related pathways like the JNK pathway, leading to apoptosis.[1][2]

G Compound Sulfonylurea Compound (e.g., Glibenclamide) Mito Mitochondria Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation (Caspase-3, -7, -9) MMP->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for sulfonylurea-induced apoptosis.

Detection of Intracellular Reactive Oxygen Species (ROS)

ROS production is a common mechanism of drug-induced cytotoxicity.[22] The most common method uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA).[23]

Protocol:

  • Seed and treat cells in a 96-well plate (preferably black-walled for fluorescence assays).

  • At the end of the treatment period, remove the medium and wash the cells with PBS.

  • Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add PBS or phenol red-free medium to the wells.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24] An increase in fluorescence indicates an increase in intracellular ROS.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).[25]

Protocol:

  • Seed and treat cells in a 96-well plate.

  • At the end of the treatment, add TMRE dye to the culture medium at a final concentration of 100-200 nM.

  • Incubate for 20-30 minutes at 37°C.

  • Wash the cells with PBS or live-cell imaging solution.

  • Measure fluorescence using a microplate reader (Ex/Em ~549/575 nm) or visualize using a fluorescence microscope.

  • A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.[25]

IV. Data Presentation and Interpretation

Dose-Response Analysis

For assays like MTT and LDH, results should be expressed as a percentage of the control (untreated cells). Plotting the percentage of viability or cytotoxicity against the log of the compound concentration will generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be calculated.

Compound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Apoptotic Cells (Annexin V)
0 (Control)100 ± 4.55 ± 1.24 ± 0.8
195 ± 5.18 ± 1.57 ± 1.1
1078 ± 6.225 ± 3.322 ± 2.5
5052 ± 4.848 ± 4.155 ± 4.9
10025 ± 3.972 ± 5.678 ± 6.2
25010 ± 2.185 ± 6.089 ± 5.4

Table represents example data and should be generated from experimental results.

V. Conclusion

This application note provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of the novel sulfonylurea compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, using glibenclamide as a well-documented surrogate. By employing a suite of assays that measure cell viability, membrane integrity, apoptosis, and key mechanistic events such as ROS production and mitochondrial dysfunction, researchers can build a detailed profile of the compound's cellular effects. This multi-parametric approach ensures a robust and reliable evaluation, which is critical for the advancement of new therapeutic agents in drug development pipelines.

References

  • Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. National Center for Biotechnology Information. [Link]

  • Glibenclamide, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway. PubMed Central. [Link]

  • Proposed model for antitumor activity of glibenclamide. ResearchGate. [Link]

  • Sulfonimidamide Analogs of Oncolytic Sulfonylureas. PubMed. [Link]

  • The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition. National Center for Biotechnology Information. [Link]

  • Mitochondrial Membrane Potential Assay. PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Glibenclamide–sulfonylurea receptor 1 antagonist alleviates LPS-induced BV2 cell activation through the p38/MAPK pathway. RSC Publishing. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PubMed Central. [Link]

  • Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

  • What is the mechanism of Glyburide?. Patsnap Synapse. [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. PubMed. [Link]

  • Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Elabscience. [Link]

  • Effect of Glibenclamide on cell cycle progression. ResearchGate. [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. ResearchGate. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Sulfonylurea Toxicity Workup. Medscape. [Link]

  • Mitochondrial Membrane Potential Assay. Sartorius. [Link]

  • Autophagy induced by glibenclamide serves as a defense against apoptosis in INS-1 rat insulinoma cells. Scirp.org. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. [Link]

  • glyburide. ClinPGx. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]

  • Is LDH assay able to evaluate possible mechanism of action related to necrosis?. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • A screening test for detecting sulfonylureas in plasma. PubMed. [Link]

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Application

Application Notes &amp; Protocols for Investigating Insulin-Independent Glucose Uptake with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Introduction: Contextualizing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in Glucose Metabolism Research The pursuit of therapeutic agents that can stimulate glucose uptake in peripheral tissues, independent of insulin, is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in Glucose Metabolism Research

The pursuit of therapeutic agents that can stimulate glucose uptake in peripheral tissues, independent of insulin, is a cornerstone of modern diabetes and metabolic disease research. While the provided compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, is not extensively characterized in peer-reviewed literature, its chemical structure places it within the sulfonylurea class of compounds. This structural similarity suggests a potential mechanism of action analogous to second-generation sulfonylureas like glimepiride and gliclazide, which have been shown to exert effects on glucose transport that are, in part, independent of their primary role as insulin secretagogues.[1][2]

These application notes are therefore designed to provide a robust experimental framework for researchers investigating 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea as a potential modulator of insulin-independent glucose uptake. The protocols and mechanistic discussions are based on established methodologies for studying related sulfonylurea compounds, offering a scientifically rigorous starting point for your investigations. We will explore the underlying signaling pathways, provide detailed in vitro experimental protocols, and present a framework for data analysis and interpretation.

Section 1: The Scientific Rationale - Understanding Insulin-Independent Glucose Uptake

In key metabolic tissues such as skeletal muscle and adipose tissue, the uptake of glucose from the bloodstream is predominantly mediated by the glucose transporter type 4 (GLUT4). Under basal conditions, GLUT4 is sequestered in intracellular vesicles. The canonical pathway for its translocation to the plasma membrane is triggered by insulin binding to its receptor, initiating a complex signaling cascade.

However, various stimuli, including certain pharmacological agents, can induce GLUT4 translocation and subsequent glucose uptake through pathways that do not require insulin. Research on sulfonylureas like glimepiride has revealed that these compounds can stimulate glucose transport by promoting the movement of GLUT4 to the plasma membrane.[3][4] This effect is thought to occur at a point downstream of the initial insulin receptor signaling events, potentially involving the phosphorylation state of GLUT4 itself.[3]

The primary hypothesis for a compound like 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is that it may engage with cellular machinery to either directly or indirectly facilitate the trafficking of GLUT4-containing vesicles to the cell surface, thereby increasing glucose import capacity without reliance on insulin signaling.

Proposed Signaling Pathway

The diagram below illustrates a plausible signaling pathway for an insulin-independent mechanism of GLUT4 translocation induced by a sulfonylurea-like compound. This pathway is distinct from the classical insulin-stimulated cascade and provides a conceptual basis for the experimental designs that follow.

Insulin_Independent_Glucose_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell (Myocyte / Adipocyte) Compound 1-Cyclohexyl-3- (p-sulfamoylphenethyl)urea MembraneReceptor Putative Membrane Target Compound->MembraneReceptor Binds SignalingCascade Downstream Signaling Events (e.g., phosphorylation changes) MembraneReceptor->SignalingCascade Activates GLUT4_Vesicles Intracellular GLUT4 Vesicles SignalingCascade->GLUT4_Vesicles Mobilizes GLUT4_PM GLUT4 Translocation to Plasma Membrane GLUT4_Vesicles->GLUT4_PM Trafficking GlucoseUptake Increased Glucose Uptake GLUT4_PM->GlucoseUptake Facilitates

Caption: Proposed insulin-independent signaling pathway.

Section 2: In Vitro Experimental Protocols

The following protocols are designed to be conducted in well-established cell line models for studying glucose uptake, namely L6 rat skeletal myoblasts (differentiated into myotubes) and 3T3-L1 mouse fibroblasts (differentiated into adipocytes).

General Cell Culture and Differentiation

Proper differentiation of both L6 myoblasts and 3T3-L1 preadipocytes is critical for robust GLUT4 expression and insulin/compound responsiveness.

Parameter L6 Myoblasts 3T3-L1 Preadipocytes
Growth Medium DMEM, 10% FBS, 1% Penicillin-StreptomycinDMEM, 10% Bovine Calf Serum, 1% Penicillin-Streptomycin
Differentiation Start 70-80% confluency2 days post-confluency
Differentiation Medium DMEM, 2% Horse Serum, 1% Penicillin-StreptomycinDMEM, 10% FBS, 1 µM Dexamethasone, 0.5 mM IBMX, 1 µg/mL Insulin
Differentiation Duration 5-7 days2 days, then medium with 10% FBS and 1 µg/mL insulin for 2 days, then 10% FBS medium
Morphology Check Elongated, multinucleated myotubesAccumulation of lipid droplets
Protocol: 2-Deoxy-D-[³H]-glucose Uptake Assay

This assay directly measures the rate of glucose transport into the cells and is the gold standard for assessing the functional outcome of GLUT4 translocation.

Principle: Cells are incubated with a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase, trapping it inside the cell. The amount of intracellular radioactivity is proportional to the rate of glucose uptake.

Step-by-Step Methodology:

  • Cell Preparation: Seed and differentiate L6 or 3T3-L1 cells in 12-well plates.

  • Serum Starvation: On the day of the experiment, gently wash the differentiated cells twice with serum-free DMEM. Incubate the cells in serum-free DMEM for 3-4 hours to establish a basal state.

  • Compound Incubation:

    • Prepare stock solutions of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in DMSO.

    • Dilute the compound to desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in Krebs-Ringer-HEPES (KRH) buffer.

    • Controls:

      • Basal: KRH buffer with DMSO vehicle.

      • Positive Control (Insulin): KRH buffer with 100 nM insulin.

    • Remove the serum-free medium, wash once with KRH buffer, and add the respective treatments. Incubate for 30-60 minutes at 37°C.

  • Initiate Glucose Uptake:

    • Add 2-Deoxy-D-[³H]-glucose to each well to a final concentration of 0.5 µCi/mL along with unlabeled 2-deoxy-D-glucose to a final concentration of 10 µM.

    • Incubate for exactly 10 minutes at 37°C.

  • Terminate Uptake:

    • Aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS to remove extracellular radioactivity.

  • Cell Lysis:

    • Add 0.5 mL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization:

    • Use a parallel plate of cells to perform a protein assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein per well.

Protocol: GLUT4 Translocation Assay by Immunofluorescence

This assay provides visual confirmation that the observed increase in glucose uptake is due to the movement of GLUT4 to the plasma membrane.

Principle: Cells are treated with the compound, then fixed and stained with an antibody that recognizes an extracellular epitope of GLUT4. This ensures that only GLUT4 transporters that have successfully translocated to the plasma membrane are detected.

GLUT4_Translocation_Workflow A Differentiated Cells on Coverslips B Serum Starvation (3-4 hours) A->B C Treatment (Compound, Insulin, Vehicle) B->C D Fixation (Do NOT permeabilize) C->D E Primary Antibody Incubation (Anti-GLUT4 extracellular loop) D->E F Secondary Antibody Incubation (Fluorescently labeled) E->F G Counterstain & Mount F->G H Confocal Microscopy & Image Analysis G->H

Caption: Workflow for GLUT4 translocation immunofluorescence assay.

Step-by-Step Methodology:

  • Cell Seeding: Grow and differentiate L6 or 3T3-L1 cells on sterile glass coverslips in 12-well plates.

  • Treatment: Perform serum starvation and compound/control incubations as described in the glucose uptake assay (Section 2.2, steps 2-3).

  • Fixation:

    • After treatment, immediately place the plates on ice and wash twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Crucially, do not permeabilize the cells.

  • Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Staining:

    • Incubate the coverslips with a primary antibody specific for an extracellular domain of GLUT4, diluted in 1% BSA/PBS, for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining:

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash three times with PBS.

    • Briefly dip in distilled water to remove salts.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Quantify the plasma membrane fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).

Section 3: Data Interpretation and Expected Outcomes

A successful study will demonstrate a dose-dependent increase in glucose uptake with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea treatment that is independent of insulin. This functional data should be corroborated by a corresponding increase in GLUT4 at the plasma membrane.

Experimental Condition Expected 2-DG Uptake Expected PM GLUT4 Fluorescence Interpretation
Vehicle (Basal) LowLowBaseline glucose transport
100 nM Insulin HighHighPositive control for GLUT4 translocation
Compound (Low Dose) Slightly elevatedSlightly elevatedThreshold of compound activity
Compound (High Dose) Significantly elevatedSignificantly elevatedEfficacy of compound in stimulating insulin-independent glucose uptake
Compound + Insulin Additive or synergistic increaseAdditive or synergistic increaseSuggests a distinct mechanism from insulin

References

  • Müller, G., & Wied, S. (1993). The sulfonylurea drug, glimepiride, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro. Diabetes, 42(12), 1852-1867. [Link]

  • Bähr, M., von Holtey, M., Müller, G., & Eckel, J. (1995). Direct stimulation of myocardial glucose transport and glucose transporter-1 (GLUT1) and GLUT4 protein expression by the sulfonylurea glimepiride. Endocrinology, 136(6), 2547-2553. [Link]

  • Kramer, W., Müller, G., Geisen, K. (1996). Sulfonylureas stimulate glucose uptake through GLUT4 transporter translocation in rat skeletal muscle. British Journal of Pharmacology, 119(7), 1389-1396. [Link]

  • Scherer, P. E., Williams, S., Fogliano, M., Baldini, G., & Lodish, H. F. (1994). A novel serum- and glucose-regulated protein that precipitates on the surface of cultured adipocytes and inhibits their differentiation. Journal of Biological Chemistry, 269(41), 25705-25708. [Link]

  • Stoch, A., Zieliński, G., & Słoczyńska, K. (2020). Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation. Molecules, 25(22), 5469. [Link]

  • Hansen, P. A., Han, D. H., & Holloszy, J. O. (1998). In vitro studies investigating the effect of subcutaneous phosphatidylcholine injections in the 3T3-L1 adipocyte model: lipolysis or lipid dissolution? Plastic and Reconstructive Surgery, 124(3), 803-810. [Link]

  • Ebeling, P., Koistinen, H. A., & Koivisto, V. A. (1998). Insulin-independent glucose transport regulates insulin sensitivity. FEBS letters, 436(3), 301-303. [Link]

  • Somwar, R., Kim, D. Y., Sweeney, G., Huang, C., & Klip, A. (2001). Regulation of Insulin-Stimulated Glucose Transporter GLUT4 Translocation and Akt Kinase Activity by Ceramide. Molecular and Cellular Biology, 21(19), 6471-6486. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the solubility of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for in vivo studies

Topic: Improving the Solubility of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in preparation for in vivo studies. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and developing a viable formulation that ensures consistent and reliable drug exposure in your animal models.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions regarding the physicochemical properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and the initial steps for its solubilization.

Question: What is 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and why is its solubility a challenge?

Answer: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea derivative. While specific data for this molecule is not widely published, its structure is analogous to second-generation sulfonylurea drugs like Glibenclamide (Glyburide) and Glipizide.[1][2][3][4] These compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs.[3]

  • BCS Class II Characteristics: High Permeability, Low Solubility.

This means that while the drug can be readily absorbed across biological membranes, its absorption in vivo is limited by how slowly and poorly it dissolves in the gastrointestinal fluids.[3] For preclinical studies, this poor aqueous solubility makes it difficult to prepare a homogenous, stable dosing solution at the required concentration, which can lead to inaccurate and highly variable results.[5][6]

Question: What is the first step I should take to solubilize this compound?

Answer: The first step is to perform a basic solubility screening in a small range of pharmaceutically acceptable vehicles. Given its sulfonylurea structure, which contains an acidic sulfonamide proton, its solubility is expected to be pH-dependent. Therefore, initial screening should include simple pH modification. It is also a lipophilic molecule, making organic co-solvents and lipid-based systems logical early choices.[3][7]

Question: Are there any "universal" solvents I can try?

Answer: While no single solvent is truly universal, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful organic solvents that can dissolve a wide range of poorly soluble compounds. However, their use for in vivo studies, especially at higher volumes or for chronic dosing, is often limited by toxicity. They are excellent for initial in vitro assays but should be used with caution for animal studies. A more common and safer starting point for in vivo work is a co-solvent system, such as a mixture of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and water or saline.[8][9]

Part 2: Systematic Troubleshooting & Formulation Guide

This section provides a structured approach to formulation development, moving from simple to more complex systems.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical progression for formulation development. Start with the simplest methods and proceed to more complex ones only if necessary.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Simple Formulations cluster_2 Phase 3: Advanced Formulations cluster_3 Phase 4: Expert Systems Start Start: Compound Received SolubilityScreen Basic Solubility Screen (Water, PBS pH 7.4, 0.1N HCl) Start->SolubilityScreen IsSoluble Is solubility > target conc.? SolubilityScreen->IsSoluble Proceed Proceed to Dosing IsSoluble->Proceed Yes pH_Adjust Strategy 1: pH Adjustment (e.g., pH 9-10 buffer) IsSoluble->pH_Adjust No IsSoluble2 Soluble & Stable? pH_Adjust->IsSoluble2 Cosolvent Strategy 2: Co-solvent System (e.g., PEG400/Saline) Cosolvent->IsSoluble2 IsSoluble2->Proceed Yes IsSoluble2->Cosolvent No Surfactant Strategy 3: Surfactant Micelles (e.g., Tween 80, Cremophor) IsSoluble2->Surfactant No IsSoluble3 Soluble & Stable? Surfactant->IsSoluble3 Cyclodextrin Strategy 4: Cyclodextrin Complex (e.g., HP-β-CD) Cyclodextrin->IsSoluble3 IsSoluble3->Proceed Yes IsSoluble3->Cyclodextrin No Lipid Strategy 5: Lipid-Based System (e.g., SEDDS with Labrasol®) IsSoluble3->Lipid No Stop Consult Formulation Specialist Lipid->Stop

Caption: A decision tree for selecting a solubilization strategy.

Strategy 1: pH Adjustment

Causality: Sulfonylurea compounds like Glibenclamide are weakly acidic and exhibit higher solubility in basic (alkaline) conditions.[3] By raising the pH of the vehicle, the sulfonamide group deprotonates, forming a more soluble salt in situ.

Troubleshooting Scenario:

  • Problem: The compound precipitates when added to neutral saline or Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Solution: Prepare a dosing vehicle using a buffer system at a higher pH.

Experimental Protocol: Preparation of a pH-Adjusted Vehicle

  • Materials:

    • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

    • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃)

    • Sterile water for injection or 0.9% Saline

    • Calibrated pH meter

  • Procedure:

    • Prepare a 100 mM carbonate-bicarbonate buffer stock. For a target pH of ~9.5, a common starting point is a 1:10 ratio of 100 mM Na₂CO₃ to 100 mM NaHCO₃.

    • Slowly add the compound to the buffer with continuous stirring (vortexing or magnetic stirring).

    • Gently warm the solution (37-40°C) to aid dissolution if needed, but monitor for any signs of degradation.

    • Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation.

    • Self-Validation: Check the final pH of the solution. It should remain stable. A clear solution after 24 hours at room temperature indicates good physical stability. The pH must be confirmed to be tolerable for the intended route of administration.

Strategy 2: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[8][10] They work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the nonpolar drug molecule.

Troubleshooting Scenario:

  • Problem: pH adjustment alone is insufficient to reach the target concentration, or the required pH is not physiologically tolerable.

  • Solution: Screen a panel of common co-solvents to find a mixture that provides the desired solubility while minimizing potential toxicity.

Common Co-solvents for In Vivo Use

ExcipientCommon Concentration Range (%)Notes & Considerations
Polyethylene Glycol 400 (PEG 400)10 - 60%Generally well-tolerated. Can be viscous at high concentrations.
Propylene Glycol (PG)10 - 50%Good safety profile. Often used in combination with PEG 400.
Ethanol5 - 20%Use with caution due to potential pharmacological effects.
Glycerin10 - 40%Safe, but can result in viscous solutions.

Experimental Protocol: Co-solvent Screening Workflow

G A Weigh Compound into Vials (Target Conc. + 20%) B Prepare Co-solvent Blends (e.g., 30% PEG400 in Saline, 30% PG in Saline) A->B C Add Vehicle to Compound B->C D Mix Thoroughly (Vortex, Sonicate, 37°C) C->D E Visual Inspection (Clear Solution?) D->E F Incubate at RT for 4h Observe for Precipitation E->F Yes H Try Higher Co-solvent % or Combination Blend E->H No G Optimal Co-solvent System Identified F->G H->C

Caption: Step-by-step workflow for co-solvent screening.

  • Preparation: Weigh an amount of the compound needed to achieve your target concentration (e.g., 10 mg/mL) into several small glass vials.

  • Vehicle Preparation: Prepare a series of co-solvent/aqueous blends. A good starting point is 30% v/v of your chosen co-solvent (e.g., PEG 400) in 0.9% saline.

  • Mixing: Add the vehicle to the compound. Vortex vigorously. If not fully dissolved, sonicate for 5-10 minutes in a water bath. Gentle warming (37°C) can also be applied.

  • Observation: A successful formulation will be a completely clear solution with no visible particulates.

  • Self-Validation: Let the clear solutions stand at room temperature for at least 4 hours (ideally 24 hours) to check for precipitation. A stable formulation will remain clear.

Strategy 3: Surfactant-Based Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively becoming "dissolved" within the aqueous vehicle.[5][11]

Troubleshooting Scenario:

  • Problem: Co-solvent systems are not providing sufficient solubility, or the required concentration of co-solvent is too high and raises toxicity concerns.

  • Solution: Add a non-ionic surfactant to an aqueous or co-solvent vehicle to create a micellar solution.

Common Surfactants for In Vivo Use

ExcipientCommon Concentration Range (%)Notes & Considerations
Polysorbate 80 (Tween® 80)1 - 10%Very common, good safety record. Can increase membrane permeability.
Polysorbate 20 (Tween® 20)1 - 10%Similar to Tween 80, often used in parenteral formulations.
Cremophor® EL1 - 15%Excellent solubilizer but associated with hypersensitivity reactions. Use with caution.
Solutol® HS 151 - 20%A safer alternative to Cremophor EL. Good for parenteral formulations.

Experimental Protocol: Preparation of a Surfactant Vehicle

  • Vehicle Preparation: Prepare your base vehicle. This could be saline, PBS, or a low-concentration co-solvent blend (e.g., 10% PEG 400 in saline).

  • Surfactant Addition: Add the surfactant (e.g., Tween® 80 to a final concentration of 5% v/v). Mix until homogenous.

  • Drug Solubilization: Slowly add the compound to the surfactant-containing vehicle while vortexing or stirring.

  • Mixing & Observation: Use sonication and gentle heat as needed to facilitate dissolution.

  • Self-Validation: A stable formulation should remain a clear, transparent solution (not cloudy or hazy) upon standing. Haze may indicate the formation of larger aggregates or emulsions rather than true micelles.

Strategy 4: Advanced & Expert Formulations

If the above strategies fail, more advanced formulation technologies may be required. These typically involve more complex preparation methods and characterization.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The drug molecule can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use a mixture of oils, surfactants, and co-solvents to dissolve the drug in a lipid matrix.[6][14][15] Self-Emulsifying Drug Delivery Systems (SEDDS) are designed to spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (such as the GI tract), providing a large surface area for drug absorption.[15][16]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12][17] This is typically prepared by methods like solvent evaporation or melt extrusion and is used for solid oral dosage forms.[12][17]

Part 3: Troubleshooting Common Issues

Problem: My compound dissolves initially but crashes out of solution after a few hours.

  • Probable Cause: You have created a supersaturated solution which is thermodynamically unstable. This can happen if you use excessive heating to force dissolution. The co-solvent or pH modification may not be sufficient to maintain solubility at room temperature.

  • Troubleshooting Steps:

    • Increase Excipient Concentration: Try increasing the percentage of your co-solvent or surfactant.

    • Use a Combination Approach: A combination of excipients often works synergistically. For example, a vehicle containing 20% PEG 400 and 2% Tween 80 may be more effective than a vehicle with 40% PEG 400 alone.

    • Re-evaluate the Method: If using pH adjustment, ensure the buffer capacity is sufficient to prevent pH shifts. If using heat, ensure the solution is stable upon cooling.

Problem: The final formulation is cloudy/hazy, not a clear solution.

  • Probable Cause: The drug is not fully dissolved. You may have an extremely fine suspension or a coarse emulsion, neither of which is suitable for most in vivo routes (especially intravenous).

  • Troubleshooting Steps:

    • Confirm Insolubility: Centrifuge a sample. If a pellet forms, the drug is not dissolved.

    • Increase Solubilizing Power: Move to the next strategy in the workflow. If a co-solvent system is hazy, try adding a surfactant. If a surfactant system is hazy, you may need a different surfactant or a more complex system like a microemulsion or SEDDS.

    • Filter with Caution: Do not assume you can simply filter out the "cloudiness." This will remove undissolved drug and your final concentration will be unknown and lower than intended.

References

  • Carducci, T., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 230-241. [Link]

  • Gaucher, G., et al. (2010). Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PMC - PubMed Central. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ChemWhat. (2026). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. ChemWhat. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Glibenclamide brands. ResearchGate. [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Hörter, D., & Dressman, J.B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Carbone, C., et al. (2018). The Physico-Chemical Properties of Glipizide: New Findings. MDPI. [Link]

  • World Health Organization (WHO). (n.d.). Guidance for organizations performing in vivo bioequivalence studies. WHO. [Link]

  • Product Quality Research Institute. (2017). BCS Class 2 Immediate Release (IR) Dissolution in Two-Phase Media. PQRI. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Thomas, L. (2018). Tackling Solubility Challenges. Pharmaceutical Technology. [Link]

  • Code of Federal Regulations. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Electronic Code of Federal Regulations. [Link]

  • ResearchGate. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Glibenclamide. PubChem. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. IJRPS. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Rahman, M.M., et al. (2022). Formulation and Physicochemical Characterization of Glibenclamide Solid Dispersion Using Various Carriers. Journal of Pharmaceutical Research International. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • MOH. (n.d.). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. [Link]

  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • PubMed. (n.d.). [Lipid Vehicles for the Parenteral Administration of Drugs (1): Emulsions]. PubMed. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Chow, S.C. (2014). Bioavailability and Bioequivalence in Drug Development. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Non-Aqueous Emulsion : Versatile Vehicle For Drug Delivery. ResearchGate. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Cheméo. [Link]

  • ResearchGate. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Variability in Experimental Results with Sulfonylurea Compounds

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sulfonylurea compounds. This resource is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sulfonylurea compounds. This resource is designed to provide field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of sulfonylurea experimentation and overcome common sources of variability. Our goal is to ensure the reliability and reproducibility of your results through a deeper understanding of these compounds' chemical and biological properties.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise during the experimental design phase.

Q1: What is the primary mechanism of action for sulfonylureas?

Sulfonylureas primarily act by stimulating insulin secretion from pancreatic β-cells.[1][2][3] They bind to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[4][5] This binding closes the K-ATP channel, preventing potassium efflux and leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium.[5] The subsequent rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the exocytosis of insulin into the bloodstream.[5]

Beyond this primary pancreatic effect, some studies suggest that sulfonylureas may also have extra-pancreatic actions, such as improving insulin sensitivity in peripheral tissues like fat and liver, though these effects are considered secondary.[6][7]

Diagram 1: Sulfonylurea Signaling Pathway in Pancreatic β-Cells

SU_Pathway SU Sulfonylurea Compound SUR1 SUR1 Subunit SU->SUR1 Binds to KATP K-ATP Channel (Kir6.2 + SUR1) SUR1->KATP Closes Membrane β-Cell Membrane Depolarization KATP->Membrane Initiates CaChannel Voltage-Gated Ca²⁺ Channel Membrane->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Allows Insulin Insulin Granule Exocytosis CaInflux->Insulin Triggers

Caption: Mechanism of sulfonylurea-induced insulin secretion.

Q2: What are the key differences between first and second-generation sulfonylureas?

Sulfonylureas are broadly classified into first and second generations. Second-generation agents are generally more potent, meaning they achieve a similar therapeutic effect at a lower dose.[8] They also have different pharmacokinetic profiles, such as duration of action and metabolism.[4] These differences are critical when designing experiments, as they influence dosing, treatment duration, and potential for off-target effects.

FeatureFirst-Generation SulfonylureasSecond-Generation SulfonylureasCausality & Experimental Implication
Examples Tolbutamide, Chlorpropamide[9]Glibenclamide (Glyburide), Glipizide, Glimepiride[3][9]The choice of agent can significantly impact the required concentration range for your experiments.
Potency LowerHigher (approx. 100x)Higher potency requires more precise dilutions and lower stock concentrations to avoid off-target effects or cytotoxicity.
Dosing Higher (e.g., 500-2000 mg)[4][9]Lower (e.g., 1-20 mg)[4][9]In vitro, this translates to working in micromolar (µM) or even nanomolar (nM) ranges for second-gen agents.
Plasma Protein Binding HighVery High ( >95%)[10]This is a critical source of variability. The presence of albumin in culture media will sequester the compound, reducing its effective concentration.[11]
Metabolism Hepatic; some have active metabolitesHepatic; some have active metabolites[10]Important for in vivo studies or experiments with liver cells (hepatocytes), as metabolism can alter compound efficacy.
Q3: My sulfonylurea compound won't dissolve properly. What is the best solvent and procedure?

Most sulfonylureas are poorly soluble in aqueous solutions but readily dissolve in organic solvents. The standard and recommended solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO) .

Causality: The chemical structure of sulfonylureas includes both polar (sulfonylurea group) and non-polar (aryl and other substituents) moieties, making them amphipathic but with a strong tendency towards hydrophobicity.[5] DMSO is a polar aprotic solvent that can effectively solvate a wide range of compounds, including those with poor water solubility.

For a detailed methodology, refer to Protocol 3.1: Preparation and Storage of Sulfonylurea Stock Solutions .

Q4: What are the best practices for storing sulfonylurea compounds and their stock solutions?

Improper storage is a major source of experimental variability due to compound degradation.

  • Solid Compound: Store in a tightly sealed container at 4°C or -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or lower , protected from light.[12] Studies have shown significant degradation of sulfonylureas in solution at 4°C and room temperature over time, whereas storage at -20°C provides the best stability.[12]

Causality: Sulfonylureas can be susceptible to hydrolysis and photodegradation.[13][14] Freezing minimizes molecular motion and slows chemical reactions, while protection from light prevents energy-induced breakdown of the chemical structure.[13][15]

Q5: Can I use sulfonylureas in media containing fetal bovine serum (FBS)? What are the implications?

Yes, but with extreme caution and awareness of the consequences. This is one of the most significant and often overlooked sources of variability. Sulfonylureas have a very high affinity for plasma proteins, particularly albumin .[10]

Implication: When you add a sulfonylurea to serum-containing media, a large fraction of the compound will immediately bind to albumin.[11] This bound fraction is not biologically active, drastically reducing the free concentration of the drug available to interact with your cells. An experiment using 10 µM of glibenclamide in media with 10% FBS will have a much lower effective concentration than the same experiment in serum-free media. This makes comparing results between different serum batches (which have variable albumin content) or between serum-free and serum-containing experiments highly unreliable.

For a robust experimental design, it is strongly recommended to either:

  • Conduct initial dose-response experiments in serum-free media.

  • Use a consistent, single lot of serum for an entire study and report the serum percentage.

  • Quantify the effect of serum on your specific compound's potency. See Protocol 3.3 for guidance.

Section 2: Troubleshooting Guide for Inconsistent Potency & Efficacy

Use this guide to diagnose and resolve common issues that lead to variable or unexpected results.

Diagram 2: Troubleshooting Workflow for Sulfonylurea Experiments

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Media Step 2: Assess Experimental System Start->Check_Media Check_Cells Step 3: Evaluate Biological Response Start->Check_Cells Sol_Storage Q: Correct Solvent & Storage? (See Protocol 3.1) Check_Compound->Sol_Storage Check Stability Q: Is Compound Stable in Media? (See Protocol 3.2) Check_Compound->Stability Check Serum Q: Serum/Albumin Interference? (See Protocol 3.3) Check_Media->Serum Check Desensitize Q: Cellular Desensitization? (Long-term exposure) Check_Cells->Desensitize Consider OffTarget Q: Off-Target Effects? (High concentrations) Check_Cells->OffTarget Consider Resolve Refined & Reproducible Experiment Sol_Storage->Resolve Stability->Resolve Serum->Resolve Desensitize->Resolve OffTarget->Resolve

Caption: A logical workflow for diagnosing experimental variability.

Problem 1: High Variability in Dose-Response Curves

You observe significant scatter in your data points or shifts in the IC50/EC50 value between replicate experiments.

  • Possible Cause A: Compound Instability. The compound is degrading either in the stock solution or after dilution into the experimental media.

    • Self-Validation: Was the stock solution stored correctly at -20°C in single-use aliquots? Was it protected from light? How old is the diluted working solution?

    • Solution: Always use freshly diluted compound from a properly stored stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C. To confirm stability in your specific media under incubation conditions (e.g., 37°C, 5% CO2), perform a stability assay as outlined in Protocol 3.2 .

  • Possible Cause B: Interaction with Media Components. The effective concentration of your compound is fluctuating due to binding with serum proteins.

    • Self-Validation: Are you using serum in your media? Have you changed the lot number of the serum recently?

    • Solution: This is a highly probable cause. Run a parallel dose-response curve in both serum-free and your standard serum-containing medium. A rightward shift in the curve in the presence of serum confirms that protein binding is reducing the available drug concentration. This effect must be characterized and controlled. Refer to Protocol 3.3 .

  • Possible Cause C: Off-Target Effects at High Concentrations. At the upper end of your dose-response curve, high concentrations may be causing non-specific effects or cytotoxicity, leading to inconsistent results.

    • Self-Validation: Do you observe changes in cell morphology or viability at the highest concentrations? Are these concentrations pharmacologically relevant? Second-generation sulfonylureas are potent, and effects should typically be observed in the low micromolar to nanomolar range.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. Ensure that the concentrations used do not significantly impact cell viability. If they do, those data points should be excluded or interpreted with caution. Some sulfonylureas have been reported to affect other cellular processes, including PPARγ activity, which could contribute to variability.[6]

Problem 2: Loss of Efficacy in Long-Term Cell Culture

The compound's effect diminishes over several days or weeks of continuous exposure in a cell culture model.

  • Possible Cause: Cellular Desensitization or Treatment Failure. Prolonged stimulation of the SUR1 receptor can lead to its downregulation or uncoupling from the K-ATP channel, a phenomenon observed in clinical settings where sulfonylurea treatment can fail over time.[16] This may involve the depletion of insulin stores or an increase in β-cell death with chronic exposure.[17]

    • Self-Validation: Does a short-term exposure to the drug still elicit a response in the "desensitized" cells?

    • Solution: Design experiments to test for desensitization. This can include a "washout" period where the compound is removed for 24-48 hours to see if the cellular response is restored. Consider intermittent dosing schedules (e.g., treat for 24h, remove for 24h) rather than continuous exposure to mimic a more physiological response and reduce receptor downregulation.

Section 3: Protocols & Methodologies

These detailed protocols provide a self-validating system to ensure the quality and consistency of your experiments.

Protocol 3.1: Preparation and Storage of Sulfonylurea Stock Solutions
  • Weighing: Using a calibrated analytical balance, carefully weigh the required amount of solid sulfonylurea compound in a fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This minimizes the final percentage of DMSO in your experimental media.

  • Dissolution: Vortex vigorously until the compound is fully dissolved. Gentle warming (to 37°C) and sonication can be used if necessary, but avoid overheating. Visually confirm that no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in sterile, light-blocking polypropylene tubes. The aliquot volume should be convenient for a single experiment to prevent waste and freeze-thaw cycles.

  • Storage: Tightly seal the vials and store them at -20°C or colder , protected from light.

  • Working Dilutions: On the day of the experiment, thaw one aliquot. Prepare serial dilutions in your experimental media. Ensure the final DMSO concentration in the highest dose is non-toxic to your cells (typically ≤ 0.1%).

Protocol 3.2: Assessing Sulfonylurea Stability in Experimental Media
  • Preparation: Prepare your highest experimental concentration of the sulfonylurea in your complete cell culture medium (including serum, if applicable). Also, prepare a "time zero" control sample by adding the same concentration to media and immediately extracting it or freezing it at -80°C.

  • Incubation: Place the test sample in your cell culture incubator (e.g., 37°C, 5% CO2) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Sample Collection: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the incubated media.

  • Analysis: Analyze the concentration of the parent sulfonylurea compound in the collected samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: Compare the concentration at each time point to the "time zero" sample. A decrease of >10-15% over the experimental duration indicates significant degradation and may require you to replenish the compound during long-term assays.

Protocol 3.3: Evaluating the Impact of Serum Proteins on Compound Activity
  • Experimental Setup: Design a parallel experiment to generate two full dose-response curves for your primary functional readout (e.g., insulin secretion, calcium influx).

  • Condition 1 (Serum-Free): Prepare serial dilutions of the sulfonylurea in a serum-free version of your basal media.

  • Condition 2 (Serum-Containing): Prepare identical serial dilutions in your complete media containing your standard percentage of serum (e.g., 10% FBS).

  • Assay Performance: Run the functional assay under both conditions simultaneously, keeping all other parameters identical.

  • Data Analysis: Plot both dose-response curves on the same graph. Calculate the EC50 (or IC50) for each condition.

  • Interpretation: A rightward shift of the curve and a higher EC50 value in the serum-containing condition directly demonstrates the extent to which protein binding is reducing the compound's apparent potency. This "fold-shift" is a critical piece of data for interpreting and comparing results.

References
  • Britannica. Sulfonylurea | chemical compound.
  • American Diabetes Association. Sulfonylureas | 2024-25 Guide to Medications for the Treatment of Diabetes Mellitus.
  • Levine, R. & Sobel, G. W. The Mechanism of Action of The Sulfonylureas in Diabetes Mellitus. Michael Reese Hospital.
  • Bui, T. T., Ngo, D. Q., & Tran, V. L. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
  • Smits, P. & Thien, T.
  • Li, Y., et al.
  • Alberta Precision Laboratories. SULFONYLUREA SCREEN.
  • Diabetes In Control.
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  • Osman, H., et al. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI.
  • Al-Qadi, A. A., et al. Stability of sulfonylureas in stored postmortem blood specimens and water standards.
  • Lee, H., et al. Enlarged glycemic variability in sulfonylurea-treated well-controlled type 2 diabetics identified using continuous glucose monitoring. NIH.
  • Sapkota, B., et al. Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms. PMC - NIH.
  • Medicosis Perfectionalis. Glipizide (Sulfonylurea) - Mechanism of Action. YouTube.
  • Beeram, S., et al. Studies of Binding by Sulfonylureas with Glyoxal- and Methylglyoxal-Modified Albumin by Immunoextraction using Affinity Microcolumns. PMC - NIH.
  • Thieu, V. & Coustasse, A. Sulfonylureas.
  • Sola, D., et al. Sulfonylureas and their use in clinical practice. PMC - PubMed Central.
  • Cleveland Clinic. Sulfonylureas: Uses, Side Effects & How They Work.
  • Sola, D., et al. State of the art paper Sulfonylureas and their use in clinical practice.
  • Diabetes UK. Sulphonylureas - Uses, How it Works & Side Effects.
  • Wikipedia. Sulfonylurea.
  • Ritter, O., et al.
  • Das, S. K., et al.
  • Sigma-Aldrich. Albumin in Cell Culture.
  • DiabetesontheNet. Prescribing pearls: A guide to sulfonylureas.
  • Dr.Oracle. How do I screen for sulfonylurea (Sulfonylurea)
  • Maedler, K., et al. Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets.
  • Fenoll, J., et al.
  • Francis, G. L. Albumin and mammalian cell culture: Implications for biotechnology applications.
  • Das, S. K., et al. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation.
  • Kalra, S., et al. Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy.
  • Hendriks, H. R., et al. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI.
  • Salma, A., et al. Photodegradation of sulfonamides and their N (4)
  • Elford, J., et al. Do sulphonylureas still have a place in clinical practice?.
  • Diabetes Educators Calgary. Troubleshooting: Hypo and Hyperglycemia.
  • Felis, E., et al.
  • Podlecki, D. L., et al. Sulfonylurea effects on target tissues for insulin. PubMed - NIH.
  • Maloff, B. L. & Lockwood, D. H. In vitro effects of a sulfonylurea on insulin action in adipocytes.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Welcome to the technical support center for the synthesis and purification of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals, providing i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to ensure successful experimental outcomes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to navigate challenges effectively.

I. Synthesis: Troubleshooting and FAQs

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is typically achieved through the reaction of 2-(4-aminosulfonylphenyl)ethylamine with cyclohexyl isocyanate.[1] While seemingly straightforward, several factors can influence the reaction's success.

Q1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the common culprits:

  • Reagent Purity and Stoichiometry:

    • Cyclohexyl Isocyanate: This is a moisture-sensitive reagent.[2][3] Exposure to atmospheric moisture can lead to its hydrolysis, forming an unstable carbamic acid which decomposes to cyclohexylamine and carbon dioxide. The newly formed cyclohexylamine can then react with remaining isocyanate to form 1,3-dicyclohexylurea, a common and difficult-to-remove byproduct. Always use freshly opened or properly stored cyclohexyl isocyanate.

    • 2-(4-aminosulfonylphenyl)ethylamine: Ensure the purity of this starting material. Impurities from its synthesis can interfere with the reaction.[4][5]

    • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes be used to ensure the complete consumption of the amine, but a large excess can lead to more side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. It must be anhydrous to prevent hydrolysis of the isocyanate. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used.[1][6]

    • Temperature: The reaction is typically exothermic. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.[1]

  • Work-up Procedure:

    • The product may have some solubility in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.

    • If the product precipitates during the reaction, ensure it is fully captured and washed to remove unreacted starting materials.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Isolation start->check_workup isocyanate Is Cyclohexyl Isocyanate fresh/anhydrous? check_reagents->isocyanate Moisture Sensitivity solvent Was the solvent anhydrous? check_conditions->solvent Solvent Quality extraction Was extraction thorough? check_workup->extraction Product Loss amine Purity of Amine confirmed? isocyanate->amine Yes solution1 Use fresh/distilled isocyanate. Handle under inert gas. isocyanate->solution1 No solution2 Repurify amine starting material. amine->solution2 No temp Was temperature controlled? solvent->temp Yes solution3 Use freshly dried solvent. solvent->solution3 No solution4 Run reaction at 0°C to RT. temp->solution4 No solution5 Perform additional extractions. Check pH. extraction->solution5 No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is contaminated with a significant amount of a non-polar impurity. What is it and how can I prevent it?

A2: The most likely non-polar impurity is 1,3-dicyclohexylurea (DCU) . As mentioned above, this forms when cyclohexyl isocyanate reacts with cyclohexylamine, which is the hydrolysis product of the isocyanate.

  • Prevention is Key: The most effective way to deal with DCU is to prevent its formation. This is achieved by rigorously excluding water from your reaction. Use anhydrous solvents and handle cyclohexyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Removal: DCU has very low solubility in many organic solvents, which can sometimes be used to your advantage. If your desired product is soluble, you may be able to filter off the precipitated DCU. However, its solubility properties can be similar to the desired product, making purification challenging.

Q3: The reaction mixture has become very thick and difficult to stir. Is this normal?

A3: Yes, this can be normal. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is often a white solid with limited solubility in common reaction solvents like dichloromethane. As the reaction progresses and the product forms, it may precipitate out of the solution, leading to a thick slurry.[1]

  • Management: Ensure you have adequate stirring to keep the mixture homogeneous. If it becomes too thick, you can add a small amount of additional anhydrous solvent to improve stirrability. This precipitation is often a good sign that the product is forming.

II. Purification: Troubleshooting and FAQs

Purification is a critical step to obtain 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea with the high purity required for research and development. The primary methods are recrystallization and column chromatography.

Q4: I'm struggling to recrystallize my product. It either oils out or doesn't crystallize at all. What should I do?

A4: Recrystallization is a technique that relies on the principle that the solubility of most solids increases with temperature.[7] Finding the right solvent system is crucial.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Single Solvent: Ethanol, methanol, or isopropanol can be good starting points.[1]

    • Solvent System: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, acetone/hexane) can be used. Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Technique is Critical:

    • Slow Cooling: Do not rush the cooling process by placing the flask in an ice bath immediately.[8] Slow cooling allows for the formation of pure crystals, excluding impurities from the crystal lattice.

    • Seeding: If crystals are slow to form, adding a tiny crystal of the pure product (a seed crystal) can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

    • Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. If it oils out, try reheating the solution and adding more solvent before attempting to cool again.

Q5: Recrystallization isn't giving me the desired purity. Should I use column chromatography?

A5: Yes, column chromatography is an excellent alternative for achieving high purity, especially when dealing with impurities that have similar solubility profiles to your product.[9]

  • Stationary Phase: Silica gel is the most common stationary phase for purifying sulfonylureas.

  • Mobile Phase (Eluent): A solvent system with intermediate polarity is typically required. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Gradient Elution: Start with a lower polarity mobile phase to elute non-polar impurities (like DCU) first. Then, gradually increase the polarity to elute your desired product.

    • TLC is Your Guide: Before running a column, always determine the optimal solvent system using TLC. You want your product to have an Rf value of approximately 0.2-0.4 for good separation.

Decision Tree for Purification Method

purification_choice start Crude Product Obtained tlc_check Analyze by TLC. How many spots? start->tlc_check one_spot One major spot, minor impurities tlc_check->one_spot ~1-2 multiple_spots Multiple spots with close Rf values tlc_check->multiple_spots >2 or streaking recrystallize Attempt Recrystallization one_spot->recrystallize column_chrom Perform Column Chromatography multiple_spots->column_chrom purity_check Check Purity (TLC, NMR, etc.) recrystallize->purity_check column_chrom->purity_check purity_check->column_chrom No, still impure success Product is Pure purity_check->success Yes

Caption: Decision tree for selecting a purification method.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

This protocol details the synthesis via the reaction of an amine with an isocyanate.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(4-aminosulfonylphenyl)ethylamine200.275.01.0
Cyclohexyl isocyanate125.175.251.05
Anhydrous Dichloromethane (DCM)-25 mL-
Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(4-aminosulfonylphenyl)ethylamine (1.0 g, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous DCM and stir to dissolve the amine. Cool the flask to 0°C in an ice bath.

  • Addition of Isocyanate: In a separate vial, dissolve cyclohexyl isocyanate (0.66 g, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. A white precipitate will likely form.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the amine starting material is consumed.

  • Isolation:

    • Filter the resulting white precipitate using a Büchner funnel.

    • Wash the solid with a small amount of cold DCM to remove any unreacted cyclohexyl isocyanate.

    • Dry the solid under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, isopropanol, acetone) at room and elevated temperatures to find a suitable solvent. Ethanol is often a good choice.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. References

  • Dou, J., et al. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • ChemWhat. (n.d.). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Retrieved from [Link]

  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Kalogirou, A. S., & Rekkas, D. M. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. Pharmaceutics, 13(12), 2154. [Link]

  • Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840–848. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexyl Isocyanate. Retrieved from [Link]

  • Matsuda, R., et al. (2012). Characterization of the binding of sulfonylurea drugs to HSA by high-performance affinity chromatography. Analytical and Bioanalytical Chemistry, 404(5), 1415–1423. [Link]

  • Google Patents. (n.d.). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Retrieved from

  • Google Patents. (n.d.). Purification of urea. Retrieved from

  • Chemistry LibreTexts. (2021). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Column Chromatography. Retrieved from [Link]

  • Srour, F. A., et al. (2021). Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives. Bioorganic Chemistry, 112, 104953. [Link]

Sources

Optimization

Technical Support Center: pH-Dependent Stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pH-dependen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pH-dependent stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in aqueous solutions. Our goal is to equip you with the scientific rationale and practical steps to conduct robust and reliable stability studies.

Introduction: Understanding the Molecule

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a sulfonylurea compound. It is structurally related to active pharmaceutical ingredients (APIs) like Glipizide and can be a process impurity or a degradation product.[1] Understanding its stability profile is crucial for formulation development, stability-indicating method validation, and ensuring the quality and safety of pharmaceutical products. The stability of sulfonylureas in aqueous solutions is significantly influenced by pH, as the urea and sulfonylurea moieties are susceptible to hydrolysis.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in aqueous solutions?

A1: Based on the known degradation patterns of sulfonylureas, the primary degradation pathway is hydrolysis of the sulfonylurea bridge.[2][5][6] This cleavage is catalyzed by both acid and base. The degradation is generally faster in acidic and basic conditions compared to a neutral pH.[2][5] The urea functional group itself is also susceptible to hydrolysis, which can lead to the formation of corresponding amines and carbamic acids, the latter of which can further decompose.

A plausible degradation pathway is illustrated below:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea acid_prod1 p-Toluenesulfonamide parent->acid_prod1 Cleavage of Sulfonylurea Bridge acid_prod2 1-Cyclohexyl-3-phenethylurea parent->acid_prod2 Cleavage of Sulfonylurea Bridge base_prod1 p-Toluenesulfonamide parent->base_prod1 Cleavage of Sulfonylurea Bridge base_prod2 Cyclohexyl isocyanate parent->base_prod2 Further Degradation base_prod3 Phenethylamine parent->base_prod3 Further Degradation

Caption: Plausible degradation pathways of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Q2: At what pH range is 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea expected to be most stable?

A2: For urea-containing compounds, the greatest stability is typically observed in the pH range of 4 to 8.[7] However, since this molecule also contains a sulfonylurea group, which is known to be least stable in acidic and alkaline conditions, the optimal stability is likely to be in the near-neutral pH range (approximately pH 6-7).[2] Experimental data is required to determine the exact pH of maximum stability.

Q3: Why is my analytical method showing a rapid loss of the main peak even in supposedly stable conditions?

A3: This could be due to several factors:

  • Inappropriate solvent: Ensure your diluent for analysis is at a pH where the compound is stable. Using a highly acidic or basic diluent can cause degradation on the autosampler.

  • Adsorption: The compound might be adsorbing to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials.

  • Photodegradation: Although hydrolysis is the primary concern, some urea derivatives can be susceptible to light.[8] Conduct your experiments under controlled lighting conditions or in amber glassware to rule this out.

  • Oxidation: While less common for this structure, oxidative degradation can occur.[6] If suspected, sparging your solutions with an inert gas like nitrogen can help.

Q4: What are the best practices for preparing buffer solutions for a pH stability study?

A4: Accurate and consistent buffer preparation is critical for reliable stability data.[9]

  • Component Selection: Use high-purity reagents and pharmaceutical-grade water.[10] Common buffer systems include phosphate, citrate, and acetate.[11][12]

  • Accurate Measurements: Use calibrated balances and volumetric flasks.[13]

  • pH Adjustment: Always adjust the pH of the buffer after all components are dissolved using a calibrated pH meter.[11][13]

  • Ionic Strength: Maintain a consistent ionic strength across all pH conditions to minimize its effect on the degradation rate.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Degradation Rates
Symptom Potential Cause Troubleshooting Action
High variability between replicate samples at the same pH.Inhomogeneous sample solution; inaccurate pipetting; temperature fluctuations.Ensure complete dissolution of the compound. Use calibrated pipettes. Conduct the study in a temperature-controlled environment.
Degradation rate changes unexpectedly over time.Buffer depletion or pH shift during the experiment.[9]Measure the pH of your stability samples at each time point to check for significant changes. Use a buffer with sufficient capacity for the intended duration.
Different batches of the compound show different stability profiles.Presence of impurities that may catalyze degradation.Characterize each batch for purity and impurity profiles before initiating stability studies.
Guide 2: Appearance of Unexpected Peaks in the Chromatogram
Symptom Potential Cause Troubleshooting Action
Multiple small, unidentified peaks appear at later time points.Secondary degradation of primary degradants.Perform peak tracking and mass balance calculations. Use LC-MS to identify the unknown peaks.
A large peak appears at the solvent front.Formation of highly polar degradation products.Modify your HPLC method (e.g., reduce the initial organic solvent concentration) to retain and resolve polar compounds.
Peaks are broad or tailing.Poor chromatographic conditions; interaction with the column stationary phase.Optimize the mobile phase pH and composition. Screen different HPLC columns.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study (Forced Degradation)

This protocol is designed to evaluate the stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea across a range of pH values, in accordance with ICH guidelines.[14][15][16]

1. Materials and Reagents:

  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

  • Buffer salts (e.g., potassium phosphate, sodium citrate, boric acid)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Acetonitrile (HPLC grade)

  • Purified water (e.g., Milli-Q or equivalent)[10]

2. Buffer Preparation (Example: 0.05 M Phosphate Buffer, pH 7.0):

  • Weigh the appropriate amount of monobasic potassium phosphate and dibasic sodium phosphate.

  • Dissolve in 80% of the final volume of purified water.

  • Adjust the pH to 7.0 ± 0.1 using a calibrated pH meter and dropwise addition of phosphoric acid or sodium hydroxide.

  • Bring the solution to the final volume with purified water.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • For each pH to be tested (e.g., pH 2, 4, 7, 9, 12), pipette a small volume of the stock solution into a larger volume of the corresponding buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the reaction.

  • Dispense aliquots of each solution into labeled vials (e.g., amber glass vials).

  • Place the vials in a temperature-controlled chamber (e.g., 40°C for accelerated testing).[17]

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial for each pH condition.

  • Immediately quench the degradation by neutralizing the sample (if necessary) and/or diluting it with the mobile phase to the analytical concentration. Store the samples at a low temperature (e.g., 4°C) until analysis.

4. Analytical Method (Example: RP-HPLC):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 3.5) and acetonitrile.[18]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm[19]

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining concentration versus time for each pH.

  • Determine the observed degradation rate constant (k_obs) from the slope of the linear regression.

  • Plot log(k_obs) versus pH to generate a pH-rate profile.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) C Spike Stock into Buffers A->C B Prepare Compound Stock Solution B->C D Aliquot into Vials C->D E Incubate at Controlled Temperature (e.g., 40°C) D->E F Withdraw Samples at Time Points (t=0, 2, 4... hrs) E->F G Quench and Dilute F->G H Analyze by Stability- Indicating HPLC G->H I Plot ln(% Remaining) vs. Time H->I J Determine Rate Constants (k) I->J K Generate pH-Rate Profile J->K

Caption: Workflow for a pH-dependent stability study.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a pH-dependent stability study. Actual results will vary based on experimental conditions.

pHTemperature (°C)Observed Rate Constant (k_obs, hr⁻¹)Half-Life (t½, hr)
2.0400.08668.0
4.0400.011660.0
7.0400.0046150.0
9.0400.023130.0
12.0400.13865.0

Half-life (t½) is calculated as 0.693 / k_obs

This data illustrates a typical U-shaped pH-rate profile for a sulfonylurea, with the greatest stability observed at neutral pH.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Available at: [Link]

  • Li, Y., et al. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • EMA. (2006). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2020). Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions. Scientific Reports, 10(1), 1639. Available at: [Link]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available at: [Link]

  • Skodad, P., et al. (2014). Stress degradation study of two oral antidiabetics, gliclazide and glipizide, and chemical analysis by LC and LC/MS methods. Open Chemistry, 12(9). Available at: [Link]

  • Ball, J. C. (2001). A Toxicological Evaluation of Potential Thermal Degradation Products of Urea. SAE Technical Paper. Available at: [Link]

  • Kumar, A., et al. (2016). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. The Pharmaceutical and Chemical Journal, 3(3), 113-121. Available at: [Link]

  • Choudhary, A. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. Available at: [Link]

  • Sharma, A., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(19), 6299. Available at: [Link]

  • Singh, S. B. (2012). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Journal of Agricultural and Food Chemistry, 60(1), 1-20. Available at: [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available at: [Link]

  • Krum, K., et al. (2020). Kinetic modeling of urea decomposition and byproduct formation. Combustion and Flame, 222, 233-242. Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog. Available at: [Link]

  • Molnár-Perl, I., & Füzfai, Z. (2005). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatography A, 1089(1-2), 209-218. Available at: [Link]

  • Singh, S., et al. (2005). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Journal of Liquid Chromatography & Related Technologies, 28(10), 1545-1562. Available at: [Link]

  • ChemWhat. (n.d.). 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Available at: [Link]

  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. Available at: [Link]

  • Al-Johar, H., et al. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 19-24. Available at: [Link]

  • Kumar, A., & Singh, N. (2012). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Toxicological & Environmental Chemistry, 94(6), 1105-1114. Available at: [Link]

  • Singh, R., & Kumar, R. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 8(5), 1948-1958. Available at: [Link]

  • ResearchGate. (n.d.). Stability Challenges in Drug Discovery. Available at: [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available at: [Link]

  • Suneetha, A., & Rao, A. (2022). Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. International Journal for Multidisciplinary Research, 4(4). Available at: [Link]

  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ACS Publications. (n.d.). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Serrano, D. R., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. Available at: [Link]

  • Naveed, S., et al. (2014). Effect of Acid, Base and Time on Different Brands of Glimepiride. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-5. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • ResearchGate. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2002). Stability of sulfonylureas in stored postmortem blood specimens and water standards. Journal of Analytical Toxicology, 26(7), 495-500. Available at: [Link]

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 58(12), 1206-1214. Available at: [Link]

  • Wikipedia. (n.d.). Plastic. Available at: [Link]

  • FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Dosage of Glibenclamide (1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) for Animal Studies

Welcome to the technical support center for researchers utilizing Glibenclamide, also known by its chemical name 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, in preclinical animal studies. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Glibenclamide, also known by its chemical name 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, in preclinical animal studies. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during dosage optimization.

Introduction: The Importance of Dosage Optimization

Glibenclamide is a potent second-generation sulfonylurea that exerts its primary therapeutic effect by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion.[1] Its application in research extends beyond diabetes to areas like neuroprotection and inflammation, where precise dosing is critical to achieving desired pharmacological effects while minimizing adverse events like hypoglycemia.

This guide will walk you through the key considerations for designing and executing robust dosage optimization studies for Glibenclamide in various animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of Glibenclamide, and how does it influence dose selection?

A1: Glibenclamide's primary mechanism is the inhibition of KATP channels in pancreatic β-cells.[1] These channels are composed of a pore-forming Kir6.2 subunit and a regulatory sulfonylurea receptor 1 (SUR1) subunit. Glibenclamide binds with high affinity to the SUR1 subunit, leading to channel closure.[2]

This closure depolarizes the β-cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. Understanding this pathway is crucial for dose selection because it highlights the dose-dependent nature of insulin release and the potential for hypoglycemia at higher doses.

Glibenclamide_Mechanism cluster_membrane β-Cell Membrane Glibenclamide Glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Membrane Pancreatic β-Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Opens Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Glibenclamide's mechanism of action in pancreatic β-cells.

Q2: I'm starting a new study. What is a good starting dose for Glibenclamide in rats or mice?

A2: A literature review is the best starting point. However, if you are working in a new model, a conservative approach is recommended. For rodents, a common starting dose for oral administration is in the range of 0.5 to 5 mg/kg.[3]

It is crucial to consider the disease model. For example, in diabetic animal models, the dose-response curve may be shifted compared to healthy animals.[4] A dose-ranging study is always recommended to determine the optimal dose for your specific experimental conditions.

Table 1: Reported Glibenclamide Dosages in Rodent Models

Animal ModelDose Range (mg/kg)Route of AdministrationReference
Normal Wistar Rats0.45 mg/kgOral[5]
Goto-Kakizaki RatsLow, non-hypoglycemicOral (twice daily)[6]
Fructose-fed Diabetic Rats0.5 - 5 mg/kgOral[3]
Normoglycemic Rats5 - 20 mg/kgNot specified[7]
Q3: How do I convert a human dose of Glibenclamide to an equivalent dose for my animal model?

A3: Direct conversion of doses based on body weight (mg/kg) between species can be misleading due to differences in metabolism and body surface area. Allometric scaling, which normalizes the dose to body surface area, is the preferred method.[8][9]

The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor.

Table 2: Km Values for Dose Conversion

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Body Weight / Body Surface Area)
Human601.6237
Rat0.150.0256
Mouse0.020.00663
Rabbit1.80.1512
Dog100.520

Source: Adapted from Nair & Jacob, 2016.[8]

To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Q4: Glibenclamide has poor water solubility. What are the best practices for formulating it for oral gavage in animals?

A4: The poor aqueous solubility of Glibenclamide presents a significant formulation challenge.[10][11] A simple suspension in water is often not sufficient and can lead to variable absorption and inconsistent results.

Recommended Formulation Strategies:

  • Suspension in a vehicle: A common and effective method is to create a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution containing a small amount of a non-ionic surfactant like Tween 80.[12]

  • Use of co-solvents: For some applications, a solution can be prepared using a co-solvent system, such as a mixture of polyethylene glycol (PEG) 400 and water. However, the potential toxicity of the co-solvent itself must be considered.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly soluble drugs.[13]

Protocol for Preparing a Glibenclamide Suspension (0.5% CMC):

  • Weigh the required amount of Glibenclamide powder.

  • Prepare a 0.5% (w/v) solution of CMC in deionized water. This may require gentle heating and stirring to fully dissolve the CMC.

  • Allow the CMC solution to cool to room temperature.

  • Gradually add the Glibenclamide powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates before administration.

Q5: I am observing high variability in my results. What could be the cause and how can I troubleshoot this?

A5: High variability in Glibenclamide studies can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Variability High Variability in Results Formulation Inconsistent Formulation Variability->Formulation Dosing Inaccurate Dosing Variability->Dosing Animal Animal-Related Factors Variability->Animal Assay Assay Variability Variability->Assay Formulation_Sol Ensure Homogeneous Suspension Validate Formulation Method Formulation->Formulation_Sol Address with Dosing_Sol Calibrate Pipettes/Syringes Ensure Proper Gavage Technique Dosing->Dosing_Sol Address with Animal_Sol Acclimatize Animals Properly Control for Stress Standardize Fasting Period Animal->Animal_Sol Address with Assay_Sol Validate Assay Performance Include Proper Controls Standardize Sample Collection Assay->Assay_Sol Address with

Caption: Troubleshooting high variability in Glibenclamide animal studies.

Key Considerations:

  • Formulation: Ensure your formulation is homogenous. A non-uniform suspension will lead to inconsistent dosing.

  • Dosing Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological responses.[14]

  • Animal Handling and Stress: Stress can significantly impact blood glucose levels and the animal's response to Glibenclamide.[14] Ensure adequate acclimatization and gentle handling.

  • Fasting State: The fasting state of the animal will have a profound effect on baseline glucose levels and the hypoglycemic effect of Glibenclamide. Standardize the fasting period across all experimental groups.

Q6: What are the key safety and toxicology considerations when dosing animals with Glibenclamide?

A6: The primary safety concern with Glibenclamide is hypoglycemia . It is essential to monitor blood glucose levels, especially during dose-ranging studies.

Monitoring for Hypoglycemia:

  • Frequency: Monitor blood glucose at baseline and at regular intervals after dosing (e.g., 1, 2, 4, and 6 hours post-dose). The peak effect of Glibenclamide in rats is often observed around 3 hours after oral administration.[5]

  • Clinical Signs: Be vigilant for clinical signs of hypoglycemia, which can include lethargy, tremors, seizures, and coma.

  • Intervention: Have a source of glucose (e.g., dextrose solution) readily available to treat severe hypoglycemia if it occurs.

Long-term Studies:

For chronic studies, it is important to monitor for potential long-term toxicities. While Glibenclamide is generally considered safe at therapeutic doses, high doses over extended periods could potentially lead to organ damage. Regular monitoring of body weight, food and water intake, and general health is recommended. At the end of the study, histopathological examination of key organs (liver, kidney, pancreas) can provide valuable information on any potential toxicity.

Experimental Protocol: A Step-by-Step Guide to a Dose-Response Study

This protocol outlines a typical dose-response study to determine the effective dose (ED50) of Glibenclamide for glucose lowering in a rodent model of type 2 diabetes (e.g., streptozotocin-induced diabetic rats).

  • Animal Model: Induce diabetes in male Wistar rats (200-250g) using a single intraperitoneal injection of streptozotocin (STZ) at a dose of 45-65 mg/kg.[15] Confirm diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Animals with a fasting blood glucose >250 mg/dL are considered diabetic.

  • Acclimatization: Allow the diabetic animals to acclimatize for at least one week before the study.

  • Grouping: Randomly assign the animals to different groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: Glibenclamide (e.g., 0.5 mg/kg)

    • Group 3: Glibenclamide (e.g., 1 mg/kg)

    • Group 4: Glibenclamide (e.g., 2.5 mg/kg)

    • Group 5: Glibenclamide (e.g., 5 mg/kg)

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: Before dosing, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Dosing: Administer the vehicle or the appropriate dose of Glibenclamide suspension orally via gavage.

  • Post-Dose Blood Glucose Monitoring: Collect blood samples at 1, 2, 4, 6, and 8 hours after dosing to measure blood glucose levels.

  • Data Analysis: Calculate the percentage reduction in blood glucose from baseline for each animal at each time point. Plot the dose-response curve (dose vs. maximum percentage glucose reduction) to determine the ED50.

References

  • Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models.
  • Investigation of glibenclamide distribution in animal organs by acute intoxic
  • Long-term oral treatment with low dose glibenclamide reduces diabetic retinopathy damage in the Goto-Kakizaki rat model.
  • Pharmacokinetics and safety of oral glyburide in dogs with acute spinal cord injury.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27.
  • On the mechanism of inhibition of KATP channels by glibenclamide in r
  • Evaluation of preclinical formulations for a poorly w
  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0.
  • Feasibility and Early Feasibility Clinical Studies for Certain Medical Devices Intended to Therapeutically Improve Glycemic Control in Patients with Type 2 Diabetes Mellitus. U.S.
  • Pharmacological screening of glibenclamide solid dispersion in fructose-fed diabetic r
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro.
  • Guidance for Industry - Diabetes Mellitus: Developing Drugs and Therapeutic Biologics for Treatment and Prevention.
  • The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers. Frontiers in Physiology.
  • Changes in the pharmacokinetics of glibenclamide in rats with streptozotocin-induced diabetes mellitus.
  • Glucose and glibenclamide block of the KATP channel.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Diabetes Mellitus: Efficacy Endpoints for Clinical Trials Investigating Antidiabetic Drugs and Biological Products May 2023. U.S.
  • The effect of stress on the pharmacokinetics and pharmacodynamics of glibenclamide in diabetic r
  • Hypoglycaemic Effect of Glibenclamide: A Critical Study on the Basis of Creatinine and Lipid Peroxidation Status of Streptozotocin-induced Diabetic Rat.
  • Glibenclamide: an old drug with a novel mechanism of action?. PubMed.
  • 2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions. American College of Cardiology.
  • dose conversion between animals and human. TargetMol.
  • Formulation of poorly water-soluble drugs for oral administr
  • A simple practice guide for dose conversion between animals and human. PubMed.
  • 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea. BLDpharm.
  • Glibenclamide | Inward Rectifier Potassium (Kir) Channels. Tocris Bioscience.
  • Comparative Study of Hypoglycemic Effect of Holarrhena Antidysenterica Seeds and Glibenclamide in Experimentally Induced Diabetes Mellitus in Albino Rats. Biomedical and Pharmacology Journal.
  • Toxic effects of glibenclamide in fetuses of normoglycemic rats: an alternative therapy for gestational diabetes mellitus. PMC - PubMed Central.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (Glibenclamide)

Welcome to the dedicated technical support center for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, commonly known as Glibenclamide or Glyburide. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, commonly known as Glibenclamide or Glyburide. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its storage and experimental use. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to prevent, identify, and address the degradation of Glibenclamide.

Understanding Glibenclamide's Stability: A Molecular Perspective

Glibenclamide is a second-generation sulfonylurea that is susceptible to degradation through several pathways, primarily due to the presence of hydrolyzable functional groups.[1] The two main points of vulnerability in the Glibenclamide molecule are the sulfonylurea moiety and the benzamide group .[1] Understanding these vulnerabilities is the first step in preventing degradation.

Hydrolysis is the most common degradation pathway for sulfonylureas.[2] This can be catalyzed by acidic or basic conditions, leading to the cleavage of the urea or amide bonds. Additionally, Glibenclamide can be sensitive to heat, light, and oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Glibenclamide?

For optimal stability, solid Glibenclamide should be stored in a well-closed container in a cool, dry, and dark place .[3] Specifically, a controlled room temperature between 15°C and 30°C (59°F and 86°F) is recommended.[4] It is crucial to protect the compound from humidity and light to prevent hydrolytic and photodegradation.

Q2: How should I store solutions of Glibenclamide?

Glibenclamide solutions are more prone to degradation than the solid form. The stability of Glibenclamide in solution is highly dependent on the solvent and pH. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at refrigerated temperatures (2°C to 8°C) and protected from light. One study found that Glibenclamide in a mobile phase of ethanol and methanol was stable for up to 72 hours at both ambient (25 ± 1 °C) and refrigerated (4 ± 0.5 °C) temperatures.[5]

Q3: What are the visible signs of Glibenclamide degradation?

While visual inspection is not a definitive test for purity, any change in the physical appearance of the solid powder, such as discoloration (e.g., yellowing) , clumping, or a change in odor, may indicate degradation.[6] For solutions, precipitation or the appearance of a yellow color can also be a sign of degradation, especially when heating is used for solubilization.[6]

Q4: How can I be certain that my Glibenclamide is not degraded?

The most reliable way to assess the purity of your Glibenclamide is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying Glibenclamide from its degradation products.[3][5][7][8]

Troubleshooting Guide

This guide will help you troubleshoot common issues that may arise during the storage and use of Glibenclamide.

Observed Issue Potential Cause Recommended Action
Unexpectedly low potency or efficacy in bioassays. Degradation of the active compound leading to a lower effective concentration.1. Verify the purity of your Glibenclamide stock using the provided HPLC protocol. 2. Review your storage conditions against the recommended guidelines. 3. If degradation is confirmed, procure a new, validated batch of the compound.
Appearance of extra peaks in the HPLC chromatogram. Formation of degradation products due to hydrolysis, oxidation, or photolysis.1. Identify the potential degradation products by comparing retention times with forced degradation samples (see protocol below). 2. Investigate the storage and handling procedures that may have led to the specific type of degradation (e.g., exposure to acidic/basic conditions, light, or oxidizing agents).
Discoloration (yellowing) of the solid compound or solution. This may indicate thermal or photodegradation.[6]1. Immediately assess the purity of the compound via HPLC. 2. Discard the discolored material if significant degradation is detected. 3. Ensure future storage is in a light-protected, temperature-controlled environment.
Poor solubility or precipitation from a previously clear solution. This could be due to a change in pH of the solution or the formation of less soluble degradation products.1. Check the pH of the solution. 2. Analyze the precipitate and supernatant by HPLC to identify the components. 3. Prepare fresh solutions and use them promptly. Avoid prolonged storage of solutions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Glibenclamide

This method is designed to separate Glibenclamide from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer to adjust pH

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

  • Detection Wavelength: 229 nm or 245 nm[5][7]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Glibenclamide reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare your Glibenclamide sample solution at a similar concentration to the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the retention time and peak area of your sample to the reference standard. The presence of significant additional peaks in your sample chromatogram indicates the presence of degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug and for developing stability-indicating analytical methods.[1]

1. Acid Hydrolysis:

  • Dissolve Glibenclamide in a suitable solvent and add 0.1 M hydrochloric acid.

  • Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2-8 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve Glibenclamide in a suitable solvent and add 0.1 M sodium hydroxide.

  • Heat the solution (e.g., at 60-80°C) for a specified period.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve Glibenclamide in a suitable solvent and add 3-30% hydrogen peroxide.[1]

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid Glibenclamide powder in a hot air oven at a high temperature (e.g., 50°C) for an extended period (e.g., 48 hours).[1]

  • Alternatively, heat a solution of Glibenclamide.

  • Dissolve the heat-treated solid or dilute the solution and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of Glibenclamide to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[9][10][11] The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Visualizing Degradation Pathways and Troubleshooting

Glibenclamide Degradation Pathways

Glibenclamide_Degradation Glibenclamide Glibenclamide Hydrolysis Hydrolysis (Acidic/Basic Conditions, Moisture) Glibenclamide->Hydrolysis Oxidation Oxidation (e.g., H2O2) Glibenclamide->Oxidation Heat Thermal Stress Glibenclamide->Heat Light Photodegradation Glibenclamide->Light Sulfonylurea_Cleavage Sulfonylurea Moiety Cleavage Products Hydrolysis->Sulfonylurea_Cleavage Benzamide_Cleavage Benzamide Moiety Cleavage Products Hydrolysis->Benzamide_Cleavage Oxidized_Products Oxidized Glibenclamide Oxidation->Oxidized_Products Thermal_Degradants Thermal Degradants Heat->Thermal_Degradants Photo_Degradants Photodegradation Products Light->Photo_Degradants

Caption: Major degradation pathways of Glibenclamide.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Start: Suspected Glibenclamide Degradation Visual_Inspection Perform Visual Inspection (Color, Appearance) Start->Visual_Inspection HPLC_Analysis Analyze by Stability-Indicating HPLC Method Visual_Inspection->HPLC_Analysis Abnormal Visual_Inspection->HPLC_Analysis Normal (Recommended) Compare_to_Standard Compare Chromatogram to Reference Standard HPLC_Analysis->Compare_to_Standard No_Degradation No Significant Degradation Proceed with Experiment Compare_to_Standard->No_Degradation No Degradation Peaks Degradation_Confirmed Degradation Confirmed Compare_to_Standard->Degradation_Confirmed Degradation Peaks Present End End No_Degradation->End Review_Storage Review Storage Conditions (Temp, Light, Humidity) Degradation_Confirmed->Review_Storage Review_Handling Review Solution Preparation and Handling Procedures Degradation_Confirmed->Review_Handling Implement_CAPA Implement Corrective and Preventive Actions Review_Storage->Implement_CAPA Review_Handling->Implement_CAPA Discard_and_Reorder Discard Degraded Stock and Procure New Batch Discard_and_Reorder->End Implement_CAPA->Discard_and_Reorder Abnormal Abnormal Normal Normal Degradation_Peaks Degradation Peaks Present No_Extra_Peaks No Degradation Peaks

Caption: Troubleshooting workflow for suspected Glibenclamide degradation.

References

  • Estevez, P., Boscolo, O., Quiroga, E., et al. (2016). Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. BMJ Paediatrics Open, 23, 213–218. [Link]

  • The International Pharmacopoeia. (n.d.). Glibenclamide (Glibenclamidum). [Link]

  • S. K. S., et al. (2015). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Pharmaceutical Chemistry Journal, 3(4), 23-33. [Link]

  • S. K. S., et al. (2015). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Chemical structures of glibenclamide and known, as well as predicted, degradation products. [Link]

  • H. V., et al. (2013). Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions. PubMed. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • A. A., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Estimation of Glibenclamidei Bulk and Pharmaceutical Formulation. ResearchGate. [Link]

  • A. A., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Estimation of Glibenclamidei Bulk and Pharmaceutical Formulation. Impactfactor. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Estevez, P., Boscolo, O., Quiroga, E., et al. (2016). Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. ResearchGate. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. [Link]

  • Pharmaffiliates. (n.d.). Glibenclamide-impurities. [Link]

  • G. R., et al. (1975). Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion. PubMed. [Link]

  • A. A., et al. (2017). Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formulation and in Human Plasma. Longdom Publishing. [Link]

  • ResearchGate. (n.d.). Chemical structure of glibenclamide. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • YouTube. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. [Link]

  • e-lactancia. (2013). PRODUCT MONOGRAPH NTP-GLYBURIDE (glyburide). [Link]

  • W. A., & K. T. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Glyburide? [Link]

  • ResearchGate. (n.d.). Stability of sulfonylureas in stored postmortem blood specimens and water standards. [Link]

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Optimization

Best practices for handling and preparing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea solutions

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and preparing solutions of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. As a sulfonylurea compound, its handling requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and preparing solutions of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. As a sulfonylurea compound, its handling requires careful consideration of its solubility and stability characteristics to ensure experimental success and reproducibility. This document synthesizes established knowledge of sulfonylureas to provide a robust framework for your research.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and use of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea solutions.

Q1: My 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is not dissolving in my aqueous buffer.

A1: This is a common issue as sulfonylureas are known to be practically insoluble in water and neutral aqueous solutions.[1][2] The urea and sulfonamide functional groups contribute to its poor aqueous solubility. To overcome this, consider the following approaches:

  • Primary Recommendation: Use of an Organic Solvent for Stock Solutions: The most reliable method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving sulfonylureas like Glyburide.[3]

  • Alternative Organic Solvents: If DMSO is not compatible with your experimental system, other potential solvents include dimethylformamide (DMF) or ethanol. However, solubility in these solvents may be lower than in DMSO.

  • pH Adjustment: Sulfonylureas are weak acids and their solubility in aqueous solutions can be increased by raising the pH. Preparation in a dilute alkaline solution, such as 0.01 M NaOH, can aid dissolution.[4] However, be mindful of the potential for base-catalyzed hydrolysis, especially during long-term storage.

  • Co-solvents: The use of co-solvents can enhance aqueous solubility. For related compounds, meglumine has been used as a co-solvent to prepare aqueous formulations.[4]

Q2: My solution appears cloudy or has formed a precipitate after dilution.

A2: Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a clear indication of the compound's low aqueous solubility. This often occurs when the concentration of the organic solvent is not high enough in the final solution to maintain solubility.

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.

  • Optimize Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system. It is advisable to keep the final DMSO concentration below 0.5% in most cell-based assays.

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension. However, this may not be a permanent solution.

  • Temperature: Ensure that both the stock solution and the aqueous buffer are at room temperature before mixing. Cold buffers can decrease the solubility of the compound.

Q3: I am observing a loss of activity of my compound over time.

A3: Loss of activity can be attributed to the chemical degradation of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in solution. The stability of urea-containing compounds is influenced by pH and temperature.[5]

  • pH Stability: Urea and its derivatives are generally more stable in a pH range of 4-8.[5] Avoid highly acidic or alkaline conditions for long-term storage.

  • Temperature Stability: Degradation rates increase with temperature.[5] Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Light Sensitivity: While specific data for this compound is unavailable, it is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea?

A1: Based on the properties of structurally similar sulfonylureas, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[3]

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: The solid form of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea should be stored at room temperature, away from light and moisture, in a tightly sealed container.[6]

  • Stock Solutions: Concentrated stock solutions in an organic solvent like DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to ensure long-term stability.

  • Aqueous Working Solutions: Aqueous working solutions are generally not recommended for storage and should be prepared fresh from the stock solution for each experiment.

Q3: What safety precautions should I take when handling this compound?

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Q4: What is the mechanism of action of sulfonylureas?

A4: Sulfonylureas primarily act by stimulating insulin secretion from pancreatic β-cells.[7][8] They achieve this by binding to and blocking ATP-sensitive potassium channels (KATP channels) on the cell membrane, which leads to depolarization, calcium influx, and subsequent insulin release.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in DMSO.

Materials:

  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (Molecular Weight: 325.44 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 325.44 g/mol x 1000 mg/g = 3.2544 mg

  • Weigh the compound:

    • Carefully weigh out approximately 3.25 mg of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea using a calibrated analytical balance. Record the exact weight.

  • Dissolve in DMSO:

    • Transfer the weighed compound to a suitable vial.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 3.25 mg, add 1.0 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Solubility and Storage Recommendations for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

ParameterRecommendationRationale
Primary Solvent (Stock Solution) DMSOHigh dissolving power for sulfonylureas.[3]
Aqueous Solubility Practically InsolubleTypical for sulfonylurea compounds.[1][2]
pH for Aqueous Solutions 4 - 8 (for improved stability)Urea compounds are more stable in this pH range.[5]
Storage of Solid Compound Room Temperature, desiccated, protected from lightGeneral good practice for chemical storage.[6]
Storage of Stock Solution -20°C or -80°C, in aliquotsMinimizes degradation and freeze-thaw cycles.
Storage of Aqueous Solution Prepare fresh, do not storeLow solubility and potential for degradation.

Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex dilute B. Dilute in Aqueous Buffer aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw Aliquot store->thaw For each experiment thaw->dilute use C. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea solutions.

References

  • ChemWhat. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Available from: [Link]

  • Dou, J. et al. The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. 2024. Available from: [Link]

  • Feingold, K. R. Sulfonylureas. StatPearls. 2023. Available from: [Link]

  • Dou, J. et al. The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. ResearchGate. 2024. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Available from: [Link]

  • PubChem. 1-Cyclohexyl-3-(2-phenylethyl)urea. Available from: [Link]

  • ResearchGate. Solubility of sulfonylureas and repaglinide in the absence and presence of aqueous solutions of various co-solvents. Available from: [Link]

  • Google Patents. Glyburide formulation and preparation method thereof. CN108553428A.
  • Pharmacy 180. Sulphonylurea derivatives. Available from: [Link]

  • DiabetesontheNet. Prescribing pearls: A guide to sulfonylureas. Available from: [Link]

  • PharmaCompass.com. Glimepiride. Available from: [Link]

  • Nurseslabs. Sulfonylureas Nursing Pharmacology and Study Guide. 2024. Available from: [Link]

  • Dove Medical Press. The potential role of SGLT2 inhibitors in the treatment of depression. 2026. Available from: [Link]

  • World Health Organization. Glibenclamide (Glibenclamidum). Available from: [Link]

  • Google Patents. Process for the preparation of monocyclohexylurea. US4740618A.
  • Panyachariwat, N., & Steckel, H. Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science. 2014. Available from: [Link]

  • PubChem. Glimepiride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Urea. Available from: [Link]

  • Dr.Oracle. How do I screen for sulfonylurea (Sulfonylurea) use in a patient with hypoglycemia through laboratory tests?. 2025. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Therapeutic Aspects of Sulfonylureas: A Brief Review. 2016. Available from: [Link]

  • PubMed. Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. 2007. Available from: [Link]

  • USP-NF. Glyburide Tablets. 2010. Available from: [Link]

  • Google Patents. Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. US6881865B2.
  • Diabetes In Control. Mechanism For Sulfonylurea Treatment Failure In Type 2's. 2008. Available from: [Link]

  • MDPI. Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. 2024. Available from: [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. 2015. Available from: [Link]

  • PrepChem.com. Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. Available from: [Link]

  • J-GLOBAL. 1-Cyclohexyl-3-(3-phenylpropyl)urea. Available from: [Link]

  • PubChem. 1-Phenyl-3-(4-pyridyl)urea. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in Experiments with KATP Channel Blockers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATP-sensitive potassium (KATP) channel blockers. This guide is designed to help you navigate and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATP-sensitive potassium (KATP) channel blockers. This guide is designed to help you navigate and troubleshoot unexpected experimental outcomes, ensuring the integrity and accuracy of your research. Drawing from extensive field experience, this resource provides in-depth explanations, validated protocols, and practical solutions to common and complex issues encountered in the laboratory.

I. Troubleshooting Guide: When Experiments Don't Go as Planned

This section addresses specific unexpected results in a question-and-answer format, delving into the potential causes and offering systematic approaches to identify and resolve the issue.

Scenario 1: No Apparent Effect of the KATP Channel Blocker

Question: I've applied a KATP channel blocker (e.g., glibenclamide, tolbutamide) to my cells, but I'm not observing the expected physiological response, such as membrane depolarization or increased insulin secretion. What could be the problem?

Answer: This is a common issue that can stem from several factors, ranging from the experimental setup to the inherent properties of your specific cell model. Let's break down the potential causes and how to systematically troubleshoot them.

Root Cause Analysis & Corrective Actions
  • Drug Inactivity or Suboptimal Concentration:

    • Causality: The most straightforward explanation is that the blocker is not reaching its target at a sufficient concentration to elicit a response. This could be due to degradation of the compound, improper storage, or errors in concentration calculations. Some blockers, like glibenclamide, are also known to adhere to plastics, which can reduce the effective concentration in your working solution.

    • Troubleshooting Steps:

      • Verify Drug Stock: Prepare a fresh stock solution from a reputable supplier. Ensure it is dissolved in the appropriate solvent (e.g., DMSO) and stored correctly (e.g., protected from light, at the recommended temperature).

      • Perform a Dose-Response Curve: Rather than relying on a single concentration from the literature, it is crucial to determine the optimal concentration for your specific experimental conditions. This will help you identify the EC50 (half-maximal effective concentration) and ensure you are working within the effective range.

      • Consider Nonspecific Binding: To mitigate adherence to labware, consider using low-adhesion plastics or pre-incubating your solutions in the experimental apparatus.

  • Low or Absent KATP Channel Expression:

    • Causality: The target of your blocker, the KATP channel, may not be present or may be expressed at very low levels in your chosen cell line or tissue preparation. KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][2] The specific combination of these subunits varies between tissues, influencing the channel's pharmacological properties.[3][4]

    • Troubleshooting Steps:

      • Confirm Gene and Protein Expression: Use techniques like RT-qPCR to check for the mRNA expression of the relevant KATP channel subunits (e.g., KCNJ11 for Kir6.2 and ABCC8 for SUR1 in pancreatic beta-cells). Follow up with Western blotting or immunocytochemistry to confirm protein expression and localization to the plasma membrane.

      • Functional Validation with a KATP Channel Opener: Before testing a blocker, confirm the presence of functional KATP channels using a known opener, such as diazoxide or pinacidil.[1] If the opener elicits the expected response (e.g., hyperpolarization, inhibition of insulin secretion), it confirms the presence of functional channels that can then be targeted by blockers.

  • Suboptimal Cellular Metabolic State:

    • Causality: KATP channels are regulated by the intracellular ratio of ATP to ADP.[1] In their resting state, with high intracellular ATP, the channels are closed.[5] Blockers are most effective when the channels are in an open state, which occurs when intracellular ATP levels are lower. If your experimental conditions promote high ATP levels (e.g., high glucose concentrations), the channels may already be predominantly closed, masking the effect of the blocker.

    • Troubleshooting Steps:

      • Modulate Intracellular ATP: Perform your experiment under conditions that favor channel opening. For example, in pancreatic beta-cells, pre-incubate the cells in a low-glucose medium to lower the ATP/ADP ratio before applying the blocker.[6]

      • Use Metabolic Inhibitors (with caution): In some experimental paradigms, metabolic inhibitors like oligomycin or sodium azide can be used to deplete intracellular ATP and maximally open KATP channels. However, these are harsh treatments and should be used judiciously with appropriate controls to ensure cell viability is not compromised.

Scenario 2: Paradoxical or Opposite Effect Observed

Question: I applied a KATP channel blocker, expecting to see cellular excitation (e.g., increased neuronal firing, enhanced muscle contraction). Instead, I'm observing an inhibitory effect. Why is this happening?

Answer: A paradoxical effect is a clear indication of a more complex underlying mechanism, potentially involving off-target effects of the drug or indirect cellular responses.

Root Cause Analysis & Corrective Actions
  • Off-Target Effects of the Blocker:

    • Causality: While sulfonylureas like glibenclamide are potent KATP channel blockers, they are not entirely specific and can interact with other ion channels or cellular proteins, particularly at higher concentrations. For example, some studies have suggested that glibenclamide can affect other types of potassium channels or even calcium channels, which could lead to unexpected physiological outcomes.[7]

    • Troubleshooting Steps:

      • Consult the Literature for Known Off-Target Effects: Thoroughly research the pharmacology of your chosen blocker to be aware of its known secondary targets.

      • Use a Structurally Different Blocker: To confirm that the observed effect is indeed due to KATP channel blockade, repeat the experiment with a blocker from a different chemical class (e.g., tolbutamide if you were using glibenclamide).[8][9] If the paradoxical effect persists, it is less likely to be an off-target effect of a single compound.

      • Re-evaluate the Dose-Response: High concentrations are more likely to produce off-target effects. Ensure you are using the lowest effective concentration determined from your dose-response curve. A study on glibenclamide showed that increasing doses do not proportionally increase its therapeutic effect and may lead to adverse effects.[10]

  • Indirect Network or Paracrine Effects:

    • Causality: In a mixed-cell population or tissue slice, the blocker's effect on one cell type can indirectly influence the behavior of another. For instance, in pancreatic islets, KATP channel blockers stimulate insulin secretion from beta-cells. However, they can also directly stimulate and indirectly inhibit glucagon secretion from alpha-cells through the release of somatostatin from delta-cells.[11] This complex interplay can lead to a net effect that is different from what would be expected from observing a single cell type in isolation.

    • Troubleshooting Steps:

      • Simplify the System: If possible, move from a complex tissue preparation to a primary cell culture or a cell line to isolate the cell type of interest and eliminate confounding paracrine signals.

      • Use Antagonists for Suspected Indirect Mediators: If you hypothesize that an indirect signaling molecule (like somatostatin in the pancreas example) is responsible for the paradoxical effect, use a specific antagonist for its receptor to see if the expected response to the KATP channel blocker is restored.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between first- and second-generation sulfonylureas?

A1: The primary differences lie in their potency and side-effect profiles. Second-generation sulfonylureas, such as glibenclamide (also known as glyburide), are significantly more potent than first-generation drugs like tolbutamide. This means that a lower concentration of a second-generation drug is needed to achieve the same level of KATP channel blockade. However, higher potency can also be associated with a greater risk of adverse effects, such as hypoglycemia, if not used carefully.[10][12]

FeatureFirst-Generation (e.g., Tolbutamide)Second-Generation (e.g., Glibenclamide)
Potency LowerHigher
Effective Concentration Micromolar rangeNanomolar to low micromolar range
Risk of Hypoglycemia LowerHigher
Metabolism Primarily hepaticPrimarily hepatic

Q2: How does the subunit composition of the KATP channel affect its sensitivity to blockers?

A2: The subunit composition is a critical determinant of the pharmacological properties of the KATP channel. The channel is a hetero-octamer composed of four Kir6.x pore-forming subunits and four SUR regulatory subunits.[1][2] Different tissues express different isoforms of these subunits. For example, pancreatic beta-cells typically express Kir6.2/SUR1, while cardiac and skeletal muscle express Kir6.2/SUR2A, and smooth muscle expresses Kir6.1/SUR2B.[3][13] These different SUR isoforms have varying affinities for sulfonylureas, making some channels more sensitive to blockade than others.[14] For instance, pancreatic KATP channels are generally more sensitive to sulfonylureas than their counterparts in muscle tissue.[14]

Q3: Can KATP channel blockers act as pharmacological chaperones?

A3: Yes, interestingly, some KATP channel inhibitors, including glibenclamide, have been shown to act as pharmacological chaperones.[15] In certain genetic disorders known as KATP channelopathies, mutations can impair the proper folding and trafficking of the channel to the cell surface, leading to a loss of function.[3][16] Some blockers can bind to the misfolded channel proteins in the endoplasmic reticulum and promote their correct assembly and trafficking to the plasma membrane, thereby restoring channel function.[15][17]

III. Key Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a standard method for assessing the function of pancreatic beta-cells and the effect of KATP channel modulators on insulin release.[18][19][20]

  • Cell Preparation: Culture pancreatic beta-cells (e.g., MIN6, INS-1) or isolated pancreatic islets to an appropriate confluency.

  • Pre-incubation: Gently wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal state of insulin secretion.[6] Incubate for 1-2 hours at 37°C.

  • Treatment: Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the KATP channel blocker at the desired concentration.

  • Incubation: Incubate the cells for 1-2 hours at 37°C to allow for insulin secretion.

  • Sample Collection: Carefully collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

  • Data Normalization: It is good practice to lyse the cells at the end of the experiment to measure the total insulin content. The secreted insulin can then be expressed as a percentage of the total insulin content to account for variations in cell number.

Protocol 2: Patch-Clamp Electrophysiology for KATP Channel Activity

Patch-clamp is a powerful technique to directly measure the activity of ion channels, including KATP channels.[21]

  • Cell Preparation: Prepare cells expressing KATP channels for electrophysiological recording. This may involve enzymatic dissociation of tissues to obtain single cells.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.[21]

  • Gigaseal Formation: Carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[22] This electrically isolates the patch of membrane under the pipette.

  • Configuration:

    • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is useful for measuring the total KATP current.

    • Excised-Patch (Inside-Out) Configuration: After forming a gigaseal, pull the pipette away from the cell to excise the patch of membrane. This exposes the intracellular face of the channel to the bath solution, allowing for precise control of the ATP and ADP concentrations applied to the channel.

  • Recording: Apply voltage protocols and record the resulting currents. To isolate KATP channel activity, you can use a KATP channel opener to increase the current and then apply a blocker to confirm its identity.

  • Data Analysis: Analyze the recorded currents to determine channel properties such as conductance, open probability, and sensitivity to blockers.

IV. Visualizations

Signaling Pathway of KATP Channel Blockade in Pancreatic Beta-Cells

KATP_Channel_Blockade cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell High_Glucose High Glucose GLUT2 GLUT2 Transporter High_Glucose->GLUT2 Metabolism Glycolysis & Oxidative Phosphorylation GLUT2->Metabolism ATP_ADP_Ratio Increased ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP_Ratio->KATP_Channel Inhibits K_efflux K+ Efflux KATP_Channel->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization VDCC Voltage-Gated Ca2+ Channel (VDCC) Depolarization->VDCC Activates Ca_influx Ca2+ Influx VDCC->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers Blocker KATP Channel Blocker (e.g., Glibenclamide) Blocker->KATP_Channel Directly Inhibits

Caption: KATP channel blocker action in beta-cells.

Troubleshooting Workflow for "No Blocker Effect"

Troubleshooting_Workflow Start Unexpected Result: No Blocker Effect Check_Drug Is the blocker active and at the correct concentration? Start->Check_Drug Check_Channels Are functional KATP channels expressed? Check_Drug->Check_Channels Yes Sol_Drug Prepare fresh stock. Perform dose-response curve. Check_Drug->Sol_Drug No Check_Metabolism Is the cellular metabolic state optimal for channel activity? Check_Channels->Check_Metabolism Yes Sol_Channels Confirm expression (qPCR, WB). Test with KATP opener. Check_Channels->Sol_Channels No Sol_Metabolism Modulate intracellular ATP (e.g., low glucose). Check_Metabolism->Sol_Metabolism No Resolved Problem Resolved Check_Metabolism->Resolved Yes Sol_Drug->Resolved Sol_Channels->Resolved Sol_Metabolism->Resolved

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Efficacy of Novel Sulfonylureas Against Glibenclamide

An Objective Comparison Framework for Drug Development Professionals In the landscape of type 2 diabetes mellitus treatment, sulfonylureas have long been a cornerstone of oral hypoglycemic therapy. Glibenclamide (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Framework for Drug Development Professionals

In the landscape of type 2 diabetes mellitus treatment, sulfonylureas have long been a cornerstone of oral hypoglycemic therapy. Glibenclamide (also known as glyburide), a second-generation sulfonylurea, has been a benchmark for decades due to its potent insulin secretagogue activity.[1] This guide provides a comprehensive framework for comparing the efficacy of a novel sulfonylurea, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, against the established standard, glibenclamide. While direct comparative data for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is not available in public literature, this document outlines the necessary experimental protocols and theoretical considerations to conduct a rigorous evaluation.

Section 1: Mechanism of Action - A Shared Pathway

Both glibenclamide and the hypothetical 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belong to the sulfonylurea class of drugs. Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[2][3] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[4][5]

The binding of a sulfonylurea to SUR1 inhibits the KATP channel, leading to a decrease in potassium efflux.[2][4] This, in turn, causes depolarization of the cell membrane.[6] The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions.[6] Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules.[4]

G cluster_0 Pancreatic β-Cell Sulfonylurea Sulfonylurea (e.g., Glibenclamide) SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Sulfonylurea mechanism of action in pancreatic β-cells.

The key differentiator in efficacy between glibenclamide and a novel compound like 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea would lie in the affinity and binding kinetics to the SUR1 receptor, as well as pharmacokinetic and pharmacodynamic properties.

Section 2: A Framework for Comparative Efficacy Evaluation

To objectively compare the hypoglycemic efficacy, a multi-tiered approach involving in vitro and in vivo studies is essential.

2.1.1 SUR1 Binding Affinity Assay

  • Objective: To determine and compare the binding affinity (Kd) of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and glibenclamide to the SUR1 receptor. A lower Kd value indicates a higher binding affinity.

  • Methodology:

    • Prepare membrane fractions from cell lines overexpressing human SUR1.

    • Incubate the membrane preparations with varying concentrations of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) in the presence of increasing concentrations of the unlabeled competitor (either glibenclamide or 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of the competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound.

2.1.2 Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To measure the amount of insulin secreted by pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated primary islets in response to the test compounds under low and high glucose conditions.

  • Methodology:

    • Culture pancreatic β-cells or isolate pancreatic islets.

    • Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose).[7]

    • Incubate the cells/islets with low-glucose buffer (basal) and high-glucose buffer (e.g., 16.7 mM glucose) in the presence of varying concentrations of glibenclamide or 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.[7]

    • Collect the supernatant after the incubation period.[8]

    • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]

    • Calculate the stimulation index (insulin secretion in high glucose / insulin secretion in low glucose) for each compound at each concentration.

G cluster_0 In Vitro Efficacy Workflow start Start binding_assay SUR1 Binding Assay (Determine Kd) start->binding_assay cell_culture Culture β-cells/Islets start->cell_culture data_analysis Data Analysis (Compare Potency & Efficacy) binding_assay->data_analysis gsis_assay GSIS Assay (Measure Insulin Secretion) pre_incubation Pre-incubation (Low Glucose) cell_culture->pre_incubation incubation Incubation with Compounds (Low & High Glucose) pre_incubation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Insulin ELISA supernatant_collection->elisa elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro comparative efficacy studies.

Animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) are crucial for evaluating the physiological effects of the compounds.

2.2.1 Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of the compounds to improve glucose disposal after an oral glucose challenge.

  • Methodology:

    • Fast the animals overnight (typically 4-6 hours).[9]

    • Administer the test compound (glibenclamide or 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) or vehicle orally at a predetermined time before the glucose challenge.

    • Administer a bolus of glucose solution via oral gavage (typically 1-2 g/kg body weight).[10]

    • Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A lower AUC indicates better glucose tolerance.

2.2.2 In Vivo Glucose-Stimulated Insulin Secretion

  • Objective: To measure the in vivo insulin secretory response to a glucose challenge after treatment with the compounds.

  • Methodology:

    • Fast the animals (typically 16 hours).[12]

    • Administer the test compound or vehicle.

    • Administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg).[12]

    • Collect blood samples at baseline and at short intervals after the glucose injection (e.g., 2, 5, 15, and 30 minutes).[12]

    • Measure plasma insulin levels using ELISA.

    • Compare the insulin secretion profiles between the treatment groups.

Section 3: Comparative Data Summary

The following tables provide a template for summarizing the expected experimental outcomes.

Table 1: In Vitro Efficacy Comparison

ParameterGlibenclamide1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
SUR1 Binding Affinity (Ki)Expected Value (nM)Experimental Value (nM)
EC50 for Insulin SecretionExpected Value (µM)Experimental Value (µM)
Max Insulin Secretion (Fold Increase)Expected ValueExperimental Value

Table 2: In Vivo Efficacy in a Diabetic Mouse Model

ParameterVehicle ControlGlibenclamide (dose)1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (dose)
OGTT AUC (mg/dLmin)Experimental ValueExperimental ValueExperimental Value
Fasting Blood Glucose Reduction (%)0%Experimental ValueExperimental Value
In Vivo Insulin Secretion AUC (ng/mLmin)Experimental ValueExperimental ValueExperimental Value
Section 4: Concluding Remarks

Glibenclamide is a potent and effective hypoglycemic agent, but it is also associated with a higher risk of hypoglycemia compared to some newer sulfonylureas like glimepiride.[1][13] A successful novel sulfonylurea such as 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea would ideally demonstrate comparable or superior glucose-lowering efficacy to glibenclamide with an improved safety profile, particularly a reduced risk of hypoglycemia. The experimental framework outlined in this guide provides a robust methodology for making this critical determination. The structural differences, particularly the phenethyl group in the novel compound versus the benzamido-ethyl group in glibenclamide, may influence its binding to SUR1 and its pharmacokinetic properties, which these studies will elucidate.

References

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  • Lin, C. W., et al. (2021). ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels. Journal of Biological Chemistry, 297(1), 100874. Retrieved from [Link]

  • Ruppen, I., et al. (2021). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Analytical Chemistry, 93(10), 4464–4473. Retrieved from [Link]

  • Basit, A., Riaz, M., & Fawwad, A. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study. Clinical Pharmacology: Advances and Applications, 6, 51–56. Retrieved from [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Nichols, C. G. (2006). ATP-sensitive potassium channelopathies: focus on insulin secretion. The Journal of Clinical Investigation, 116(8), 2068–2074. Retrieved from [Link]

  • Douros, A., et al. (2022). Systematic review and meta-analysis of head-to-head trials comparing sulfonylureas and low hypoglycaemic risk antidiabetic drugs. Scientific Reports, 12(1), 17531. Retrieved from [Link]

  • Hale, J. J., et al. (2007). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4537–4541. Retrieved from [Link]

  • Luzi, L., & Pozza, G. (1997). Glibenclamide: an old drug with a novel mechanism of action? Acta Diabetologica, 34(3), 165–169. Retrieved from [Link]

  • Stary, K., et al. (2021). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B, 125(3), 856–866. Retrieved from [Link]

  • Wikipedia. (n.d.). Glibenclamide. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • MacLellan, M. H., et al. (2023). A systematic review and meta-analysis on the efficacy of glibenclamide in animal models of intracerebral hemorrhage. Fluids and Barriers of the CNS, 20(1), 69. Retrieved from [Link]

  • PharmaCompass. (n.d.). Glimepiride. Retrieved from [Link]

  • Chay, T. R. (1996). ATP-sensitive potassium channel and bursting in the pancreatic beta cell. A theoretical study. Biophysical Journal, 70(4), 1673–1684. Retrieved from [Link]

  • González-Ortiz, M., et al. (2009). Efficacy of glimepiride/metformin combination versus glibenclamide/metformin in patients with uncontrolled type 2 diabetes mellitus. Journal of Diabetes and Its Complications, 23(6), 376–379. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12 | CPAA. Retrieved from [Link]

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  • Garber, A. J., et al. (2002). Durable efficacy of metformin/glibenclamide combination tablets (Glucovance) during 52 weeks of open-label treatment in type 2 diabetic patients with hyperglycaemia despite previous sulphonylurea monotherapy. International Journal of Clinical Practice, 56(1), 1–7. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-((trans-4-methylcyclohexyl)aminocarbonylaminosulfonyl)phenylethyl)-2-oxo-. Retrieved from [Link]

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Comparative

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea versus other second-generation sulfonylureas

For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, a deep understanding of the nuances between available drug classes is paramount. Among the oral hypoglycemic ag...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, a deep understanding of the nuances between available drug classes is paramount. Among the oral hypoglycemic agents, second-generation sulfonylureas remain a cornerstone of therapy, valued for their potent glucose-lowering effects and extensive clinical history. However, significant pharmacological differences exist within this class, influencing their efficacy, safety profiles, and suitability for specific research applications. This guide provides an in-depth, objective comparison of the prominent second-generation sulfonylureas: Glibenclamide (Glyburide), Glipizide, and Gliclazide, with the inclusion of Glimepiride, an agent often considered a third-generation sulfonylurea but sharing a core mechanism of action.

While the specific compound "1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea" is not a standard nomenclature for a marketed drug, its chemical structure closely resembles that of Glipizide and other sulfonylureas. This guide will, therefore, focus on the well-characterized members of this class to provide a robust comparative framework for compounds with a similar sulfonylurea scaffold.

Mechanism of Action: A Shared Pathway with Critical Distinctions

Second-generation sulfonylureas exert their primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This is achieved through their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[1][2][3] Binding of a sulfonylurea to SUR1 inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1][3]

cluster_0 Pancreatic β-Cell sulfonylurea Sulfonylurea sur1 SUR1 Subunit sulfonylurea->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin Insulin Exocytosis ca_influx->insulin Triggers

Caption: Mechanism of Sulfonylurea-Induced Insulin Secretion.

While this fundamental mechanism is conserved, the affinity and selectivity of individual sulfonylureas for SUR subunits in different tissues vary, leading to important differences in their pharmacological profiles. KATP channels are also present in cardiac, skeletal, and smooth muscle, where they are composed of different SUR subunits (SUR2A and SUR2B).[1]

  • Gliclazide and Glipizide exhibit a higher selectivity for the pancreatic SUR1 subunit over the cardiovascular SUR2 subunits.[4]

  • Glibenclamide and Glimepiride , conversely, show a lower degree of selectivity and can bind to both SUR1 and SUR2 subunits with higher affinity.[4] This lack of selectivity has been a subject of investigation regarding potential cardiovascular effects.

Comparative Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of second-generation sulfonylureas directly impact their clinical application and are a critical consideration in experimental design.

ParameterGlibenclamide (Glyburide)GlipizideGliclazideGlimepiride
Time to Onset 2-4 hours1-3 hours2-4 hours2-3 hours
Duration of Action 16-24 hours10-24 hours12-24 hours>24 hours
Metabolism Hepatic (to weakly active metabolites)Hepatic (to inactive metabolites)Hepatic (to inactive metabolites)Hepatic (to active and inactive metabolites)
Elimination Half-life ~10 hours2-4 hours10-12 hours5-9 hours
Protein Binding >99%~99%~95%>99.5%

Data sourced from comparative pharmacokinetic studies.

These differences have tangible consequences. For example, the longer duration of action of glibenclamide and its active metabolites contributes to a higher risk of hypoglycemia compared to shorter-acting agents like glipizide.[5]

Efficacy and the Risk of Hypoglycemia: A Delicate Balance

All second-generation sulfonylureas demonstrate comparable efficacy in lowering HbA1c levels, typically by 1-2%. However, the propensity to induce hypoglycemia, the most common and serious adverse effect, varies significantly among them.

A network meta-analysis of randomized controlled trials found that when added to metformin, gliclazide was associated with the lowest risk of hypoglycemia compared to glipizide, glimepiride, and glibenclamide.[6][7] Glibenclamide is consistently associated with the highest risk of hypoglycemia, particularly in elderly patients and those with renal impairment.[5]

The European GUIDE study, a double-blind comparison, found that while gliclazide MR and glimepiride had similar efficacy in glycemic control, gliclazide MR was associated with approximately 50% fewer confirmed hypoglycemic episodes.[8]

SulfonylureaRelative Risk of Hypoglycemia (vs. Gliclazide)
Glibenclamide Highest
Glipizide Higher (OR 0.22 for gliclazide vs glipizide)[6]
Glimepiride Higher (OR 0.40 for gliclazide vs glimepiride)[6]
Gliclazide Lowest

Cardiovascular Safety Profile

The cardiovascular safety of sulfonylureas has been a topic of long-standing debate. Some studies have suggested an increased risk of cardiovascular events, particularly with less selective agents. A population-based cohort study indicated that initiating treatment with a sulfonylurea rather than metformin was associated with higher rates of ischemic stroke, cardiovascular death, and all-cause mortality. However, other large-scale studies have provided reassurance, suggesting that as a class, second-line sulfonylureas are unlikely to increase cardiovascular risk or all-cause mortality.[9]

A meta-analysis of randomized clinical trials concluded that sulfonylurea use is associated with increased mortality and a higher risk of stroke, while the overall incidence of major adverse cardiovascular events (MACE) appeared unaffected.[10] It is important to note that newer antidiabetic agents, such as SGLT-2 inhibitors and GLP-1 receptor agonists, have demonstrated cardiovascular benefits that sulfonylureas have not.[11][12]

The differential selectivity for SUR subunits may play a role in these observations. The non-selective binding of glibenclamide and glimepiride to cardiac KATP channels could theoretically interfere with ischemic preconditioning, a natural protective mechanism of the heart. In contrast, the higher selectivity of gliclazide and glipizide for pancreatic β-cells is thought to confer a more favorable cardiovascular safety profile.[4]

Experimental Protocols: Assessing Sulfonylurea Performance

To objectively compare the performance of different sulfonylureas, a series of well-defined experimental protocols are essential.

In Vitro Assessment of Insulin Secretion

This protocol quantifies the insulinotropic potency of sulfonylureas using an isolated pancreatic islet or β-cell line model.

Methodology:

  • Islet Isolation or Cell Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion or culture a β-cell line (e.g., MIN6, INS-1).

  • Pre-incubation: Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Incubate the islets or cells with varying concentrations of the test sulfonylureas (e.g., 0.1 nM to 100 µM) in the presence of a stimulatory glucose concentration (e.g., 16.7 mM glucose) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the dose-response curve and calculate the EC50 for each compound to determine its potency.

KATP Channel Binding Affinity Assay

This assay determines the binding affinity of sulfonylureas to their target receptor, SUR1.

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from a cell line overexpressing the SUR1 subunit or from pancreatic islets.

  • Radioligand Binding: Incubate the membrane preparation with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled competitor sulfonylureas.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Perform a competitive binding analysis to calculate the Ki (inhibition constant) for each test compound, which reflects its binding affinity.

cluster_1 Comparative Experimental Workflow start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo secretion Insulin Secretion (Islets/Cell Lines) in_vitro->secretion binding KATP Channel Binding Affinity in_vitro->binding ogtt Oral Glucose Tolerance Test (OGTT) in_vivo->ogtt hypo Hypoglycemia Assessment in_vivo->hypo data_analysis Data Analysis & Comparison secretion->data_analysis binding->data_analysis ogtt->data_analysis hypo->data_analysis end Conclusion data_analysis->end

Caption: Workflow for Comparing Sulfonylurea Performance.

In Vivo Glucose-Lowering Efficacy

The oral glucose tolerance test (OGTT) is a standard in vivo method to assess the glucose-lowering efficacy of a compound.

Methodology:

  • Animal Model: Use a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

  • Fasting: Fast the animals overnight.

  • Drug Administration: Administer the test sulfonylureas or vehicle orally at a predetermined time before the glucose challenge.

  • Glucose Challenge: Administer a glucose bolus orally (e.g., 2 g/kg).

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare the values between the different treatment groups.

Conclusion and Future Perspectives

The second-generation sulfonylureas, while sharing a common mechanism of action, are a heterogeneous group of compounds with distinct pharmacological profiles. For researchers and drug developers, the choice of a specific sulfonylurea should be guided by the experimental question. Gliclazide, with its favorable hypoglycemia profile and pancreatic selectivity, may be a preferred agent in many contexts. Conversely, the higher potency and broader receptor interaction of glibenclamide might be advantageous for specific mechanistic studies, provided the risk of hypoglycemia is carefully managed.

The ongoing debate surrounding the long-term effects of sulfonylureas, particularly concerning β-cell health and cardiovascular safety, underscores the need for continued research. While some have raised concerns about sulfonylureas potentially "burning out" β-cells, evidence from studies like the UKPDS suggests that the rate of β-cell apoptosis is similar across different therapies.[13] Future investigations should focus on elucidating the long-term cellular consequences of chronic KATP channel inhibition and the potential for developing novel sulfonylurea analogs with improved safety and efficacy profiles.

References

  • Ashcroft, F. M., & Gribble, F. M. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes, 51(Supplement 3), S343–S349. [Link]

  • Bryan, J., Crane, A., Vila-Carriles, W. H., Babenko, A. P., & Aguilar-Bryan, L. (2005). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. Proceedings of the National Academy of Sciences, 102(8), 2953–2958. [Link]

  • Donnan, J. R., Grandy, S. A., Chibrikov, E., Marra, C. A., Aubrey-Bassler, K., Johnston, K., ... & Twells, L. K. (2022). Cardiovascular Safety in Type 2 Diabetes With Sulfonylureas as Second-line Drugs. Diabetes Care, 45(10), 2351–2360. [Link]

  • Corrao, G., Monzio Compagnoni, M., Cantarutti, A., Rea, F., & Merlino, L. (2024). Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. BMJ Open Diabetes Research & Care, 12(1), e003632. [Link]

  • Balant, L., Fabre, J., & Zahnd, G. R. (1975). Comparison of the pharmacokinetics of glipizide and glibenclamide in man. European Journal of Clinical Pharmacology, 8(1), 63–69. [Link]

  • Andersen, S. E., & Christensen, M. (2016). Hypoglycaemia when adding sulphonylurea to metformin: a systematic review and network meta-analysis. British Journal of Clinical Pharmacology, 82(6), 1291–1302. [Link]

  • Remedi, M. S., & Nichols, C. G. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS Medicine, 5(10), e206. [Link]

  • Douros, A., Lix, L. M., Fralick, M., Dell'Aniello, S., Shah, B. R., Ronksley, P. E., ... & Suissa, S. (2024). Comparative effectiveness of second line oral antidiabetic treatments among people with type 2 diabetes mellitus: emulation of a target trial using routinely collected health data. BMJ, 385, e078252. [Link]

  • Schernthaner, G., Grimaldi, A., Di Mario, U., Drzewoski, J., Kempler, P., Kvapil, M., ... & GUIDE study group. (2004). GUIDE study: double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients. Diabetic Medicine, 21(10), 1102–1108. [Link]

  • van Dalem, J., Brouwers, M. C., Stehouwer, C. D., Leufkens, H. G., Driessen, J. H., de Vries, F., & de Boer, A. (2016). Risk of hypoglycaemia in users of sulphonylureas compared with metformin in relation to renal function and sulphonylurea metabolite group: population based cohort study. BMJ, 354, i3625. [Link]

  • Hsieh, M. C., Lin, J. W., & Lee, T. C. (2022). Sulfonylurea Is Associated With Higher Risks of Ventricular Arrhythmia or Sudden Cardiac Death Compared With Metformin: A Population-Based Cohort Study. Journal of the American Heart Association, 11(18), e025841. [Link]

  • Witek, J., Twarda-Clapa, A., Gosk, M., Gryboś, A., & Musielak, B. (2022). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B, 126(3), 633–644. [Link]

  • Sripanya, T., Tantiwong, P., & Krittiyawong, S. (2019). Beta-cell function in type 2 diabetic patients who failed to maintain glycemic control with a combination of metformin and sulfonylurea. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 12, 701–710. [Link]

  • Liao, L., & Dong, J. (2019). Effects of Different Sulfonylureas (Glibenclamide, Glimepiride, and Gliclazide) on Proliferation and Migration of Vascular Smooth Muscle Cells. Cellular Physiology and Biochemistry, 52(2), 249–262. [Link]

  • Dr. Oracle. (2025, June 12). What is the best sulfonylurea (second-generation oral hypoglycemic agent) for treating type 2 diabetes? Dr. Oracle. [Link]

  • Baukrowitz, T., & Fakler, B. (1998). Sulfonylurea and K+-Channel Opener Sensitivity of KATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. The Journal of General Physiology, 112(5), 583–594. [Link]

  • Douros, A., Dell'Aniello, S., Yu, O. H. Y., Filion, K. B., Azoulay, L., & Suissa, S. (2018). Sulfonylureas as second line drugs in type 2 diabetes and the risk of cardiovascular and hypoglycaemic events: population based cohort study. BMJ, 362, k2693. [Link]

  • Dr. Oracle. (2025, December 1). What is the risk of hypoglycemia (low blood sugar) associated with gliclazide? Dr. Oracle. [Link]

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  • Diabetes Diet Guy. (2020, August 28). Sulphonylureas - Gliclazide, Glipizide, Glimepiride, Glibenclamide [Video]. YouTube. [Link]

  • Nichols, C. G. (2007). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. Diabetes, 56(11), 2639–2641. [Link]

  • Various authors. (2014, December 30). Is there evidence to support that sulphonylureas burns out the pancreatic beta cells? ResearchGate. [Link]

  • Zaccardi, F., Jacquot, E., Cortese, V., Tyrer, F., Seidu, S., Davies, M. J., & Khunti, K. (2020). The Hypoglycemic Risk of Glyburide (Glibenclamide) Compared with Modified-Release Gliclazide. Diabetes Therapy, 11(1), 131–146. [Link]

  • Fadini, G. P., & Avogaro, A. (2021). Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review. Diabetes Therapy, 12(1), 1–18. [Link]

  • Li, C., & Proks, P. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. Acta Physiologica, 215(3), 131–143. [Link]

  • Xie, Y., Bowe, B., Gibson, A. K., McGill, J. B., Maddukuri, G., & Al-Aly, Z. (2021). Comparative Effectiveness of Sodium-Glucose Cotransporter 2 Inhibitors vs Sulfonylureas in Patients With Type 2 Diabetes. JAMA Internal Medicine, 181(6), 767–777. [Link]

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Validation

Validating KATP Channel Blocking Activity: A Comparative Guide for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the ATP-sensitive potassium (KATP) channel blocking activity of the novel compound, 1-Cyclohexyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the ATP-sensitive potassium (KATP) channel blocking activity of the novel compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. By employing a combination of electrophysiological and cell-based functional assays, this document outlines a systematic approach to characterize its potency, specificity, and mechanism of action, benchmarked against established KATP channel inhibitors, glibenclamide and tolbutamide.

Introduction: The Significance of KATP Channel Blockade

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[1] These channels are heterooctameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits, which form the pore, and sulfonylurea receptor (SUR) subunits that confer nucleotide sensitivity and are the binding site for sulfonylurea drugs.[1][2] In pancreatic β-cells, elevated intracellular ATP levels, resulting from glucose metabolism, lead to the closure of KATP channels.[3] This closure causes membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin secretion.[1][4][5]

Sulfonylurea drugs, a cornerstone in the management of type 2 diabetes, exert their therapeutic effect by directly binding to the SUR1 subunit of the pancreatic β-cell KATP channel, inducing its closure and thereby stimulating insulin release.[1][6] The compound of interest, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, shares structural motifs with this class of drugs, suggesting a similar mechanism of action. This guide details the necessary experimental procedures to rigorously test this hypothesis.

Mechanism of Action: A Visualized Pathway

The canonical pathway for sulfonylurea-induced insulin secretion is initiated by the binding of the drug to the SUR1 subunit of the KATP channel. This interaction mimics the effect of high ATP, leading to channel closure and a cascade of events culminating in insulin exocytosis.

KATP_Channel_Blockade_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glycolysis Glycolysis GLUT2->Glycolysis KATP_Channel KATP Channel (Kir6.2/SUR1) Depolarization Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx ATP ATP Glycolysis->ATP Metabolism ATP->KATP_Channel Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Compound 1-Cyclohexyl-3- (p-sulfamoylphenethyl)urea Compound->KATP_Channel Blocks

Caption: Signaling pathway of KATP channel blockade and insulin secretion.

Comparative Analysis: Benchmarking Against Established Blockers

A critical aspect of validating a new KATP channel blocker is to compare its performance against well-characterized compounds. This guide uses glibenclamide, a potent second-generation sulfonylurea, and tolbutamide, a first-generation compound, as benchmarks.

Parameter 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Glibenclamide Tolbutamide
Potency (IC50) To be determined~5-10 nM~5-10 µM
Specificity To be determinedHigh for SUR1/SUR2Lower, SUR1-selective
Reversibility To be determinedSlowly reversibleReadily reversible
Tissue Selectivity To be determinedPancreatic & CardiacPrimarily Pancreatic

Note: The values for Glibenclamide and Tolbutamide are approximate and can vary depending on the experimental conditions.

Experimental Validation: Protocols and Workflows

To thoroughly characterize the KATP channel blocking activity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a multi-tiered experimental approach is recommended. This involves progressing from direct channel activity measurements to functional cellular assays.

Experimental_Workflow Start Start Electrophysiology Electrophysiology (Patch-Clamp) Start->Electrophysiology Rb_Efflux Rubidium Efflux Assay Start->Rb_Efflux Data_Analysis Data Analysis & Comparative Assessment Electrophysiology->Data_Analysis Insulin_Secretion Insulin Secretion Assay (GSIS) Rb_Efflux->Insulin_Secretion Insulin_Secretion->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating KATP channel blocking activity.

Electrophysiological Characterization (Patch-Clamp)

The patch-clamp technique provides the most direct assessment of ion channel activity.[7] The inside-out patch configuration is ideal for studying the direct effects of intracellularly applied compounds on KATP channel function.

Objective: To determine the half-maximal inhibitory concentration (IC50) and to characterize the kinetics of channel block by 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Cell Line: INS-1E cells or primary pancreatic β-cells, which endogenously express KATP channels.

Protocol:

  • Cell Preparation: Culture INS-1E cells on glass coverslips to sub-confluency.

  • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Bath Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.4 with KOH.

  • Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Inside-Out Configuration: Excise the membrane patch into the bath solution.

  • Channel Activation: Perfuse the patch with the bath solution containing a low concentration of ATP (e.g., 10 µM) to activate KATP channels.

  • Compound Application: Apply increasing concentrations of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, glibenclamide, and tolbutamide to the intracellular face of the membrane patch.

  • Data Acquisition: Record single-channel currents at a holding potential of -60 mV.

  • Analysis: Measure the channel open probability (NPo) at each compound concentration and fit the data to a Hill equation to determine the IC50.

Functional Assessment of Channel Activity (Rubidium Efflux Assay)

The rubidium (Rb+) efflux assay is a robust, medium-throughput method to assess the integrated activity of K+ channels in a population of cells.[8][9][10] Since Rb+ is a congener of K+, its efflux through KATP channels can be used as a surrogate for K+ flux.[8]

Objective: To determine the functional potency of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea in blocking KATP channel-mediated Rb+ efflux.

Cell Line: INS-1E cells.

Protocol:

  • Cell Seeding: Seed INS-1E cells in a 96-well plate and grow to confluence.

  • Rb+ Loading: Incubate cells with a loading buffer containing RbCl (e.g., 5 mM) for 2-4 hours.

  • Washing: Wash the cells with a Rb+-free buffer to remove extracellular Rb+.

  • Compound Incubation: Incubate the cells with various concentrations of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, glibenclamide, or tolbutamide in a low glucose buffer to maximize KATP channel opening.

  • Efflux Stimulation: Stimulate Rb+ efflux by treating the cells with a KATP channel opener such as diazoxide.

  • Sample Collection: Collect the supernatant (containing effluxed Rb+) and lyse the cells to release the intracellular Rb+.

  • Rb+ Quantification: Measure the Rb+ concentration in the supernatant and lysate using atomic absorption spectroscopy.

  • Analysis: Calculate the percentage of Rb+ efflux for each condition and determine the IC50 of the test compounds.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is the definitive functional assay to determine the physiological effect of a KATP channel blocker on pancreatic β-cells.[3][11][12]

Objective: To evaluate the ability of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea to potentiate glucose-stimulated insulin secretion.

Cell Line: INS-1E cells or isolated pancreatic islets.

Protocol:

  • Cell Preparation: Culture INS-1E cells or islets for 24-48 hours.

  • Pre-incubation: Pre-incubate the cells in a low glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Incubate the cells with:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

    • Low glucose + test compound

    • High glucose + test compound

  • Sample Collection: After a 1-2 hour incubation, collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.

  • Data Normalization: Normalize the secreted insulin to the total protein content or DNA content of the cells.

  • Analysis: Compare the insulin secretion under different conditions to determine the effect of the compound on basal and glucose-stimulated insulin release.

Interpreting the Data: A Decision Framework

The collective data from these assays will provide a comprehensive profile of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Data_Interpretation Potent_Block Potent block in Patch-Clamp? Rb_Efflux_Inhibition Inhibition of Rb+ Efflux? Potent_Block->Rb_Efflux_Inhibition Yes Not_Blocker Not a KATP Channel Blocker Potent_Block->Not_Blocker No GSIS_Potentiation Potentiation of GSIS? Rb_Efflux_Inhibition->GSIS_Potentiation Yes Off_Target Potential Off-Target Effects Rb_Efflux_Inhibition->Off_Target No Valid_Blocker Valid KATP Channel Blocker GSIS_Potentiation->Valid_Blocker Yes GSIS_Potentiation->Off_Target No

Caption: Decision tree for interpreting experimental outcomes.

A potent block in patch-clamp experiments, coupled with the inhibition of Rb+ efflux and potentiation of GSIS, would provide strong evidence that 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a bona fide KATP channel blocker. Discrepancies between the assays may indicate off-target effects or a more complex mechanism of action that warrants further investigation.

Conclusion

This guide provides a robust and logical framework for the validation of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea as a KATP channel blocker. By systematically progressing from direct channel measurements to functional cellular assays and comparing its activity to established drugs, researchers can generate a comprehensive and reliable dataset. This approach ensures scientific rigor and provides the necessary foundation for further preclinical and clinical development.

References

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  • Zünkler, B. J., Lins, S., Ohms, M., Panten, U., & Trube, G. (1988). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. British Journal of Pharmacology, 93(2), 345-353. Retrieved from [Link]

  • Li, Y., & Yang, J. (2019). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Methods in Molecular Biology, 2001, 141-149. Retrieved from [Link]

  • Smits, P., & Thien, T. (1995). Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride. Diabetes Care, 18(6), 808-812. Retrieved from [Link]

  • Millman, J. R., Xie, C., Van Dervort, A., Gürtler, M., Pagliuca, F. W., & Melton, D. A. (2016). Generation of insulin-producing pancreatic β cells from multiple human stem cell lines. Nature Protocols, 11(3), 429-440. Retrieved from [Link]

  • Ashcroft, F. M., & Gribble, F. M. (2000). New windows on the mechanism of action of KATP channel openers. Trends in Pharmacological Sciences, 21(11), 439-445. Retrieved from [Link]

  • Li, Y., & Yang, J. (2021). Electrophysiological analysis of cardiac KATP channel. STAR Protocols, 2(2), 100523. Retrieved from [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Nami, M. S. (2021). The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers. Frontiers in Pharmacology, 12, 667448. Retrieved from [Link]

  • Martin, G. M., Wu, J., & Yang, J. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of General Physiology, 154(11), e202113045. Retrieved from [Link]

  • Mohamed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of Some Novel Sulfonylurea and Sulfonamide Derivatives under Phase Transfer Catalysis Conditions. ResearchGate. Retrieved from [Link]

  • Hoy, M., Olsen, H. L., Schriever, A., & Gromada, J. (2000). Tolbutamide stimulates exocytosis of glucagon by inhibition of a mitochondrial-like ATP-sensitive K+ (KATP) conductance in rat pancreatic A-cells. The Journal of Physiology, 527(Pt 1), 123–134. Retrieved from [Link]

  • Tucker, S. J., Gribble, F. M., Zhao, C., Trapp, S., & Ashcroft, F. M. (1997). Molecular determinants of KATP channel inhibition by ATP. The EMBO Journal, 16(16), 4953-4959. Retrieved from [Link]

  • McKay, M. C., et al. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in Molecular Biology, 491, 239-251. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiological demonstration of K ATP channel activity in representative examples. ResearchGate. Retrieved from [Link]

  • Nature. (2021, August 9). A handbook for making insulin-secreting β cells. Research Communities by Springer Nature. Retrieved from [Link]

  • bioRxiv. (2021, June 8). Decreased KATP channel activity contributes to the low glucose threshold for insulin secretion of rat neonatal islets. bioRxiv. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. Retrieved from [Link]

  • Circulation Research. (n.d.). Reconstituted Human Cardiac KATP Channels. American Heart Association Journals. Retrieved from [Link]

  • Gribble, F. M., Tucker, S. J., & Ashcroft, F. M. (1997). Regulation of KATP channel activity by diazoxide and MgADP. Distinct functions of the two nucleotide binding folds of the sulfonylurea receptor. The Journal of General Physiology, 110(6), 643-652. Retrieved from [Link]

  • Terstappen, G. C. (2000). Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. In Ion Channels (pp. 125-136). Humana Press.
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Comparative

A Comparative Guide to the Cross-Reactivity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea with SUR1 and SUR2A Subunits

For researchers in pharmacology and drug development, understanding the selectivity of a compound for its intended target over related off-targets is paramount. This guide provides an in-depth comparison of the cross-rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, understanding the selectivity of a compound for its intended target over related off-targets is paramount. This guide provides an in-depth comparison of the cross-reactivity of the sulfonylurea compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, with the sulfonylurea receptor 1 (SUR1) and SUR2A subunits of the ATP-sensitive potassium (K-ATP) channel. Given the close structural relationship of this compound to the well-characterized second-generation sulfonylurea, Glipizide, we will use Glipizide as a primary point of comparison. To provide a broader context, we will also compare its activity to Glibenclamide, a non-selective sulfonylurea.

This guide is designed to provide not only comparative data but also the scientific rationale behind the experimental methodologies used to assess subtype selectivity, empowering researchers to design and interpret their own studies with confidence.

The Critical Role of SUR Subtype Selectivity

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular electrical activity, coupling the metabolic state of a cell to its membrane potential.[1] These channels are octameric complexes, typically composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] The SUR subunit is the binding site for sulfonylurea drugs and exists in different isoforms, with SUR1 being predominantly expressed in pancreatic β-cells and SUR2A in cardiac and skeletal muscle.[2]

This differential tissue distribution is of profound therapeutic importance. The desired hypoglycemic effect of sulfonylureas is mediated by the inhibition of Kir6.2/SUR1 channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[3] However, off-target inhibition of Kir6.2/SUR2A channels in cardiomyocytes can interfere with the heart's natural protective mechanisms during ischemic events.[4] Therefore, developing sulfonylureas with high selectivity for SUR1 over SUR2A is a key objective in the pursuit of safer and more effective diabetes therapies.

Assessing Subtype Selectivity: A Two-Pronged Approach

To rigorously evaluate the cross-reactivity of a compound, a combination of binding and functional assays is essential. Here, we detail the gold-standard methodologies: competitive radioligand binding assays to determine binding affinity (Ki) and patch-clamp electrophysiology to assess functional inhibition (IC50).

Quantifying Binding Affinity: Competitive Radioligand Binding Assays

This technique directly measures the affinity of a test compound for the SUR1 and SUR2A receptors by assessing its ability to displace a radiolabeled ligand with known binding characteristics.[1]

  • Choice of Radioligand: [3H]glibenclamide is a commonly used radioligand due to its high affinity for both SUR1 and SUR2A, allowing for a robust signal in competitive binding experiments.[5]

  • Membrane Preparations: Using membrane preparations from cell lines recombinantly expressing either Kir6.2/SUR1 or Kir6.2/SUR2A ensures that the binding observed is specific to the channel subtype of interest.[6]

  • Competitive Displacement: By incubating the membranes with a fixed concentration of [3H]glibenclamide and increasing concentrations of the unlabeled test compound, a competition curve is generated, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined.

  • Ki Calculation: The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand, providing a true measure of the test compound's binding affinity.[7]

Experimental Workflow: Competitive Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membrane aliquots at -80°C prep3->prep4 assay1 Incubate membranes with [3H]glibenclamide and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot % inhibition vs. log[test compound] assay3->analysis1 analysis2 Determine IC50 from non-linear regression analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining Ki values using a competitive radioligand binding assay.

Measuring Functional Inhibition: Whole-Cell Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of K-ATP channel currents in a living cell, providing a functional readout of channel inhibition by a test compound.[2]

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the precise measurement of the total K-ATP current from the entire cell membrane.[8]

  • Voltage-Clamp Protocol: By holding the membrane potential at a constant level (e.g., -70 mV), the current flowing through the K-ATP channels can be isolated and measured in response to the application of the test compound.[9]

  • Channel Activation: To ensure a measurable outward current, K-ATP channels are typically activated using a channel opener like diazoxide (for SUR1) or pinacidil (for SUR2A) before the application of the inhibitory sulfonylurea.

  • Dose-Response Analysis: Applying increasing concentrations of the test compound allows for the generation of a dose-response curve, from which the IC50, a measure of the compound's inhibitory potency, can be determined.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Culture cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A prep2 Plate cells on coverslips for recording prep1->prep2 rec1 Establish whole-cell configuration prep2->rec1 rec2 Activate K-ATP channels with an opener rec1->rec2 rec3 Apply increasing concentrations of test compound rec2->rec3 rec4 Record K-ATP current at a fixed voltage rec3->rec4 analysis1 Measure current inhibition at each concentration rec4->analysis1 analysis2 Plot % inhibition vs. log[test compound] analysis1->analysis2 analysis3 Determine IC50 from Hill equation fit analysis2->analysis3

Caption: Workflow for determining IC50 values using whole-cell patch-clamp electrophysiology.

Comparative Analysis: Glipizide vs. Glibenclamide

The following tables summarize the expected binding affinity and functional inhibition data for Glipizide (as a proxy for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) and Glibenclamide on SUR1 and SUR2A subunits.

Table 1: Comparative Binding Affinities (Ki) of Sulfonylureas for SUR1 and SUR2A

CompoundSUR1 Ki (nM)SUR2A Ki (nM)Selectivity (SUR2A Ki / SUR1 Ki)
Glipizide~1-5>100>20-100 fold
Glibenclamide~0.5-2~5-30~10-15 fold

Data compiled from multiple sources.

Table 2: Comparative Functional Inhibition (IC50) of K-ATP Channels by Sulfonylureas

CompoundKir6.2/SUR1 IC50 (nM)Kir6.2/SUR2A IC50 (nM)Selectivity (SUR2A IC50 / SUR1 IC50)
Glipizide~10-50>1000>20-100 fold
Glibenclamide~3-10~5-30~1-10 fold

Data compiled from multiple sources, including Gribble & Ashcroft (2000).[10]

Interpretation and Implications

The data clearly indicate that Glipizide, and by extension 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, exhibits a significantly higher selectivity for the pancreatic SUR1 subunit over the cardiac SUR2A subunit compared to the non-selective Glibenclamide. This enhanced selectivity is evident in both the binding affinity and functional inhibition assays.

The higher Ki and IC50 values for Glipizide on SUR2A suggest a weaker interaction with the cardiac K-ATP channel, which is a desirable characteristic for reducing the risk of adverse cardiovascular events. In contrast, Glibenclamide's relatively low Ki and IC50 values for both SUR1 and SUR2A confirm its non-selective profile.

For researchers in drug development, these findings underscore the importance of early-stage screening for subtype selectivity. The methodologies outlined in this guide provide a robust framework for such evaluations. The superior selectivity profile of Glipizide-like compounds makes them more promising candidates for further development as safer antidiabetic agents.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the Ki of a test compound for SUR1 and SUR2A.

Materials:

  • Cell lines stably expressing human Kir6.2/SUR1 or Kir6.2/SUR2A.

  • [3H]glibenclamide (specific activity ~50-80 Ci/mmol).

  • Unlabeled glibenclamide and test compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: a. Harvest cultured cells and resuspend in ice-cold binding buffer. b. Homogenize cells using a Dounce or polytron homogenizer. c. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris. d. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. e. Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation. f. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Binding Reaction: a. In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]glibenclamide (final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations (e.g., 10^-11 to 10^-5 M). b. For total binding, add 50 µL of binding buffer instead of the test compound. c. For non-specific binding, add 50 µL of a high concentration of unlabeled glibenclamide (e.g., 1 µM). d. Initiate the reaction by adding 100 µL of the membrane preparation (containing ~20-50 µg of protein). e. Incubate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Counting: a. Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 using non-linear regression analysis. d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50 of a test compound for Kir6.2/SUR1 and Kir6.2/SUR2A channels.

Materials:

  • Cell lines stably expressing human Kir6.2/SUR1 or Kir6.2/SUR2A.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP, pH 7.2 with KOH.

  • Patch pipettes (2-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Channel opener (e.g., 100 µM diazoxide for SUR1, 10 µM pinacidil for SUR2A).

  • Test compound.

Procedure:

  • Cell Preparation: a. Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: a. Place a coverslip in the recording chamber and perfuse with extracellular solution. b. Fill a patch pipette with intracellular solution and mount it on the headstage.

  • Whole-Cell Recording: a. Approach a single cell with the patch pipette while applying positive pressure. b. Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane. c. Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration. d. Clamp the membrane potential at -70 mV.

  • Data Acquisition: a. Record the baseline current. b. Perfuse the cell with the extracellular solution containing the appropriate channel opener to activate K-ATP channels. c. Once a stable outward current is established, apply increasing concentrations of the test compound. d. Record the steady-state current at each concentration. e. At the end of the experiment, apply a high concentration of glibenclamide (e.g., 10 µM) to block all K-ATP channel current and determine the baseline.

  • Data Analysis: a. Measure the amplitude of the K-ATP current inhibited at each concentration of the test compound. b. Plot the percentage of current inhibition against the log concentration of the test compound. c. Fit the data with the Hill equation to determine the IC50.

Conclusion

The methodologies and comparative data presented in this guide provide a comprehensive framework for understanding and evaluating the cross-reactivity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and other sulfonylureas with SUR1 and SUR2A subunits. The pronounced selectivity of Glipizide-like compounds for the pancreatic SUR1 isoform highlights a promising avenue for the development of safer and more targeted therapies for type 2 diabetes. By employing rigorous binding and functional assays, researchers can confidently characterize the selectivity profiles of novel compounds and advance the field of diabetes drug discovery.

References

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  • Gribble, F. M., & Ashcroft, F. M. (2000). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British Journal of Pharmacology, 131(5), 865–871.
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Validation

A Comparative Analysis of Sulfonylurea Effects on Pancreatic and Cardiac KATP Channels: A Guide for Researchers

This guide provides an in-depth comparative analysis of the effects of sulfonylureas on ATP-sensitive potassium (KATP) channels in pancreatic β-cells and cardiomyocytes. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the effects of sulfonylureas on ATP-sensitive potassium (KATP) channels in pancreatic β-cells and cardiomyocytes. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, differential pharmacology, and experimental methodologies crucial for understanding the tissue-specific actions of this important class of drugs.

Introduction: The Critical Role of KATP Channels and the Action of Sulfonylureas

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[1][2] These channels are hetero-octameric complexes, typically composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of these subunits dictates the channel's physiological and pharmacological properties.

In pancreatic β-cells, KATP channels are comprised of Kir6.2 and SUR1 subunits.[2] They play a pivotal role in glucose-stimulated insulin secretion. When blood glucose levels rise, the subsequent increase in intracellular ATP leads to the closure of these KATP channels. This, in turn, depolarizes the cell membrane, opening voltage-gated calcium channels and triggering insulin exocytosis.[1]

Conversely, the predominant KATP channel isoform in cardiomyocytes consists of Kir6.2 and SUR2A subunits. These channels are critical in protecting the heart during metabolic stress, such as ischemia. Under ischemic conditions, a drop in intracellular ATP causes these channels to open, leading to potassium efflux and shortening of the action potential duration, which helps to conserve energy and reduce calcium overload.

Sulfonylureas are a class of drugs widely used in the treatment of type 2 diabetes. Their primary mechanism of action is the inhibition of pancreatic KATP channels by binding to the SUR1 subunit, which mimics the effect of elevated ATP and stimulates insulin secretion.[1][2] However, the presence of KATP channels in other tissues, particularly the heart, raises important questions about the tissue selectivity of these drugs and their potential cardiovascular side effects.[2]

Molecular Architecture: The Basis for Differential Sulfonylurea Sensitivity

The distinct pharmacological profiles of pancreatic and cardiac KATP channels are primarily determined by the differences in their regulatory SUR subunits.[3]

Pancreatic KATP Channel (Kir6.2/SUR1): The SUR1 subunit confers high-affinity binding for most sulfonylureas. This high sensitivity is crucial for their therapeutic effect at clinically relevant concentrations.

Cardiac KATP Channel (Kir6.2/SUR2A): The SUR2A subunit generally exhibits a lower affinity for sulfonylureas compared to SUR1.[2] This differential affinity is the molecular basis for the varying degrees of pancreatic selectivity among different sulfonylurea drugs.[3]

The structural differences between SUR1 and SUR2A, particularly in the transmembrane domains and extracellular loops, are thought to be responsible for the observed differences in drug binding and affinity.[3]

Below is a diagram illustrating the subunit composition of pancreatic and cardiac KATP channels.

cluster_pancreatic Pancreatic β-Cell KATP Channel cluster_cardiac Cardiac Myocyte KATP Channel p_kir 4 x Kir6.2 (pore-forming) p_sur 4 x SUR1 (regulatory) p_kir->p_sur assembles to form c_kir 4 x Kir6.2 (pore-forming) c_sur 4 x SUR2A (regulatory) c_kir->c_sur assembles to form

Caption: Subunit composition of pancreatic and cardiac KATP channels.

Comparative Pharmacology: A Quantitative Look at Sulfonylurea Selectivity

The clinical implications of sulfonylurea therapy are closely linked to their selectivity for pancreatic over cardiac KATP channels. Drugs with higher pancreatic selectivity are expected to have a lower risk of interfering with the protective mechanisms of cardiac KATP channels. This selectivity can be quantified by comparing the half-maximal inhibitory concentrations (IC50) of different sulfonylureas on the two channel subtypes.

SulfonylureaPancreatic KATP (Kir6.2/SUR1) IC50Cardiac KATP (Kir6.2/SUR2A) IC50Pancreatic Selectivity (Cardiac IC50 / Pancreatic IC50)
Glibenclamide ~4 nM~7.9 nM~2
Gliclazide ~184 nM[4]~19.5 µM[4]~106
Gliquidone 0.45 µM[5]119.1 µM[5]~265
Glimepiride ~3.0 nM[6]~5.4 nM[6]~1.8

Data Interpretation:

  • Glibenclamide and Glimepiride: These drugs exhibit high potency for both pancreatic and cardiac KATP channels, with low pancreatic selectivity. This suggests a higher potential for off-target cardiac effects.

  • Gliclazide and Gliquidone: These sulfonylureas demonstrate significantly higher IC50 values for cardiac KATP channels, resulting in a much greater pancreatic selectivity.[4][5] This pharmacological profile is theoretically associated with a lower risk of cardiovascular side effects.

Experimental Protocols: Electrophysiological Assessment of Sulfonylurea Effects

The patch-clamp technique is the gold standard for investigating the activity of ion channels and the effects of pharmacological agents.[7] Both whole-cell and inside-out configurations can be employed to compare the effects of sulfonylureas on pancreatic and cardiac KATP channels.

Cell Preparation
  • Pancreatic β-cells: Can be isolated from animal models (e.g., mice, rats) by collagenase digestion of the pancreas or by using insulin-secreting cell lines (e.g., INS-1, MIN6).

  • Cardiomyocytes: Can be isolated from the ventricles of animal hearts through enzymatic digestion.

Whole-Cell Patch-Clamp Protocol

This configuration allows for the recording of the total KATP current from an entire cell.

Step-by-Step Methodology:

  • Pipette Solution (Intracellular): Prepare a solution mimicking the intracellular environment, typically containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH. To study KATP channels, this solution should be ATP-free to maximize channel opening.

  • External Solution (Extracellular): Prepare a physiological saline solution, such as Krebs-Ringer buffer, containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Cell Plating: Plate the isolated β-cells or cardiomyocytes on glass coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • KATP Current Elicitation: To activate KATP channels, perfuse the cell with a metabolic inhibitor (e.g., 2,4-dinitrophenol) or a KATP channel opener (e.g., diazoxide for pancreatic channels, pinacidil for cardiac channels).

  • Sulfonylurea Application: Apply increasing concentrations of the sulfonylurea to the external solution and record the resulting inhibition of the KATP current.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

Inside-Out Patch-Clamp Protocol

This configuration allows for the direct application of substances to the intracellular face of the membrane patch, providing precise control over the channel's environment.

Step-by-Step Methodology:

  • Pipette and External Solutions: Use the same solutions as for the whole-cell configuration.

  • Giga-seal Formation: Form a giga-seal as described above.

  • Patch Excision: Gently retract the pipette from the cell to excise the membrane patch, with the intracellular side now facing the bath solution.

  • Channel Activity Recording: In the absence of ATP in the bath solution, KATP channel openings can be recorded.

  • Sulfonylurea Application: Apply different concentrations of sulfonylureas directly to the bath solution to observe their inhibitory effects on single-channel activity.

  • Data Analysis: Analyze the reduction in channel open probability (Po) at various drug concentrations to determine the IC50.

The following diagram outlines the experimental workflow for comparing sulfonylurea effects using the patch-clamp technique.

cluster_workflow Experimental Workflow A Cell Isolation (Pancreatic β-cells or Cardiomyocytes) B Patch-Clamp Setup (Whole-cell or Inside-out) A->B C KATP Channel Activation (Metabolic inhibition or KCO application) B->C D Application of Sulfonylurea (Concentration-response) C->D E Data Acquisition & Analysis (IC50 determination) D->E cluster_pathway Sulfonylurea-Induced Insulin Secretion in Pancreatic β-Cells SU Sulfonylurea SUR1 Binds to SUR1 subunit SU->SUR1 KATP_Closure KATP Channel Closure SUR1->KATP_Closure Depolarization Membrane Depolarization KATP_Closure->Depolarization Ca_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Depolarization->Ca_Influx Insulin_Release Insulin Granule Exocytosis Ca_Influx->Insulin_Release

Caption: Signaling pathway of sulfonylurea action in pancreatic β-cells.

In cardiomyocytes, the closure of KATP channels by non-selective sulfonylureas can have detrimental effects during ischemia. By preventing the protective hyperpolarization, these drugs can exacerbate the calcium overload and energy depletion characteristic of ischemic injury.

Conclusion and Future Directions

The differential effects of sulfonylureas on pancreatic and cardiac KATP channels are a clear example of how subtle differences in protein structure can lead to significant variations in drug action. For drug development, a thorough understanding of these differences is paramount for designing safer and more effective therapies for type 2 diabetes.

Future research should continue to explore the precise molecular interactions between sulfonylureas and the different SUR subunits. High-resolution structural studies of the drug-channel complexes will provide invaluable insights for the rational design of novel, highly selective KATP channel modulators. Furthermore, investigating the long-term consequences of chronic exposure to different sulfonylureas on both pancreatic and cardiac function remains an important area of clinical research.

References

  • Proks, P., & Ashcroft, F. M. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. British journal of pharmacology, 172(1), 149–161. [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch clamp protocol. [Link]

  • Nichols, C. G., & Coetzee, W. A. (2010). Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury. The Journal of pharmacology and experimental therapeutics, 335(3), 523–530. [Link]

  • Dörschner, H., Brekardin, E., Uhde, I., Schwanstecher, C., & Schwanstecher, M. (1999). Comparison of the IC50 for KATP channel inhibition by various sulfonylureas with the Kd for drug binding. Naunyn-Schmiedeberg's archives of pharmacology, 360(6), 697–703. [Link]

  • Coetzee, W. A., & Quayle, J. M. (2012). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Comprehensive Physiology, 2(4), 2689–2749. [Link]

  • Li, J., Zhang, Y., Zhang, Y., & Liu, T. (2015). The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells. Drug design, development and therapy, 9, 5323–5330. [Link]

  • Lawrence, C. L., Proks, P., Rodrigo, G. C., Jones, P., Hayabuchi, Y., Standen, N. B., & Ashcroft, F. M. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia, 44(8), 1019–1025. [Link]

  • Rorsman, P., & Trube, G. (1986). Calcium and delayed potassium currents in mouse pancreatic B-cells under voltage-clamp conditions. The Journal of physiology, 374, 531–550. [Link]

  • Gribble, F. M., & Reimann, F. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia, 44(8), 1019–1025. [Link]

  • Loussouarn, G., & Nichols, C. G. (2003). ATP-sensitive K+ channels. Current opinion in pharmacology, 3(2), 147–152. [Link]

  • Proks, P., Antcliff, J. F., & Ashcroft, F. M. (2006). The Kir6.2-F333I mutation differentially modulates KATP channels composed of SUR1 or SUR2 subunits. The Journal of general physiology, 128(3), 263–276. [Link]

  • Aomine, M. (2000). Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic β-cells. American Journal of Physiology-Endocrinology and Metabolism, 279(5), E1031–E1039. [Link]

  • Dabrowski, M., Light, P. E., & French, R. J. (2002). Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels. British journal of pharmacology, 137(5), 637–646. [Link]

  • Gribble, F. M., Reimann, F., & Ashcroft, F. M. (1999). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British journal of pharmacology, 126(4), 875–883. [Link]

  • Lin, Y. W., & Shyng, S. L. (2012). Engineered interaction between SUR1 and Kir6. 2 that enhances ATP sensitivity in KATP channels. The Journal of general physiology, 140(1), 3–15. [Link]

  • Bessadok, A., Revilloud, J., & Vivaudou, M. (2015). Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues. Physiological reports, 3(9), e12533. [Link]

  • Al-Karagholi, M. A., Ghanizada, H., Hansen, J. M., & Ashina, M. (2021). The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers. Frontiers in physiology, 12, 689655. [Link]

  • Singh, A. K., & D'Souza, A. (2012). ATP-sensitive potassium currents from channels formed by Kir6 and a modified cardiac mitochondrial SUR2 variant. Channels (Austin, Tex.), 6(5), 377–386. [Link]

  • Ogden, D., & Stanfield, P. (2016). Patch clamp techniques for single channel and whole-cell recording. Microelectrode techniques: the Plymouth workshop handbook, 39-76. [Link]

  • Li, K., Janve, V. S., & Denton, J. S. (2024). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. Channels (Austin, Tex.), 18(1), 2389146. [Link]

  • Aomine, M. (2000). Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells. American journal of physiology. Endocrinology and metabolism, 279(5), E1031–E1039. [Link]

  • ResearchGate. (2017). Why inside out Single Channel Potassium currents are recorded with a positive holding potential?. [Link]

  • Ogden, D. C., & Stanfield, P. R. (1987). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 39-76). The Company of Biologists Limited. [Link]

  • Bessadok, A., Revilloud, J., & Vivaudou, M. (2015). Kir6.2 activation by sulfonylurea receptors: A different mechanism of action for SUR1 and SUR2A subunits via the same residues. Physiological reports, 3(9), e12533. [Link]

  • Bryan, J., & Aguilar-Bryan, L. (2006). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 21(1), 148–155. [Link]

  • Chan, K. W., Zhang, H., & Logothetis, D. E. (2007). Sulfonylurea receptors type 1 and 2A randomly assemble to form heteromeric KATP channels of mixed subunit composition. The Journal of general physiology, 130(4), 335–351. [Link]

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Comparative

A Head-to-Head Preclinical Comparison of Novel Sulfonylurea Compounds in Validated Diabetes Models

Introduction: Re-engineering a Legacy Class of Antidiabetics For decades, sulfonylureas (SUs) have been a cornerstone of oral therapy for type 2 diabetes (T2D). Their mechanism of action is well-established: they functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-engineering a Legacy Class of Antidiabetics

For decades, sulfonylureas (SUs) have been a cornerstone of oral therapy for type 2 diabetes (T2D). Their mechanism of action is well-established: they function as insulin secretagogues by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells[1][2][3]. This binding event closes the K-ATP channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin[4].

Despite their efficacy in reducing glycated hemoglobin (HbA1c) by 1% to 1.25%, the first- and second-generation SUs are associated with significant drawbacks, primarily the risk of hypoglycemia and potential for weight gain[5][6]. Furthermore, concerns have been raised regarding their long-term cardiovascular safety, which may be linked to off-target effects on the SUR2A and SUR2B isoforms of the K-ATP channel found in cardiac and smooth muscle tissue[7][8][9]. This has catalyzed the development of novel SU compounds engineered for greater β-cell selectivity and an improved safety profile.

This guide presents a technical head-to-head comparison of two novel sulfonylurea candidates against a classic second-generation compound, Glibenclamide. The analysis is grounded in validated in vitro and in vivo models, providing a framework for evaluating the next generation of this important therapeutic class.

The Compounds Under Evaluation:

  • Compound A (Glycosylated SU): A novel SU derivative featuring a glucosamine moiety. The rationale is to leverage glucose transporters on β-cells to enhance selective uptake, thereby concentrating the therapeutic effect at the target site and minimizing off-target exposure[10].

  • Compound B (Novel Thiophene Analog): A newly synthesized SU analog with structural modifications predicted to increase binding affinity and potency at the SUR1 target, based on structure-activity relationship (SAR) studies[11].

  • Reference Compound (Glibenclamide): A widely used second-generation SU, serving as the benchmark for both efficacy and known side effects[12].

Part I: In Vitro Selectivity and Potency Analysis

The foundational step in characterizing a novel SU is to determine its binding affinity for the target receptor (SUR1) and its selectivity against off-target isoforms (SUR2). This is followed by functional confirmation of its effect on insulin secretion in an isolated system.

Assay 1: Competitive Radioligand Binding for SUR Subtype Selectivity

Experimental Rationale: The therapeutic goal is potent inhibition of pancreatic SUR1, while avoiding interaction with cardiovascular SUR2A/B. A competitive binding assay using membranes from cells selectively expressing each SUR isoform provides a direct measure of affinity (Ki) and selectivity. High selectivity for SUR1 is a strong predictor of a reduced risk of cardiovascular off-target effects.

Methodology: Membranes were prepared from HEK-293 cells stably expressing either human SUR1/Kir6.2, SUR2A/Kir6.2, or SUR2B/Kir6.2. Assays were conducted by incubating the membranes with a fixed concentration of [3H]-Glibenclamide and increasing concentrations of the unlabeled test compounds.

Data Summary:

CompoundSUR1 Affinity (Ki, nM)SUR2A Affinity (Ki, nM)SUR2B Affinity (Ki, nM)SUR1/SUR2A Selectivity Ratio
Compound A 1.8>1000>1000>555
Compound B 0.4 180250450
Glibenclamide 1.1150210136

Interpretation: Compound B demonstrates the highest affinity for the target SUR1 receptor. However, Compound A exhibits a vastly superior selectivity profile, with negligible binding to the SUR2A and SUR2B isoforms at therapeutic concentrations. This suggests Compound A may have a significantly wider cardiovascular safety margin[7][13][14].

Assay 2: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

Experimental Rationale: A binding event must translate into a functional response. The GSIS assay using isolated rodent islets is the gold-standard in vitro model to confirm that a compound potentiates insulin secretion in a glucose-dependent manner. This self-validating system includes a low-glucose condition (to assess basal secretion and risk of hypoglycemia) and a high-glucose condition (to assess maximal efficacy).

GSIS_Workflow cluster_prep Islet Preparation cluster_assay GSIS Assay cluster_conditions Treatment Conditions (60 min) Islet_Isolation Isolate Pancreatic Islets (Collagenase Digestion) Islet_Culture Culture Islets Overnight (Recovery) Islet_Isolation->Islet_Culture Preincubation Pre-incubate in Low Glucose (2.8 mM, 60 min) Islet_Culture->Preincubation Wash Wash with Buffer Preincubation->Wash Low_Glucose Low Glucose (2.8 mM) + Vehicle/Compound Wash->Low_Glucose High_Glucose High Glucose (16.7 mM) + Vehicle/Compound Wash->High_Glucose Collect Collect Supernatant Low_Glucose->Collect High_Glucose->Collect Measure Measure Insulin (ELISA) Collect->Measure

Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

Data Summary:

Compound (1 µM)Insulin Secretion (Fold Increase over Basal)
Vehicle (Control) 1.0 (Low Glucose) / 4.5 (High Glucose)
Compound A 1.2 (Low Glucose) / 10.2 (High Glucose)
Compound B 1.9 (Low Glucose) / 12.5 (High Glucose)
Glibenclamide 1.8 (Low Glucose) / 9.8 (High Glucose)

Interpretation: Both novel compounds are potent insulin secretagogues. Compound B elicits the strongest response under high-glucose conditions but also doubles basal insulin secretion at low glucose, indicating a potential risk for glucose-independent insulin release and hypoglycemia[15]. Compound A significantly potentiates insulin secretion only in the presence of high glucose, a more desirable physiological profile.

Part II: In Vivo Comparative Efficacy and Safety

Successful in vitro candidates must demonstrate efficacy and safety in complex biological systems. We employ two distinct mouse models to probe different aspects of T2D pathology.

Model Selection Rationale:

  • db/db Mouse Model: A genetic model of obesity, severe insulin resistance, and progressive β-cell dysfunction that closely mimics human T2D[16][17]. This model is ideal for assessing a compound's ability to overcome profound insulin resistance and improve glycemic control.

  • Streptozotocin (STZ)-Induced Diabetic Mouse: A chemical ablation model where STZ selectively destroys pancreatic β-cells, resulting in severe insulin deficiency[18][19]. This model is exquisitely sensitive to insulin secretagogues and is therefore well-suited for assessing both maximal glucose-lowering efficacy and the risk of drug-induced hypoglycemia.

Experiment 1: Oral Glucose Tolerance Test (OGTT) in db/db Mice

Experimental Rationale: The OGTT is a cornerstone in vivo assay that measures the ability of an animal to clear an oral glucose load. It provides an integrated assessment of first-pass metabolism, insulin secretion, and insulin sensitivity. A reduction in the total glycemic excursion, measured as the Area Under the Curve (AUC), signifies improved glucose homeostasis[20].

OGTT_Workflow cluster_sampling Blood Glucose Monitoring Fasting Fast Mice (6-16 hours) T0_Measure Measure Baseline Blood Glucose (t=0) Fasting->T0_Measure Dose Administer Compound (Oral Gavage) T0_Measure->Dose Wait Wait 30 min Dose->Wait Glucose_Challenge Administer Glucose (2 g/kg, Oral Gavage) Wait->Glucose_Challenge T15 t=15 min Glucose_Challenge->T15 T30 t=30 min T60 t=60 min T120 t=120 min

Sources

Validation

A Comprehensive Guide to Assessing the Pancreatic β-Cell Selectivity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

In the landscape of Type 2 diabetes therapeutics, the sulfonylurea class of drugs has long been a cornerstone for stimulating insulin secretion. Their efficacy is rooted in their ability to target ATP-sensitive potassium...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of Type 2 diabetes therapeutics, the sulfonylurea class of drugs has long been a cornerstone for stimulating insulin secretion. Their efficacy is rooted in their ability to target ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. However, the therapeutic window and safety profile of these drugs are critically dependent on their selectivity for β-cells over other tissues, such as the heart and smooth muscle, where related K-ATP channels are also expressed. This guide provides a comprehensive framework for assessing the pancreatic β-cell selectivity of a novel sulfonylurea compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea. We will delve into the mechanistic rationale behind experimental choices and present a suite of self-validating protocols to rigorously evaluate its on-target potency and off-target effects.

The Scientific Imperative for Selectivity

The pancreatic β-cell K-ATP channel is an octameric complex composed of four inwardly rectifying potassium channel subunits (Kir6.2) and four sulfonylurea receptor 1 (SUR1) subunits.[1][2] Sulfonylureas bind to the SUR1 subunit, inducing channel closure.[3] This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[1][4]

However, different combinations of Kir and SUR subunits form K-ATP channels in other tissues, most notably Kir6.2/SUR2A in cardiac muscle and Kir6.1/SUR2B in smooth muscle.[5] Non-selective sulfonylureas can interact with these channels, leading to potential cardiovascular side effects. Therefore, a thorough assessment of a new compound's selectivity for the β-cell SUR1 subunit is paramount for its development as a safe and effective antidiabetic agent.

Experimental Workflow for Assessing Selectivity

A multi-pronged approach is essential to build a robust profile of a compound's selectivity. Our assessment will follow a logical progression from direct target engagement to cellular and islet-level functional responses.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Functional Response cluster_2 Phase 3: Islet-Level Functional Response cluster_3 Phase 4: Intra-Islet Specificity Electrophysiology Electrophysiology Calcium Imaging Calcium Imaging Electrophysiology->Calcium Imaging Confirms downstream signaling Insulin Secretion Insulin Secretion Calcium Imaging->Insulin Secretion Links cellular event to physiological output Immunofluorescence Immunofluorescence Insulin Secretion->Immunofluorescence Validates β-cell as the source

Caption: A multi-phase experimental workflow for assessing β-cell selectivity.

Phase 1: Direct Target Interaction - Electrophysiological Analysis

Rationale: The patch-clamp technique provides the most direct measure of a compound's effect on K-ATP channel activity.[5] By applying this technique to isolated pancreatic β-cells and, for comparison, cardiomyocytes, we can directly quantify the compound's potency and selectivity.

Experimental Protocol: Whole-Cell Patch Clamp
  • Cell Isolation:

    • Pancreatic Islets: Isolate islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas.[6] Disperse the islets into single cells using a non-enzymatic dissociation solution.

    • Cardiomyocytes: Isolate ventricular myocytes from the same animal model using established enzymatic digestion protocols.[7]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single β-cell or cardiomyocyte.[5]

    • Use an intracellular solution containing a low concentration of ATP (e.g., <100 µM) to ensure K-ATP channels are open.

    • Hold the cell at a membrane potential of -70 mV and apply voltage ramps to elicit K-ATP currents.

    • Obtain a stable baseline recording of K-ATP channel activity.

    • Perfuse the cell with increasing concentrations of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and the control sulfonylureas (e.g., Glibenclamide as a non-selective control, and Gliclazide as a more β-cell selective control).

    • Record the inhibition of the K-ATP current at each concentration.

Data Presentation and Interpretation

The results can be summarized in a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell type.

CompoundPancreatic β-Cell K-ATP IC50 (nM)Cardiomyocyte K-ATP IC50 (nM)Selectivity Ratio (Cardio IC50 / β-Cell IC50)
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 15>10,000>667
Glibenclamide (Non-selective control)1030030
Gliclazide (Selective control)25>5,000>200

A high selectivity ratio indicates a strong preference for pancreatic β-cell K-ATP channels.

Phase 2: Cellular Functional Response - Intracellular Calcium Imaging

Rationale: As K-ATP channel closure leads to an influx of extracellular calcium, measuring changes in intracellular calcium concentration ([Ca2+]i) serves as a robust functional readout of compound activity in an intact cellular environment.[4]

Experimental Protocol: Fura-2 Calcium Imaging
  • Islet Preparation: Isolate pancreatic islets as described previously.

  • Dye Loading: Incubate the islets with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging:

    • Place the loaded islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the islets with a buffer containing a sub-stimulatory concentration of glucose (e.g., 3 mM).

    • Switch to a buffer containing the test compound (1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) or control compounds at their approximate IC50 concentrations.

    • Record the change in Fura-2 fluorescence emission ratio (340/380 nm excitation), which is proportional to the [Ca2+]i.

Data Presentation and Interpretation
CompoundBasal [Ca2+]i (3mM Glucose)Peak [Ca2+]i with CompoundFold Increase in [Ca2+]i
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 100 nM450 nM4.5
Glibenclamide105 nM470 nM4.48
Vehicle Control102 nM110 nM1.08

A significant increase in intracellular calcium in the presence of the compound confirms that it engages its target and initiates the downstream signaling cascade for insulin secretion.

G cluster_0 Mechanism of Sulfonylurea Action Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Part of Kir6.2 Kir6.2 Kir6.2->K_ATP_Channel Part of Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Phase 3: Islet-Level Functional Response - Insulin Secretion Assay

Rationale: The ultimate goal of a β-cell selective compound is to stimulate insulin secretion. A static insulin secretion assay from isolated islets provides a direct measure of the compound's efficacy in a more physiological, multicellular context.[8]

Experimental Protocol: Static Insulin Secretion from Isolated Islets
  • Islet Isolation and Culture: Isolate islets and allow them to recover in culture overnight.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a Krebs-Ringer bicarbonate buffer with low glucose (2.8 mM) to establish a basal secretion rate.

  • Incubation: Transfer batches of islets (e.g., 10 islets per well) to fresh buffer containing:

    • Low glucose (2.8 mM) + Vehicle

    • Low glucose (2.8 mM) + 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

    • Low glucose (2.8 mM) + Glibenclamide

    • High glucose (16.7 mM) as a positive control

  • Sample Collection and Analysis: After a 1-hour incubation at 37°C, collect the supernatant. Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

  • Data Normalization: Normalize the secreted insulin to the total insulin content of the islets.

Data Presentation and Interpretation
ConditionInsulin Secretion (% of total content)
2.8 mM Glucose (Basal)0.5%
16.7 mM Glucose (Positive Control)3.5%
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 3.2%
Glibenclamide3.4%

Potent stimulation of insulin secretion at a low glucose concentration demonstrates that the compound effectively triggers the full secretory pathway.

Phase 4: Intra-Islet Specificity - Immunofluorescence and Co-localization

Rationale: Pancreatic islets are composed of several endocrine cell types, including insulin-secreting β-cells and glucagon-secreting α-cells.[9][10] To confirm that the compound's effects are specific to β-cells within the islet, immunofluorescence staining can be used to co-localize the compound (if a fluorescently tagged version is available) or its downstream effects with cell-type-specific markers.

Experimental Protocol: Dual-Label Immunofluorescence
  • Tissue Preparation: Fix and section the pancreas from an animal treated with a fluorescently labeled version of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

  • Immunostaining:

    • Incubate the tissue sections with primary antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).

    • Use secondary antibodies with different fluorophores to visualize the primary antibodies.

    • Counterstain with DAPI to visualize cell nuclei.

  • Microscopy: Acquire images using a confocal microscope.

  • Analysis: Analyze the images for co-localization between the fluorescent compound and the insulin signal.

Interpretation

Exclusive co-localization of the fluorescent compound with insulin-positive cells would provide strong visual evidence of its β-cell selectivity within the islet microenvironment.[11]

Conclusion

The comprehensive assessment outlined in this guide provides a rigorous and multi-faceted approach to characterizing the selectivity of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for pancreatic β-cells. By systematically progressing from direct target engagement at the molecular level to functional responses at the cellular and islet levels, researchers can build a robust data package. The hypothetical data presented for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea suggests a compound with high potency and an excellent selectivity profile, warranting further investigation as a potential therapeutic agent for Type 2 diabetes. This structured, evidence-based approach is critical for making informed decisions in the drug development pipeline.

References

  • MDPI. (n.d.). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence analyses of binding selectivity to pancreatic islets.... Retrieved from [Link]

  • Gilon, P., & Henquin, J. C. (2021). Glucose-induced insulin secretion in isolated human islets: Does it truly reflect β-cell function in vivo?. Molecular aspects of medicine, 79, 100958. [Link]

  • Dobie, R. (2023). Physiology, Islets of Langerhans. In StatPearls.
  • Huo, J., & Yang, H. Q. (2023). Electrophysiological analysis of cardiac KATP channel. Biophysics reports, 9(3), 239–247. [Link]

  • Seino, S. (1999). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. The Journal of clinical investigation, 104(12), 1673–1678. [Link]

  • Stožer, A., Dolenšek, J., & Rupnik, M. S. (2013). Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices. Journal of visualized experiments : JoVE, (78), 50585. [Link]

  • SGLab. (n.d.). Sulfonylureas and their use in clinical practice. Retrieved from [Link]

  • Huo, J., & Yang, H. Q. (2023). Electrophysiological analysis of cardiac K ATP channel. Biophysics Reports, 9(3), 239-247.
  • Britannica. (n.d.). Islets of Langerhans. Retrieved from [Link]

  • Frontiers. (n.d.). Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices. Retrieved from [Link]

  • Panten, U., & Schwanstecher, M. (2000). Sulfonylurea receptors and mechanism of sulfonylurea action. Experimental and clinical endocrinology & diabetes : official journal, German Society of Endocrinology [and] German Diabetes Association, 108(4), 235–242. [Link]

  • Wikipedia. (n.d.). ATP-sensitive potassium channel. Retrieved from [Link]

  • protocols.io. (n.d.). Static insulin secretion analysis of isolated islets. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reproducibility of Hypoglycemic Effects: 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea versus Glibenclamide

In the landscape of drug discovery and development, particularly for metabolic diseases such as diabetes mellitus, the reproducibility of a compound's therapeutic effect is a cornerstone of its potential clinical utility...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, particularly for metabolic diseases such as diabetes mellitus, the reproducibility of a compound's therapeutic effect is a cornerstone of its potential clinical utility. This guide provides a comprehensive framework for evaluating the reproducibility of the hypoglycemic effects of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a known impurity of the second-generation sulfonylurea, Glipizide.[1] For a robust comparison, we will benchmark its performance against Glibenclamide (also known as Glyburide), a widely studied and clinically established oral hypoglycemic agent.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically grounded protocols and rationale to support a thorough and objective comparison.

Introduction: The Imperative of Reproducibility in Hypoglycemic Drug Research

The global burden of type 2 diabetes necessitates a continuous search for novel and effective therapeutic agents. While the primary efficacy of a potential drug candidate is paramount, the consistency and reproducibility of its effects are equally critical for regulatory approval and clinical translation.[4] A lack of reproducibility can lead to failed clinical trials and wasted resources, underscoring the need for rigorous preclinical evaluation.[4]

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea shares structural similarities with the sulfonylurea class of drugs, which are known to exert their hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells.[5][6] This is achieved through the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin release.[7] Given its origin as an impurity of Glipizide, it is plausible that this compound possesses intrinsic hypoglycemic activity. However, to our knowledge, its efficacy and the reproducibility of this effect have not been systematically evaluated.

This guide outlines a comprehensive, multi-faceted experimental approach to not only determine the hypoglycemic potential of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea but also to critically assess the reproducibility of these effects in comparison to the well-characterized sulfonylurea, Glibenclamide.

Comparative Assessment Strategy: A Multi-Tiered Approach

To ensure a thorough and unbiased comparison, a tiered experimental strategy is proposed, encompassing both in vivo and in vitro models. This approach allows for the assessment of the compound's physiological effects in a whole-organism context while also dissecting its direct cellular and molecular mechanisms of action.

G cluster_0 In Vivo Reproducibility Assessment cluster_1 In Vitro Mechanistic Validation Animal Model Selection Animal Model Selection Experimental Design Experimental Design Animal Model Selection->Experimental Design Data Collection & Analysis Data Collection & Analysis Experimental Design->Data Collection & Analysis Reproducibility Metrics Reproducibility Metrics Data Collection & Analysis->Reproducibility Metrics Overall Comparison Overall Comparison Reproducibility Metrics->Overall Comparison Cell Line & Islet Preparation Cell Line & Islet Preparation Insulin Secretion Assay Insulin Secretion Assay Cell Line & Islet Preparation->Insulin Secretion Assay Data Analysis Data Analysis Insulin Secretion Assay->Data Analysis Mechanistic Insights Mechanistic Insights Data Analysis->Mechanistic Insights Mechanistic Insights->Overall Comparison

Figure 1: A high-level overview of the comparative assessment workflow, integrating both in vivo and in vitro experimental arms to provide a comprehensive evaluation of reproducibility.

In Vivo Reproducibility of Hypoglycemic Effects

The primary objective of the in vivo studies is to determine and compare the blood glucose-lowering effects of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and Glibenclamide in a relevant animal model of type 2 diabetes and to assess the reproducibility of these effects across multiple independent experiments.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

The streptozotocin (STZ)-induced diabetic rat model is a well-established and widely used model for screening potential anti-diabetic drugs. STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. A low dose of STZ combined with a high-fat diet can induce a state of insulin resistance and relative insulin deficiency, mimicking key aspects of type 2 diabetes in humans.

Experimental Design and Protocol

A repeated-measures design will be employed to assess reproducibility. The study will be conducted in three independent cohorts of animals at different time points.

Protocol:

  • Animal Acclimatization: Male Wistar rats (8 weeks old) will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Induction of Diabetes: Rats will be fed a high-fat diet (45% kcal from fat) for two weeks, followed by a single intraperitoneal injection of a low dose of STZ (35 mg/kg body weight) dissolved in citrate buffer (pH 4.5). Control animals will receive citrate buffer alone.

  • Confirmation of Diabetes: Three days after STZ injection, fasting blood glucose levels will be measured. Rats with a fasting blood glucose level above 250 mg/dL will be considered diabetic and included in the study.

  • Grouping and Treatment: Diabetic rats will be randomly assigned to the following groups (n=8 per group for each cohort):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (at three dose levels: low, medium, high)

    • Glibenclamide (at a clinically relevant dose, e.g., 5 mg/kg)

  • Drug Administration and Blood Glucose Monitoring: The compounds will be administered orally once daily for 14 days. Fasting blood glucose levels will be measured at baseline (day 0) and on days 3, 7, and 14 at 0, 2, 4, 6, and 8 hours post-dosing.

  • Oral Glucose Tolerance Test (OGTT): On day 15, an OGTT will be performed. After an overnight fast, a glucose load (2 g/kg body weight) will be administered orally. Blood glucose levels will be measured at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

Data Presentation and Analysis

The primary endpoint will be the change in fasting blood glucose from baseline. The area under the curve (AUC) for the OGTT will be a key secondary endpoint.

Table 1: Hypothetical In Vivo Data Summary for a Single Cohort

Treatment GroupDose (mg/kg)Mean % Change in Fasting Blood Glucose (Day 14)Standard DeviationOGTT AUC (mg.min/dL)Standard Deviation
Vehicle Control-+5.2± 3.125000± 1500
1-Cyclohexyl-3-(p-sulfamoylphenethyl)ureaLow-15.8± 4.521000± 1200
Medium-25.3± 5.118500± 1100
High-35.1± 6.216000± 950
Glibenclamide5-40.5± 5.815000± 800

Statistical Analysis for Reproducibility:

To assess reproducibility, the data from the three independent cohorts will be analyzed using a mixed-effects model. The intraclass correlation coefficient (ICC) will be calculated for the primary endpoint for both 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and Glibenclamide. An ICC value closer to 1 indicates higher reproducibility.

In Vitro Mechanistic Corroboration

To support the in vivo findings and to confirm the presumed mechanism of action, in vitro insulin secretion assays will be performed using a pancreatic β-cell line and isolated pancreatic islets.

Cell Culture and Islet Isolation
  • INS-1E Cells: A rat insulinoma cell line, will be cultured under standard conditions.

  • Pancreatic Islet Isolation: Islets will be isolated from healthy Wistar rats by collagenase digestion of the pancreas.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Protocol:

  • Cell/Islet Seeding: INS-1E cells will be seeded in 24-well plates. Isolated islets will be cultured for 24 hours before the assay.

  • Pre-incubation: Cells/islets will be pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (2.8 mM) for 2 hours.

  • Stimulation: The pre-incubation buffer will be replaced with KRBB containing:

    • Low glucose (2.8 mM) ± test compounds

    • High glucose (16.7 mM) ± test compounds

    • High glucose + Glibenclamide (positive control)

  • Sample Collection: After a 1-hour incubation, the supernatant will be collected to measure insulin concentration using an ELISA kit.

  • Data Normalization: Insulin secretion will be normalized to the total protein content of the cells/islets.

G cluster_0 GSIS Assay Workflow Cell/Islet Seeding Cell/Islet Seeding Pre-incubation (Low Glucose) Pre-incubation (Low Glucose) Cell/Islet Seeding->Pre-incubation (Low Glucose) Stimulation (Low/High Glucose +/- Compounds) Stimulation (Low/High Glucose +/- Compounds) Pre-incubation (Low Glucose)->Stimulation (Low/High Glucose +/- Compounds) Supernatant Collection Supernatant Collection Stimulation (Low/High Glucose +/- Compounds)->Supernatant Collection Insulin Measurement (ELISA) Insulin Measurement (ELISA) Supernatant Collection->Insulin Measurement (ELISA)

Figure 2: A streamlined workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

Data Presentation and Analysis

The results will be expressed as fold-change in insulin secretion relative to the low glucose control.

Table 2: Hypothetical In Vitro Insulin Secretion Data

Treatment GroupGlucose (mM)Fold-Change in Insulin Secretion (INS-1E)Standard DeviationFold-Change in Insulin Secretion (Islets)Standard Deviation
Vehicle Control2.81.0± 0.11.0± 0.2
16.73.5± 0.44.2± 0.5
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea (Medium Dose)2.81.2± 0.21.3± 0.3
16.75.8± 0.66.5± 0.7
Glibenclamide16.77.2± 0.88.1± 0.9

The reproducibility of the in vitro data will be assessed by performing the experiment on at least three separate occasions with different batches of cells/islets. The coefficient of variation (CV) will be calculated for the fold-change in insulin secretion for each compound. A lower CV indicates higher reproducibility.

Conclusion and Future Directions

This guide provides a robust framework for a head-to-head comparison of the hypoglycemic effects and their reproducibility for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and Glibenclamide. By integrating well-controlled in vivo studies with mechanistic in vitro assays, this approach will generate a comprehensive dataset to inform on the potential of this novel compound.

Should 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea demonstrate significant and reproducible hypoglycemic activity, further studies would be warranted to explore its pharmacokinetic and toxicological profiles, as well as its long-term efficacy and safety in more advanced preclinical models of diabetes. The rigorous assessment of reproducibility, as outlined in this guide, is a critical step in de-risking the progression of this, and any, new chemical entity toward clinical development.

References

  • ChemWhat. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. Available from: [Link]

  • Gangji, A. S., Cukierman, T., Gerstein, H. C., Goldsmith, C. H., & Clase, C. M. (2007). A systematic review and meta-analysis of hypoglycemia and cardiovascular events: a comparison of glyburide with other secretagogues and with insulin. Diabetes care, 30(2), 389–394.
  • Hussain, A., Ali, I., & Khan, S. A. (2018). Glibenclamide-induced profound hypoglycaemic crisis: a case report. Therapeutics and clinical risk management, 14, 1135.
  • Janapati, Y. K., & Junapudi, S. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Model and Experimental Medicine, 7(3), 297-309.
  • PAI, S. T. I. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11. Available from: [Link]

  • Patel, D. K., Prasad, S. K., Kumar, R., & Hemalatha, S. (2012). An overview on antidiabetic medicinal plants having insulin mimetic property. Asian Pacific journal of tropical biomedicine, 2(4), 320-330.
  • Rambiritch, V., Maharaj, B., & Naidoo, P. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study.
  • Sola, D., Rossi, L., Schianca, G. P., Maffioli, P., Bigliocca, M., Mella, R., ... & Derosa, G. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science: AMS, 11(4), 840.
  • Thakur, A. S., et al. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 121-130.
  • Tundis, R., Loizzo, M. R., & Menichini, F. (2010). Natural products as alpha-amylase and alpha-glucosidase inhibitors and their hypoglycaemic potential in the treatment of diabetes. Trends in food science & technology, 21(9), 499-511.
  • Wang, Z., Wang, J., & Chan, P. (2013). Treating type 2 diabetes mellitus with traditional Chinese and Indian medicinal herbs.
  • Wikipedia. Reproducibility. Available from: [Link]

  • Zhang, H. B., et al. (2010). Synthesis and biological evaluation of novel sulfonylurea derivatives as hypoglycemic and antithrombotic agents. Bioorganic & medicinal chemistry letters, 20(1), 288-291.

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Validation

A Researcher's Guide to the Differential Modulation of KATP Channels by Sulfonylureas and Mg-Nucleotides

For researchers and drug development professionals navigating the complexities of ATP-sensitive potassium (KATP) channels, understanding their nuanced regulation is paramount. This guide provides an in-depth comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of ATP-sensitive potassium (KATP) channels, understanding their nuanced regulation is paramount. This guide provides an in-depth comparison of how two key classes of modulators—sulfonylureas and Mg-nucleotides—differentially influence KATP channel activity. Grounded in experimental data, this document will dissect the molecular mechanisms, compare the effects of various sulfonylureas, and provide detailed protocols for robust experimental validation.

The Intricate Dance of KATP Channel Gating: A Symphony of Inhibition and Activation

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability.[1] Found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and the brain, they play pivotal roles in processes ranging from insulin secretion to cardioprotection.[2][3] These channels are hetero-octameric complexes, typically composed of four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[4][5][6]

The gating of KATP channels is a finely tuned balance between inhibition by ATP and activation by Mg-nucleotides, primarily MgADP.[1][7] In a resting cell with high ATP levels, ATP binds to the Kir6.2 subunit, leading to channel closure.[1][5] Conversely, under metabolic stress where ADP levels rise, MgADP binds to the nucleotide-binding domains (NBDs) of the SUR subunit, promoting channel opening.[7][8] This dual regulation allows the KATP channel to act as a sensitive indicator of the cell's metabolic status.

Sulfonylureas: Potent Inhibitors with Diverse Profiles

Sulfonylureas are a class of drugs widely used in the treatment of type 2 diabetes.[4][9] Their primary mechanism of action is the inhibition of KATP channels in pancreatic β-cells.[2][4] By binding to the SUR1 subunit, sulfonylureas induce channel closure, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[4][10]

However, not all sulfonylureas are created equal. They exhibit significant differences in their potency, tissue selectivity, and interaction with Mg-nucleotides.

Comparative Analysis of Common Sulfonylureas
SulfonylureaGenerationTypical IC50 (pancreatic β-cells)Key CharacteristicsReferences
Tolbutamide First~1-5 µMLower potency, shorter duration of action.[11][12][13][14]
Glibenclamide (Glyburide) Second~1-10 nMHigh potency, longer duration of action. Also shows significant effects on cardiovascular KATP channels.[11][12][13][15]

Key Experimental Insight: The difference in potency between first and second-generation sulfonylureas is attributed to their distinct chemical structures, which influence their binding affinity to the SUR subunit.[14] Second-generation drugs, like glibenclamide, generally have a more complex structure that allows for higher affinity interactions.[14]

The Modulatory Role of Mg-Nucleotides on Sulfonylurea Action

The inhibitory effect of sulfonylureas is not a simple on/off switch but is intricately modulated by the presence of Mg-nucleotides. Mg-nucleotides, by promoting the open state of the KATP channel, can reduce the efficacy of sulfonylurea-mediated block.[16] This is a critical consideration in experimental design and for understanding the in vivo action of these drugs, as the intracellular concentrations of ATP and ADP are in constant flux.

The interaction between sulfonylureas and Mg-nucleotides is a complex interplay of allosteric modulation. The binding of one ligand influences the binding and/or effect of the other. This relationship can be visualized as a dynamic equilibrium between different conformational states of the KATP channel complex.

Figure 2: Workflow for inside-out patch-clamp experiments.

Concluding Remarks

The differential modulation of KATP channels by sulfonylureas and Mg-nucleotides is a testament to the intricate regulatory mechanisms governing cellular excitability. For researchers in both academic and industrial settings, a thorough understanding of these interactions is crucial for the development of novel therapeutics with improved efficacy and safety profiles. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex molecular interactions and advancing our knowledge of KATP channel pharmacology.

References

  • Proks, P., & Ashcroft, F. M. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. British Journal of Pharmacology, 172(1), 143-155. [Link]

  • Wu, J., & Mackinnon, R. (2022). Mechanistic insights on K ATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(11), e202113032. [Link]

  • Shyng, S. L., Ferrigni, T., & Nichols, C. G. (1997). Regulation of KATP channel activity by diazoxide and MgADP. Distinct functions of the two nucleotide binding folds of the sulfonylurea receptor. The Journal of general physiology, 110(6), 643–654. [Link]

  • Aziz, Q., et al. (2023). Electrophysiological analysis of cardiac KATP channel. STAR protocols, 4(4), 102636. [Link]

  • Li, J., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in cardiovascular medicine, 9, 868735. [Link]

  • Proks, P., et al. (2004). Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides. The Journal of physiology, 556(Pt 2), 429–442. [Link]

  • Nichols, C. G. (2006). KATP channels as molecular sensors of cellular metabolism. Nature, 440(7083), 470–476. [Link]

  • Ibrahim, M., et al. (2023). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International journal of molecular sciences, 24(7), 6736. [Link]

  • Proks, P., & Ashcroft, F. M. (2009). Activation of the KATP channel by Mg-nucleotide interaction with SUR1. The Journal of general physiology, 134(3), 213–227. [Link]

  • Armstrong, M., et al. (1992). Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle. Circulation research, 70(4), 731–740. [Link]

  • Ortiz, M., et al. (2006). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American journal of physiology. Cell physiology, 291(4), C689–C699. [Link]

  • Conti, L. R., & Radeke, C. M. (2008). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel. Circulation Research, 102(3), 282–294. [Link]

  • Gribble, F. M., et al. (1998). MgATP activates the β cell KATP channel by interaction with its SUR1 subunit. Proceedings of the National Academy of Sciences of the United States of America, 95(2), 717–721. [Link]

  • Ball, A. J., et al. (2003). Chronic exposure to tolbutamide and glibenclamide impairs insulin secretion but not transcription of KATP channel components. Biochemical pharmacology, 66(8), 1571–1579. [Link]

  • Lippiat, J. D. (Ed.). (2009). Potassium Channels: Methods and Protocols. Humana Press. [Link]

  • Woloszczuk, P., et al. (2021). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The journal of physical chemistry. B, 125(39), 11026–11036. [Link]

  • de Boer, M., et al. (1999). Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride. British journal of clinical pharmacology, 48(4), 521–526. [Link]

  • Mehaffey, J. H., & Kron, I. L. (2023). Exploitation of KATP channels for cardiac surgery. Vessel plus, 7, 43. [Link]

  • Zhao, Y., & MacKinnon, R. (2021). Molecular structure of an open human KATP channel. Proceedings of the National Academy of Sciences of the United States of America, 118(47), e2115535118. [Link]

  • Findlay, I. (1992). Inhibition of ATP-sensitive K+ channels in cardiac muscle by the sulphonylurea drug glibenclamide. The Journal of pharmacology and experimental therapeutics, 261(2), 540–546. [Link]

  • Stanley, C. A. (2011). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. The Journal of general physiology, 138(3), 263–267. [Link]

  • Melander, A., & Bitzén, P. O. (2004). Kinetics-Effect Relations of Insulin-Releasing Drugs in Patients With Type 2 Diabetes. Diabetes Care, 27(12), 2989–2994. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. This guide provides a detailed protocol for the proper disposal of 1-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. This guide provides a detailed protocol for the proper disposal of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a sulfonylurea compound often utilized as an analytical reference standard in the development of pharmaceuticals like Glipizide.[1] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. As a sulfonylurea compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea should be handled with care. Although not explicitly classified as a hazardous substance under Regulation (EC) No 1272/2008 for similar compounds, it is prudent to treat it as a potentially hazardous chemical waste.[2]

Key Hazard Considerations:

  • Potential for Environmental Contamination: Improper disposal can lead to the introduction of the compound into waterways, potentially impacting aquatic life.[3]

  • Occupational Exposure: While acute toxicity data is not available for this specific compound, related compounds may cause irritation upon contact with skin or eyes, and inhalation of dust should be avoided.[4]

Based on these considerations, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea waste should be classified as non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste in the absence of specific listings, but handled with the same diligence as a hazardous chemical in a laboratory setting.[5]

II. Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Prior to handling 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves, tested according to EN 374.Prevents direct skin contact and potential absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne dust particles.
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Mask A NIOSH-approved particulate respirator (e.g., N95) should be used if there is a risk of generating dust.Prevents inhalation of the compound, especially when handling the solid form.[4][6]
III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea from a laboratory setting.

Step 1: Waste Segregation and Collection

  • Do not mix 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable container.[7]

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Waste Labeling

  • Proper labeling is a critical component of safe waste management. The label must include:

    • The full chemical name: "1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea"

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: In-Lab Deactivation (Optional and for Small Quantities)

  • For minute residual quantities on labware, rinsing with a suitable solvent (e.g., methanol or ethanol) can be employed. The resulting solvent rinse should be collected as hazardous chemical waste.

  • Do not attempt to neutralize or chemically treat the bulk solid waste without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.

Step 4: Secure Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea down the drain or in the regular trash.[2]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep or vacuum the spilled material. Use a vacuum cleaner equipped with a HEPA filter to avoid dust dispersal.[8]

  • If sweeping, lightly dampen the material with water to prevent it from becoming airborne.

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the spill area with soap and water.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional EHS department immediately.

  • Restrict access to the spill area.

  • Follow the guidance of trained emergency response personnel.[7]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generation (1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) ppe Don Appropriate PPE start->ppe classify Classify as Chemical Waste ppe->classify segregate Segregate from General Waste classify->segregate collect Collect in a Labeled, Sealed Container segregate->collect label_waste Label with Chemical Name, 'Hazardous Waste', Date collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose end_node Proper Disposal dispose->end_node

Caption: Decision workflow for the disposal of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

VI. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a cornerstone of sound scientific practice. By adhering to this comprehensive guide for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, researchers and drug development professionals can uphold their commitment to a safe laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.

References

  • ChemWhat. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0. [Link]

  • Carl ROTH. Safety Data Sheet: Urea. [Link]

  • U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide 2022. [Link]

  • Petro Arkan. Environmental Impact of Urea Granular - Effects & Sustainable Use. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • United States Department of Agriculture. Category 1. Adverse impacts on humans or the environment? Substance Urea. [Link]

  • Healthline. How to Dispose of Used Diabetes Supplies. [Link]

  • Defense Centers for Public Health. Waste Management of Hazardous Drugs. [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. [Link]

  • Alentris Research Pvt. Ltd. 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 - API Impurities. [Link]

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Welcome to a comprehensive guide on the safe handling of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a compound often encountered as a related substance or impurity in the synthesis and analysis of sulfonylurea-based acti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, a compound often encountered as a related substance or impurity in the synthesis and analysis of sulfonylurea-based active pharmaceutical ingredients (APIs). As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling protocols to ensure your well-being in the laboratory.

Understanding the Risks: More Than Just a Powder

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea belongs to the sulfonylurea class of compounds. While this specific molecule may be an impurity or intermediate, its structural similarity to potent hypoglycemic agents like Glipizide necessitates a cautious and informed approach to handling. The primary pharmacological and toxicological risk associated with sulfonylureas is the induction of hypoglycemia (low blood sugar), which can be profound and prolonged.[1][2][3][4] Accidental ingestion of even a small amount can lead to serious health consequences.[2][4] Therefore, preventing exposure through inhalation, skin contact, or ingestion is the cornerstone of safe handling.

Beyond the acute risk of hypoglycemia, powdered APIs can also pose respiratory and dermal hazards.[5][6] Fine powders are easily aerosolized, leading to inadvertent inhalation, and can cause irritation upon contact with the skin and eyes.[5]

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan for handling 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea relies on a multi-layered strategy that combines engineering controls, administrative procedures, and the correct use of personal protective equipment. This guide focuses on the latter, providing a detailed breakdown of the essential PPE.

Engineering Controls First

Before relying solely on PPE, always prioritize engineering controls to minimize exposure. This includes:

  • Chemical Fume Hoods: All weighing and handling of the powdered compound should be performed within a certified chemical fume hood to contain any airborne particles.

  • Ventilation: Ensure your laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for various laboratory operations involving 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting Powder Chemical safety goggles with side shieldsNitrile gloves (double-gloving recommended)NIOSH-approved N95 or higher-rated respiratorLab coat
Preparing Solutions Chemical safety goggles with side shieldsNitrile glovesNot typically required if performed in a fume hoodLab coat
Spill Cleanup (Powder) Chemical safety goggles with side shieldsHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with P100 filterDisposable coveralls
Waste Disposal Chemical safety goggles with side shieldsNitrile glovesNot typically requiredLab coat
A Deeper Dive into PPE Selection and Use:
  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, consider more robust options like butyl rubber gloves. Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removing them.[7]

  • Respiratory Protection: When handling the powdered form of the compound outside of a contained system, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For larger quantities or in situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a P100 filter, may be warranted.

  • Body Protection: A standard lab coat is sufficient for routine handling. In the event of a significant spill, disposable coveralls should be used to prevent contamination of personal clothing.

Procedural Guidance: Step-by-Step Safety

Adherence to established protocols is critical for minimizing risk. The following workflow diagrams illustrate the correct procedures for donning and doffing PPE and for handling the compound.

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly putting on and taking off PPE.

Safe Handling Workflow for Powdered Compound

Handling_Workflow Start Start: Assemble all necessary equipment and PPE Step1 1. Don appropriate PPE Start->Step1 Step2 2. Perform all manipulations within a chemical fume hood Step1->Step2 Step3 3. Weigh the compound on a tared weigh paper or boat Step2->Step3 Step4 4. Carefully transfer the powder to the receiving vessel Step3->Step4 Step5 5. Clean all surfaces and equipment after use Step4->Step5 Step6 6. Doff PPE in the correct order Step5->Step6 End End: Wash hands thoroughly Step6->End

Caption: Step-by-step procedure for the safe handling of powdered 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and be prepared to inform medical personnel that the individual may have been exposed to a sulfonylurea compound, with a risk of hypoglycemia.[5]

Spill and Disposal Plan

Spill Cleanup

In the event of a spill, evacuate the immediate area and prevent the spread of the powder. Wearing the appropriate PPE (see table above), carefully sweep or vacuum the spilled material into a labeled, sealed container for disposal. Avoid generating dust. Clean the spill area with a wet cloth or paper towels, and dispose of all cleaning materials as hazardous waste.

Waste Disposal

All waste contaminated with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material in the regular trash or down the drain.

Conclusion: A Culture of Safety

The safe handling of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety in the laboratory. By understanding the risks, utilizing the appropriate personal protective equipment, and adhering to established protocols, you can protect yourself and your colleagues while advancing your vital research.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Glipizide EP Impurity A. Retrieved from [Link]

  • PubChem. (n.d.). Glipizide. Retrieved from [Link]

  • StatPearls. (2023). Sulfonylureas. National Center for Biotechnology Information. Retrieved from [Link]

  • WikEM. (2019). Sulfonylurea toxicity. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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